Mosapride Citric Amide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDVZKTRICFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClFN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737196 | |
| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215825-20-9 | |
| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mosapride Citrate in Gastrointestinal Motility
For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the prokinetic agent mosapride citrate. It delves into its core mechanism of action, supported by field-proven experimental insights and detailed methodologies.
Introduction: Addressing a Need in Gastrointestinal Motility Disorders
Gastrointestinal motility disorders, such as functional dyspepsia and gastroesophageal reflux disease (GERD), represent a significant clinical challenge, often characterized by impaired gastric emptying and discoordinated peristalsis.[1][2] Mosapride citrate has emerged as a key therapeutic agent in this domain, valued for its targeted prokinetic effects.[3] Unlike earlier gastroprokinetic agents like cisapride, which was withdrawn from many markets due to cardiovascular safety concerns, mosapride citrate offers a more selective pharmacological profile, mitigating the risk of significant cardiac side effects.[4][5] This guide will elucidate the molecular and physiological underpinnings of mosapride citrate's efficacy, providing a robust resource for researchers and developers in the field of gastroenterology.
Core Mechanism of Action: A Selective 5-HT₄ Receptor Agonist
The primary mechanism through which mosapride citrate exerts its prokinetic effects is its selective agonism of the serotonin 5-HT₄ receptor.[3][6] These receptors are predominantly located on the presynaptic terminals of cholinergic neurons within the myenteric plexus of the enteric nervous system.[7]
The Signaling Cascade: From Receptor Binding to Acetylcholine Release
The binding of mosapride citrate to 5-HT₄ receptors initiates a G-protein-coupled signaling cascade that culminates in the enhanced release of acetylcholine (ACh), the primary excitatory neurotransmitter in the gut.[4] This process can be dissected into the following key steps:
-
Receptor Activation: Mosapride binds to the 5-HT₄ receptor, a Gs-protein coupled receptor.
-
G-Protein Stimulation: This binding event activates the associated Gs alpha subunit.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate PKA.
-
Ion Channel Phosphorylation and Calcium Influx: PKA is understood to phosphorylate specific ion channels, which facilitates an influx of calcium ions (Ca²⁺) into the presynaptic neuron.
-
Acetylcholine Exocytosis: The resultant increase in intracellular Ca²⁺ concentration triggers the fusion of vesicles containing acetylcholine with the presynaptic membrane, leading to its release into the synaptic cleft.[4]
-
Muscarinic Receptor Stimulation: The released acetylcholine then binds to muscarinic receptors on adjacent gastrointestinal smooth muscle cells, inducing contraction and thereby enhancing motility.
Pharmacological Profile: High Selectivity and Safety
A key attribute of mosapride citrate, particularly in contrast to earlier prokinetics, is its high selectivity for the 5-HT₄ receptor. This selectivity is crucial for its favorable safety profile.
Receptor Binding Affinity
Mosapride demonstrates a significant affinity for the 5-HT₄ receptor while exhibiting markedly lower affinity for other serotonin receptor subtypes, dopamine receptors, and the hERG potassium channel, which is implicated in cardiac arrhythmias.[4][5]
| Receptor/Channel | Mosapride Citrate Affinity (IC₅₀/Kᵢ) | Significance | Reference |
| 5-HT₄ Receptor | IC₅₀: 113 nM (guinea pig striatum) Kᵢ: 84.2 nM (guinea pig ileum) | Primary therapeutic target | [4][8] |
| Dopamine D₂ Receptor | Low affinity (specific Kᵢ not consistently reported, but effects are negligible) | Low risk of extrapyramidal side effects | [9][10] |
| hERG K⁺ Channel | No significant effect on recombinant hERG current | Low risk of cardiac QT interval prolongation | [4][5] |
| 5-HT₃ Receptor | Weak affinity, but some antagonistic properties noted | May contribute to anti-emetic effects | [11] |
Table 1: Receptor Selectivity Profile of Mosapride Citrate.
The negligible interaction with the hERG channel is a critical differentiator from cisapride, which was a potent blocker of this channel, leading to its association with life-threatening cardiac events.[4][12][13]
Pharmacological Effects on Gastrointestinal Motility
The enhanced acetylcholine release stimulated by mosapride citrate translates into measurable improvements in gastrointestinal motor function.
-
Enhanced Gastric Emptying: Mosapride has been shown to accelerate the emptying of both liquid and solid meals from the stomach.[14][15][16]
-
Increased Antral and Duodenal Motility: Studies in conscious animal models have demonstrated that mosapride stimulates contractions in the antrum and duodenum.
-
Improved Colonic Motility: Mosapride also enhances motility in the lower gastrointestinal tract, which has been shown to be beneficial in ameliorating constipation.[17]
Experimental Protocols for Characterizing Mosapride Citrate
The following section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action and pharmacological effects of mosapride citrate.
In Vitro 5-HT₄ Receptor Binding Assay
This assay is fundamental for determining the binding affinity of mosapride citrate for its target receptor.
Objective: To quantify the binding of mosapride citrate to the 5-HT₄ receptor using a competitive radioligand binding assay with [³H]-GR113808.[18]
Materials:
-
Tissue homogenates from guinea pig striatum or cells expressing recombinant 5-HT₄ receptors.
-
[³H]-GR113808 (radioligand).
-
Mosapride citrate and other competing ligands.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method like the Bradford assay.[19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (approximately 50 µg of protein), [³H]-GR113808 (at a concentration near its Kd, e.g., 0.3 nM), and varying concentrations of mosapride citrate or other test compounds.[19]
-
Incubation: Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[20]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of mosapride citrate that inhibits 50% of the specific binding of [³H]-GR113808 (IC₅₀ value). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Ex Vivo Isolated Guinea Pig Ileum Contractility Assay
This classic pharmacological preparation is used to assess the functional effects of mosapride on intestinal smooth muscle contraction, which is indicative of its prokinetic activity.[16][21][22]
Objective: To measure the effect of mosapride citrate on the contractile response of isolated guinea pig ileum.
Materials:
-
Guinea pig ileum segment.
-
Tyrode's solution (physiological salt solution).
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C).
-
Isotonic transducer and data acquisition system.
-
Mosapride citrate and other pharmacological agents (e.g., acetylcholine, atropine).
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Cleanse the segment by flushing with Tyrode's solution.[16]
-
Mounting: Mount the ileum segment vertically in an organ bath filled with Tyrode's solution, maintained at 37°C and aerated. Attach one end to a fixed point and the other to an isotonic transducer to record contractions. Apply a resting tension of approximately 1g.[23]
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing, until a stable baseline is achieved.
-
Drug Addition: Add cumulative concentrations of mosapride citrate to the organ bath and record the contractile responses.
-
Data Analysis: Construct a concentration-response curve and determine the EC₅₀ value (the concentration of mosapride that produces 50% of the maximal contractile response). The causality can be confirmed by demonstrating that the contractile effect is blocked by a 5-HT₄ receptor antagonist.
In Vivo Gastrointestinal Transit (Charcoal Meal) Assay
This in vivo model provides a measure of the overall effect of mosapride on the rate of passage of a non-absorbable marker through the gastrointestinal tract.[2][6][14][15][24]
Objective: To evaluate the effect of mosapride citrate on gastric emptying and small intestinal transit in rats or mice.
Materials:
-
Rats or mice, fasted overnight with free access to water.
-
Charcoal meal: typically a suspension of 5-10% charcoal in a 5-10% aqueous solution of gum acacia or methylcellulose.[2][6]
-
Mosapride citrate solution or suspension for oral administration.
-
Dissection tools and a ruler.
Step-by-Step Methodology:
-
Animal Preparation: Fast the animals for 12-18 hours before the experiment to ensure an empty stomach.
-
Drug Administration: Administer mosapride citrate or vehicle orally to different groups of animals.
-
Charcoal Meal Administration: After a set period (e.g., 60 minutes) to allow for drug absorption, administer a fixed volume of the charcoal meal orally (e.g., 0.5 mL for mice, 2 mL for rats).[2][6]
-
Transit Time: After a predetermined time (e.g., 20-30 minutes), humanely euthanize the animals.[14][15]
-
Dissection and Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal front. Express the intestinal transit as a percentage of the total length. Compare the transit percentages between the mosapride-treated and vehicle-treated groups to determine the prokinetic effect.
Conclusion
Mosapride citrate's mechanism of action is well-defined, centering on its selective agonism of 5-HT₄ receptors in the enteric nervous system. This targeted action leads to the release of acetylcholine, which in turn stimulates gastrointestinal smooth muscle contraction and enhances motility. Its high selectivity for the 5-HT₄ receptor underpins its favorable safety profile, particularly its lack of significant cardiovascular risks. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of prokinetic agents, ensuring both scientific integrity and the advancement of therapies for gastrointestinal motility disorders.
References
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A Technical Guide to the Pharmacological Profile of Mosapride Citrate: A Selective 5-HT₄ Receptor Agonist
Abstract
Mosapride citrate is a potent and selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist, widely utilized as a gastroprokinetic agent. This technical guide provides a comprehensive overview of the pharmacological profile of mosapride, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the validated experimental protocols used for its characterization. The document synthesizes data from authoritative sources to explain the causal links between its molecular interactions and clinical effects, offering a robust resource for understanding this important therapeutic compound.
Introduction: The Clinical Niche and Molecular Target of Mosapride
Mosapride citrate is a substituted benzamide derivative clinically indicated for gastrointestinal symptoms associated with functional dyspepsia and chronic gastritis, such as heartburn, nausea, and vomiting.[1] Its therapeutic efficacy stems from its primary mechanism as a selective agonist of the 5-HT₄ receptor.[2][3] Unlike earlier prokinetic agents like cisapride, mosapride exhibits a favorable safety profile, notably lacking significant affinity for the hERG potassium channel, thus reducing the risk of cardiac arrhythmias.[4] Furthermore, it shows minimal affinity for dopamine D₂, 5-HT₁, and 5-HT₂ receptors, which mitigates the risk of extrapyramidal symptoms and other common side effects associated with less selective agents.[5][6]
The core of mosapride's action lies in its ability to stimulate 5-HT₄ receptors located on presynaptic terminals of cholinergic enteric neurons.[3][7] This targeted agonism facilitates the release of acetylcholine (ACh), a key neurotransmitter that promotes smooth muscle contraction in the gut wall, thereby enhancing gastrointestinal motility and accelerating gastric emptying.[1][8] This guide will systematically dissect this pharmacological pathway, from receptor binding to physiological response.
Mechanism of Action: From Receptor to Cellular Response
The prokinetic effects of mosapride are initiated by its binding to and activation of the 5-HT₄ receptor, a G-protein coupled receptor (GPCR) of the Gαs subtype.
The 5-HT₄ Receptor Signaling Cascade
Activation of the 5-HT₄ receptor by an agonist like mosapride triggers a well-defined intracellular signaling cascade:
-
Gαs Protein Activation: The agonist-bound receptor activates the associated Gαs protein.
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Enhanced Acetylcholine Release: PKA phosphorylates downstream targets involved in neurotransmitter release, ultimately promoting the fusion of acetylcholine-containing vesicles with the presynaptic membrane of enteric neurons.[9]
-
Increased GI Motility: The released acetylcholine acts on muscarinic receptors on smooth muscle cells, inducing contraction and enhancing gastrointestinal motility.[10]
This pathway underscores the direct link between 5-HT₄ receptor stimulation and the physiological outcome of increased gut motility.
Pharmacological Profile
A compound's pharmacological profile is defined by its pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).
Pharmacodynamics
The pharmacodynamic properties of mosapride are characterized by its receptor binding affinity, selectivity, and functional efficacy.
Receptor Binding Affinity and Selectivity: The affinity of a drug for its target receptor is a primary determinant of its potency. Mosapride demonstrates a high affinity for the 5-HT₄ receptor. In competitive radioligand binding studies using [³H]-GR113808, a selective 5-HT₄ antagonist, mosapride effectively displaces the radioligand, indicating direct competition for the same binding site.[3][11] Studies have reported an IC₅₀ value of 113 nM for mosapride at 5-HT₄ receptors in guinea pig striatum and a Kᵢ value of 84.2 nM in guinea pig ileum.[3][11] Importantly, mosapride shows low affinity for other serotonin receptor subtypes (5-HT₁, 5-HT₂, 5-HT₃) and dopamine (D₂) receptors, which is crucial for its favorable safety profile.[5][6][12]
| Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) | Reference Tissue |
| 5-HT₄ | IC₅₀: 113 nM | Guinea Pig Striatum[11] |
| 5-HT₄ | Kᵢ: 84.2 nM | Guinea Pig Ileum[3] |
| 5-HT₃ | Weak Affinity | N/A[13] |
| D₂ | No significant activity | N/A[4] |
Table 1: Receptor Binding Profile of Mosapride Citrate.
Functional Efficacy: Beyond binding, mosapride demonstrates potent agonist activity. In vitro functional assays show that mosapride stimulates various 5-HT₄ receptor-mediated responses. For instance, it enhances electrically evoked contractions in guinea pig ileum (EC₅₀ of 73 nM) and induces relaxation in carbachol-precontracted rat esophagus (EC₅₀ of 208 nM).[11] Notably, its effect on the guinea pig distal colon is significantly weaker (EC₅₀ of 3029 nM), suggesting a degree of regional selectivity for the upper gastrointestinal tract.[11] This selectivity is further supported by in vivo studies in conscious dogs, where mosapride stimulates antral motility without significantly affecting colonic motility.[11]
Pharmacokinetics (ADME)
The pharmacokinetic profile of mosapride has been characterized in healthy human volunteers.
-
Absorption: After oral administration, mosapride is absorbed, reaching peak plasma concentrations (Cₘₐₓ) within approximately 0.5 to 1.15 hours.[14][15]
-
Distribution: Mosapride is highly protein-bound in human serum (approximately 99.0%).[1]
-
Metabolism: The primary metabolic pathway involves the removal of the 4-fluorobenzyl group, forming the main metabolite, known as M-1.[1][15] This process is mainly carried out by the cytochrome P450 enzyme CYP3A4.[1] The M-1 metabolite itself possesses 5-HT₃ receptor antagonistic activity, which may contribute to the overall therapeutic effect.[16][17]
-
Excretion: Mosapride and its metabolites are excreted in both urine and feces. After a single oral dose, only a small fraction (0.1-0.4%) is excreted as the unchanged drug in urine, while the M-1 metabolite accounts for a larger portion (7.0-11.0%).[1][15] The apparent elimination half-life (t₁/₂) is approximately 1.4 to 2.0 hours.[14][15]
| Parameter | Value (Mean ± SD) | Conditions |
| Tₘₐₓ (Time to Peak) | 1.15 ± 0.57 h | Single 10 mg oral dose[14] |
| Cₘₐₓ (Peak Concentration) | 51.2 ng/mL | Single 10 mg oral dose[15] |
| t₁/₂ (Half-life) | 1.4 - 2.0 h | Single 5-40 mg oral dose[15] |
| AUC₀₋₁₀ | 176.60 ± 69.40 µg·h·L⁻¹ | Single 10 mg oral dose[14] |
| Plasma Protein Binding | 99.0% | In vitro, human serum[1] |
Table 2: Key Pharmacokinetic Parameters of Mosapride Citrate in Healthy Adults.
Experimental Characterization Protocols
The pharmacological profile of a 5-HT₄ agonist like mosapride is established through a series of validated in vitro and in vivo assays. The causality behind this multi-step approach is to first establish target engagement and potency (in vitro binding), then confirm functional activity at the cellular level (in vitro functional assay), and finally, verify the physiological effect in a complex biological system (in vivo model).
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of mosapride for the 5-HT₄ receptor. This is a foundational experiment to confirm direct interaction with the molecular target.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in 5-HT₄ receptors, such as guinea pig striatum or ileum, or from cells engineered to express the human 5-HT₄ receptor.[3][18][19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective 5-HT₄ radioligand (e.g., [³H]-GR113808), and varying concentrations of unlabeled mosapride citrate.[3][19][20]
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-labeled 5-HT₄ ligand (e.g., serotonin) to saturate all specific binding sites.[19]
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).[19]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters, trapping the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[19][21]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the mosapride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of mosapride that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[21]
Protocol 2: cAMP Functional Assay
Objective: To measure the functional agonist activity of mosapride by quantifying its ability to stimulate cAMP production, the second messenger of the 5-HT₄ receptor.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the 5-HT₄ receptor.[22]
-
Cell Plating: Seed the cells into a 384-well plate and allow them to adhere.
-
Compound Addition: Treat the cells with varying concentrations of mosapride citrate. Include a positive control (e.g., a known full 5-HT₄ agonist like serotonin) and a negative control (vehicle).
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.[23] A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent the degradation of newly synthesized cAMP.[10]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.[23][24][25] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[23][24]
-
Data Analysis: Convert the assay signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the mosapride concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of mosapride that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).
Protocol 3: In Vivo Gastrointestinal Transit (Charcoal Meal Test)
Objective: To evaluate the prokinetic effect of mosapride in a whole-animal model, providing a physiological readout of its integrated pharmacological activity.
Methodology:
-
Animal Model: Use rodents (e.g., rats or mice) fasted overnight with free access to water.[8]
-
Drug Administration: Administer mosapride citrate or vehicle control orally (p.o.) or via another desired route.[16]
-
Charcoal Meal: After a set time following drug administration (e.g., 30-60 minutes), administer a standard volume of a non-absorbable marker, typically 5-10% charcoal suspension in gum arabic.[8]
-
Transit Time: After a further defined period (e.g., 20-30 minutes), humanely euthanize the animals.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.[8]
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit percentage between the mosapride-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). An increased percentage indicates a prokinetic effect.
Clinical Efficacy and Safety
Mosapride has demonstrated efficacy in the treatment of functional dyspepsia.[5][6][26] Clinical trials have shown that it is effective in improving symptoms such as postprandial fullness, upper abdominal bloating, and early satiety.[26] It has been shown to be superior to domperidone in relieving several upper abdominal symptoms.[26] The safety profile of mosapride is considered favorable, with a low incidence of adverse effects.[5][6][27] Unlike some other prokinetics, it does not have a significant association with cardiac side effects or extrapyramidal symptoms, owing to its high selectivity for the 5-HT₄ receptor.[5][6]
Conclusion
Mosapride citrate is a highly selective 5-HT₄ receptor agonist with a well-defined pharmacological profile. Its prokinetic activity is directly attributable to the stimulation of presynaptic 5-HT₄ receptors in the enteric nervous system, leading to enhanced acetylcholine release and increased gastrointestinal motility. This targeted mechanism, combined with its lack of affinity for other receptors associated with significant side effects, underpins its clinical utility and favorable safety profile. The experimental protocols detailed herein provide a validated framework for the characterization of mosapride and other novel 5-HT₄ agonists, bridging the gap from molecular interaction to therapeutic application.
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Kusuhara, H., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after single and multiple oral administrations in healthy subjects. Arzneimittelforschung, 43(8), 867-72. [Link]
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Inui, A., et al. (1997). Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. Japanese Journal of Pharmacology, 75(4), 399-407. [Link]
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Lee, H. S., et al. (2020). Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study. Journal of Neurogastroenterology and Motility, 26(4), 500-509. [Link]
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Choi, Y. J., et al. (2017). Efficacy and Safety of UI05MSP015CT in Functional Dyspepsia: A Randomized, Controlled Trial. Gut and Liver, 11(5), 637-644. [Link]
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Neumann, J., et al. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(9), 6705-6720. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]
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Yoshida, N., et al. (1998). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology, 77(1), 53-59. [Link]
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Coccurello, R., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta, 1820(1), 105-114. [Link]
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Inui, A., et al. (2002). Ability of mosapride to bind to 5-HT4 receptor in the human stomach. Japanese Journal of Pharmacology, 89(3), 309-312. [Link]
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Takeda, M., et al. (2009). Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats. Journal of Pharmacological Sciences, 111(3), 322-328. [Link]
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Kim, H. S., et al. (2020). Intracolonic Administration of Mosapride Citrate Significantly Increases Colonic Motility Compared With Oral Administration. Journal of Neurogastroenterology and Motility, 26(4), 560-561. [Link]
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Neumann, J., et al. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(9), 6705-6720. [Link]
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Consolo, S., et al. (1994). 5-HT4 receptor stimulation facilitates acetylcholine release in rat frontal cortex. NeuroReport, 5(11), 1301-1304. [Link]
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Kim, D. Y., et al. (2014). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Archives of Pharmacal Research, 37(1), 109-116. [Link]
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Galligan, J. J., & Vanner, S. (2005). Basic and clinical pharmacology of new motility promoting agents. Neurogastroenterology & Motility, 17(5), 643-653. [Link]
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Lefebvre, R. A., et al. (2010). Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis. Neurogastroenterology & Motility, 22(5), 557-63, e121-2. [Link]
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Synthesis and chemical characterization of mosapride citrate dihydrate.
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Mosapride Citrate Dihydrate
Foreword
Mosapride citrate dihydrate stands as a significant advancement in gastroprokinetic therapy, offering a selective mechanism of action that circumvents the cardiovascular risks associated with its predecessors. As a highly selective 5-HT₄ receptor agonist, its efficacy in treating functional dyspepsia and other motility disorders is well-established.[1] For researchers, process chemists, and quality control analysts in the pharmaceutical industry, a deep and practical understanding of its synthesis and characterization is not merely academic—it is fundamental to ensuring the quality, safety, and efficacy of the final drug product.
This guide moves beyond a simple recitation of facts. It is designed to provide a cohesive narrative, explaining the causal links behind the chosen synthetic routes and the logic underpinning the analytical methodologies. Each protocol is presented not just as a series of steps, but as a self-validating system, providing the technical rigor required for drug development and manufacturing professionals.
Physicochemical and Structural Properties
A foundational understanding of a molecule's properties is critical before delving into its synthesis or analysis. Mosapride citrate dihydrate is a white to yellowish-white crystalline powder.[1] Its identity is defined by a precise combination of the mosapride free base, citric acid, and water molecules, which dictates its stability, solubility, and handling characteristics.
| Property | Value | Reference |
| Chemical Name | (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate dihydrate | [1] |
| Molecular Formula | C₂₁H₂₅ClFN₃O₃·C₆H₈O₇·2H₂O | [1][][3] |
| Molecular Weight | 650.05 g/mol | [1][4] |
| CAS Number | 636582-62-2 | [][3][4] |
| Appearance | White to yellowish-white crystalline powder | [1] |
| Solubility | Practically insoluble in water; sparingly soluble in methanol; soluble in DMSO. | [1] |
| Melting Point | 112-114 °C | [] |
Strategic Synthesis of Mosapride Citrate Dihydrate
The synthesis of an active pharmaceutical ingredient (API) like mosapride citrate dihydrate is a multi-stage process engineered for efficiency, purity, and scalability. The overarching strategy involves the convergent synthesis of the mosapride free base from two key intermediates, followed by a carefully controlled salt formation and crystallization step to yield the desired dihydrate form.
Caption: Retrosynthetic analysis of mosapride citrate dihydrate.
Synthesis of Intermediate 1: 4-amino-5-chloro-2-ethoxybenzoic acid
The synthesis of this substituted benzoic acid derivative is crucial. One established pathway begins with p-aminosalicylic acid, a commercially available starting material.[1] An alternative, modern route utilizes 2-fluoro-4-nitrobenzoic acid to avoid potentially harsh reagents.[5] The rationale for this multi-step process is to methodically install the required functional groups—ethoxy, chloro, and amino—onto the benzene ring.
Experimental Protocol (Conceptual Route from p-Aminosalicylic Acid):
-
Ethylation: The phenolic hydroxyl group of p-aminosalicylic acid is ethylated, typically using an ethylating agent like diethyl sulfate in the presence of a base. This step is critical for forming the 2-ethoxy group that defines mosapride's structure.
-
Chlorination: The position ortho to the amino group and meta to the carboxylic acid is selectively chlorinated. N-Chlorosuccinimide (NCS) is a common reagent for this purpose, offering milder conditions compared to gaseous chlorine.[1][5] The directing effects of the existing substituents guide the regioselectivity of this reaction.
-
Hydrolysis: If the synthesis was performed on an ester of the starting material, a final hydrolysis step (e.g., using aqueous sodium hydroxide followed by acidic workup) is required to liberate the carboxylic acid, yielding Intermediate 1.
Synthesis of Intermediate 2: 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
This morpholine intermediate provides the second half of the final molecule. Its synthesis involves building the heterocyclic morpholine ring and attaching the fluorobenzyl group.
Experimental Protocol (Conceptual Route):
-
Ring Formation: The synthesis can be initiated by reacting 4-fluorobenzylamine with epichlorohydrin.[1] This reaction forms the basic skeleton which will cyclize to form the morpholine ring.
-
Cyclization: The intermediate from the previous step is treated with a base to promote intramolecular ring closure, forming the N-(4-fluorobenzyl) substituted morpholine ring.
-
Amination: The final step involves introducing the aminomethyl group at the 2-position of the morpholine ring. This can be achieved through various methods, such as conversion of a hydroxymethyl group to an aminomethyl group, to yield Intermediate 2.
Final Assembly: Condensation and Salt Formation
The culmination of the synthesis is the coupling of the two intermediates, followed by the precise crystallization of the citrate dihydrate salt.
Caption: Generalized forward synthesis pathway for mosapride citrate dihydrate.
Experimental Protocol (Final Steps):
-
Amide Condensation: Intermediate 1 (the carboxylic acid) and Intermediate 2 (the amine) are coupled to form the central amide bond of mosapride. This reaction is typically mediated by a coupling agent (e.g., a carbodiimide like DCC or EDC) to activate the carboxylic acid. The reaction is run in an inert solvent until completion, which can be monitored by a technique like HPLC.[6]
-
Workup and Isolation: After the reaction, the crude mosapride free base is isolated through extraction and purified, often by recrystallization, to remove unreacted starting materials and coupling byproducts.
-
Salt Formation and Crystallization: The purified mosapride free base is dissolved in a suitable solvent, commonly ethanol.[5][7] An aqueous solution of citric acid is then added, typically in a molar ratio of approximately 1:1 to 1:1.2 (mosapride:citric acid).[8] The choice of solvent (e.g., ethanol/water mixture) and temperature profile is critical. The solution is often heated to ensure complete dissolution and then subjected to a controlled cooling process to induce crystallization of the dihydrate form.[7][8] This step simultaneously purifies the compound and isolates the desired solid-state form.
-
Isolation and Drying: The precipitated white solid is collected by filtration, washed with a cold solvent to remove residual impurities, and dried under controlled conditions (e.g., vacuum at a moderate temperature) to yield pure mosapride citrate dihydrate.
Comprehensive Chemical Characterization
Confirming the identity, purity, and solid-state form of mosapride citrate dihydrate requires a multi-technique analytical approach. This orthogonal strategy ensures that all aspects of the molecule's structure and quality are verified, in line with ICH guidelines.
Caption: Orthogonal analytical workflow for API characterization.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and are essential for unambiguous identification.
-
UV-Visible Spectrophotometry: This technique is a workhorse for quantitative analysis. Mosapride citrate exhibits a characteristic absorption maximum (λmax) at approximately 272 nm in alcohol, which is used for assay determination in bulk drug and dosage forms.[9][10]
-
¹H and ¹⁹F NMR: Nuclear Magnetic Resonance provides the most definitive structural confirmation. Furthermore, quantitative NMR (qNMR) can be employed to accurately determine the assay of both the mosapride and citrate components, thereby confirming the salt-forming ratio without the need for a specific reference standard for the counter-ion.[11] The presence of a fluorine atom provides a unique probe via ¹⁹F NMR for quantification.[11]
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the mosapride base and for identifying and characterizing metabolites or degradation products.[12][13]
Chromatographic Purity Assessment
Chromatography is the cornerstone of purity analysis, capable of separating the API from process-related impurities and degradation products.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to quantify mosapride citrate and separate it from potential impurities and degradants.[6]
-
Chromatographic System: An HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 5 µm particle size) is typically used for robust separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common composition is acetonitrile and 0.024 M orthophosphoric acid (e.g., in a 28:72 v/v ratio), with the pH adjusted to 3.0 using triethylamine.[6] The acidic pH ensures that the amine functionalities are protonated and yield good peak shapes.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally effective.
-
Detection: UV detection at a wavelength of 276 nm, near the absorption maximum of mosapride.[6]
-
Sample Preparation: Accurately weigh and dissolve the mosapride citrate dihydrate sample in the mobile phase to a known concentration (e.g., within the linear range of 125-1000 µg/mL).[6]
-
Analysis: Inject the sample and standard solutions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is calculated against a certified reference standard.
Physicochemical and Solid-State Characterization
These techniques are vital for confirming that the correct physical form of the API has been synthesized, which has profound implications for stability and bioavailability.
-
X-ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying the crystalline form. The diffraction pattern of mosapride citrate dihydrate is unique and can be compared against reference data to confirm its identity and check for the presence of other polymorphs or an amorphous phase.[14][15] The crystal structure has been determined in the space group P2₁/c.[14][15]
-
Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) measures thermal transitions. For mosapride citrate dihydrate, it will show an endotherm corresponding to its melting point. Thermogravimetric Analysis (TGA) measures changes in mass with temperature. For the dihydrate, TGA is used to precisely quantify the water content, which should correspond to two moles of water per mole of mosapride citrate.
Stability Profile and Forced Degradation
Understanding how a drug substance behaves under stress is a regulatory requirement and critical for determining appropriate storage conditions and shelf-life. Forced degradation studies deliberately expose the API to harsh conditions to identify likely degradation pathways.[16]
Caption: Workflow for forced degradation studies of mosapride citrate.
Protocol: Forced Degradation Study
The study involves subjecting solutions of mosapride citrate to various stress conditions and analyzing the resulting samples with the validated stability-indicating HPLC method described previously.[17][18]
-
Acid Hydrolysis: Incubate the drug solution in 1.0 N HCl at an elevated temperature (e.g., 80°C) for several hours.[19]
-
Alkaline Hydrolysis: Incubate the drug solution in 1.0 N NaOH at an elevated temperature.[19]
-
Oxidative Degradation: Treat the drug solution with a hydrogen peroxide solution (e.g., 15% H₂O₂) at an elevated temperature.[19]
-
Thermal Degradation: Expose the solid drug powder to dry heat.
-
Photolytic Degradation: Expose a solution of the drug to UV and visible light as specified in ICH guidelines.
The results from these studies demonstrate that mosapride is susceptible to degradation under acidic conditions, while being more stable to alkaline, oxidative, and thermal stress.[17][20] The ability of the analytical method to separate the intact drug from all formed degradants is what qualifies it as "stability-indicating."
Conclusion
The synthesis and characterization of mosapride citrate dihydrate is a systematic process rooted in the principles of organic chemistry and analytical science. A convergent synthetic strategy allows for the efficient construction of the complex molecule, while a carefully controlled final crystallization step is paramount for isolating the correct and stable dihydrate form. The subsequent characterization relies on an orthogonal set of modern analytical techniques, each providing a unique and vital piece of information. Together, these methods confirm the molecule's identity, quantify its purity with high precision, and define its solid-state properties. This comprehensive approach ensures that each batch of mosapride citrate dihydrate meets the stringent quality standards required for a safe and effective pharmaceutical agent.
References
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- Preclinical Pharmacokinetic Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide - Benchchem. (BenchChem)
- Mosapride citrate dihydrate discovery and development history - Benchchem. (BenchChem)
- Development and Validation of Spectrophotometric Methods for Determination of Mosapride Citrate in Pharmaceutical Dosage Forms. (TSI Journals)
- WO2011107903A1 - Highly pure mosapride citrate dihydrate and processes for its preparation.
- CAS 636582-62-2 Mosapride Citrate Dihydr
- Mosapride citrate dihydrate | C27H37ClFN3O12 | CID 6918047. (PubChem)
- Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. (PubMed)
- CN111349052B - Synthesis method of mosapride citrate.
- X-ray powder diffraction data for mosapride dihydrogen citrate dihydrate. (Cambridge University Press & Assessment)
- Mosapride Citrate Dihydr
- Mosapride citrate salt dihydr
- Summary of forced degradation studies for two binary mixtures (RZ-MR and RZ-IO).
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- Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS | Request PDF.
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The Prokinetic Profile of Mosapride Citrate: A Technical Guide to its In Vivo and In Vitro Effects on Upper Gastrointestinal Motility
This guide provides an in-depth technical examination of mosapride citrate, a selective serotonin 5-HT₄ receptor agonist, and its effects on upper gastrointestinal (GI) motility. Tailored for researchers, scientists, and drug development professionals, this document synthesizes pharmacological data with practical experimental insights to offer a comprehensive understanding of mosapride's mechanism and evaluation.
Executive Summary: The Clinical Significance of Mosapride Citrate
Mosapride citrate is a potent gastroprokinetic agent utilized in the management of various motility-related gastrointestinal disorders, including functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2][3] Its efficacy stems from a targeted pharmacological profile: selective agonism at the 5-HT₄ receptor, which enhances acetylcholine release from enteric neurons, thereby stimulating smooth muscle contractions and promoting coordinated motility in the upper digestive tract.[2][4][5] A key advantage of mosapride is its high selectivity for the 5-HT₄ receptor with minimal affinity for dopamine D₂ or other serotonin receptor subtypes, which mitigates the risk of extrapyramidal symptoms and other side effects associated with less selective prokinetic agents.[4][6] This guide will delve into the fundamental science underpinning these effects, detailing the in vitro and in vivo methodologies used to characterize its activity.
Mechanistic Framework: The 5-HT₄ Receptor Signaling Cascade
The prokinetic effects of mosapride are initiated by its binding to 5-HT₄ receptors on cholinergic neurons within the enteric nervous system.[4][7] This interaction triggers a G-protein-coupled signaling cascade that is central to its mechanism of action.
Upon agonist binding, the 5-HT₄ receptor, a Gαs-coupled metabotropic receptor, activates adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][8] PKA, in turn, phosphorylates downstream targets that facilitate the release of acetylcholine (ACh) from the presynaptic nerve terminals. The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, inducing contraction and enhancing motility.[9]
Figure 1: Mosapride's 5-HT4 Receptor Signaling Pathway
In Vitro Evaluation of Mosapride Citrate
In vitro methodologies are fundamental for elucidating the direct effects of mosapride on gastrointestinal tissues and for quantifying its receptor binding affinity and potency.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. In the case of mosapride, competitive binding assays are employed using a radiolabeled antagonist for the 5-HT₄ receptor, such as [³H]GR113808.
Experimental Protocol: 5-HT₄ Receptor Binding Assay
-
Tissue Preparation: Membrane preparations are obtained from tissues rich in 5-HT₄ receptors, such as the guinea pig ileum or striatum.[6][10]
-
Incubation: The membrane homogenates are incubated with a fixed concentration of [³H]GR113808 and varying concentrations of unlabeled mosapride citrate.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of mosapride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays in Isolated Tissues
Isolated organ bath techniques provide a functional measure of a drug's effect on smooth muscle contractility. The guinea pig ileum is a classic model for studying 5-HT₄ receptor-mediated effects.[6][11]
Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay
-
Tissue Dissection: A segment of the terminal ileum is carefully dissected from a euthanized guinea pig and placed in a carbogen-aerated physiological salt solution (e.g., Tyrode's or Krebs-bicarbonate solution).[11][12]
-
Mounting: The ileum segment (2-3 cm) is mounted in an isolated organ bath maintained at 37°C, with one end attached to a fixed hook and the other to an isotonic force transducer.[11][12] A resting tension of 0.5-1.0 g is applied.[13]
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes, with washes every 15 minutes.[11]
-
Stimulation: Contractions can be induced electrically or by pre-contracting the tissue with an agent like carbachol. Mosapride's ability to enhance electrically evoked contractions or relax pre-contracted tissue is then measured.[6]
-
Data Acquisition: Contractile responses are recorded using a data acquisition system.
-
Concentration-Response Curve: Mosapride is added to the organ bath in a cumulative manner to construct a concentration-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Figure 2: In Vitro Isolated Organ Bath Workflow
Quantitative In Vitro Data for Mosapride
The following table summarizes key quantitative parameters for mosapride citrate derived from in vitro studies.
| Parameter | Tissue/Preparation | Value | Reference |
| Ki | Guinea Pig Ileum (5-HT₄ Receptor) | 84.2 nM | [10] |
| Ki | Human 5-HT₄ Receptor | 69.9 nM | [14] |
| IC₅₀ | Guinea Pig Striatum ([³H]GR113808 binding) | 113 nM | [6] |
| EC₅₀ | Guinea Pig Ileum (electrically evoked contractions) | 73.2 nM | [14] |
| EC₅₀ | Rat Esophagus (relaxation of pre-contracted) | 208.4 nM | [14] |
In Vivo Assessment of Mosapride Citrate
In vivo studies are essential to understand the integrated physiological effects of mosapride on upper gastrointestinal motility in a whole-organism context.
Gastric Emptying Studies
The rate of gastric emptying is a primary measure of upper GI motility. Several methods are employed in both preclinical and clinical settings to assess this parameter.
Experimental Protocol: Gastric Emptying in Rats (Phenol Red Method)
This is a widely used, terminal method for assessing gastric emptying of a liquid meal in rodents.
-
Fasting: Rats are fasted overnight with free access to water.[15]
-
Test Meal Administration: A non-absorbable marker, phenol red, is incorporated into a test meal (e.g., 1.5% methylcellulose solution) and administered orally (1.5 ml for a rat).[15]
-
Drug Administration: Mosapride citrate or vehicle is administered at a specified time before the test meal.
-
Euthanasia and Stomach Removal: At a predetermined time after the meal (e.g., 20 minutes), the rats are euthanized, and the stomachs are clamped at the pyloric and cardiac ends and removed.[15]
-
Quantification of Phenol Red: The stomach is homogenized in 0.1 N NaOH, and the amount of phenol red remaining is quantified spectrophotometrically at 560 nm.[15]
-
Calculation of Gastric Emptying: The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the test animals to that recovered from a control group euthanized immediately after meal administration.[15]
Experimental Protocol: Gastric Emptying Scintigraphy in Humans
This is the clinical gold standard for measuring gastric emptying, providing a non-invasive, quantitative assessment.
-
Patient Preparation: Patients fast overnight. Medications that could affect gastric motility are discontinued for at least two days prior to the study.[16][17]
-
Radiolabeled Meal: The patient consumes a standardized meal (e.g., egg whites) labeled with a radioisotope, typically Technetium-99m (⁹⁹ᵐTc) sulfur colloid.[3][16][17]
-
Imaging: Scintigraphic images are acquired using a gamma camera at specific time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion.[17]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying rate, often expressed as the half-time (T₁/₂) of emptying.[3]
-
Mosapride Administration: In clinical trials, mosapride or a placebo is administered before the radiolabeled meal to evaluate its effect on gastric emptying.[18]
Figure 3: In Vivo Gastric Emptying Study Workflow
Direct Motility Recording in Conscious Animals
To assess the direct effects on antral and duodenal contractility, force transducers can be surgically implanted on the serosal surface of the gastrointestinal tract in conscious animal models, such as dogs.[2][6] This allows for chronic, real-time monitoring of contractile activity.
Methodology Overview: In Vivo Motility Recording in Conscious Dogs
-
Surgical Implantation: Strain gauge force transducers are surgically sutured to the serosal surface of the gastric antrum and duodenum to measure circular and longitudinal muscle contractions.[2]
-
Recovery: Animals are allowed to recover fully from the surgery.
-
Recording Sessions: During experiments, the transducers are connected to a recording system. Baseline motility is recorded in fasted animals.
-
Drug Administration: Mosapride is administered intravenously or orally, and changes in the frequency and amplitude of contractions are recorded and analyzed.[6]
In Vivo Efficacy of Mosapride
In vivo studies have consistently demonstrated the efficacy of mosapride in promoting upper gastrointestinal motility.
-
In rats, mosapride dose-dependently enhances the gastric emptying of both liquid and solid meals.[6]
-
In conscious dogs with implanted force transducers, mosapride stimulates antral and duodenal motility.[6]
-
Human studies using scintigraphy have shown that a 10 mg dose of mosapride significantly enhances gastric emptying.[18][19]
-
Clinically, mosapride is effective in improving symptoms of functional dyspepsia and GERD by enhancing gastric accommodation and accelerating gastric emptying.[1][2]
Conclusion: A Profile of a Selective Prokinetic Agent
Mosapride citrate's pharmacological profile as a selective 5-HT₄ receptor agonist translates into a potent and targeted prokinetic effect on the upper gastrointestinal tract. The in vitro and in vivo methodologies detailed in this guide provide a robust framework for characterizing its mechanism of action and quantifying its efficacy. The data consistently show that mosapride enhances gastric emptying and gastroduodenal motility by facilitating cholinergic neurotransmission. Its high selectivity for the 5-HT₄ receptor underscores its favorable safety profile, making it a valuable therapeutic option for patients with upper gastrointestinal motility disorders.
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Mine, Y., Yoshikawa, T., Oku, S., et al. (1997). Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1000-1008. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mosapride Citrate in Clinical Practice: Treating Functional Dyspepsia and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Yoshida, N., Ito, T., & Karasawa, T. (1998). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology, 78(3), 321-327. [Link]
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Kusunoki, H., Haruma, K., Hata, J., et al. (2010). Efficacy of mosapride citrate in proximal gastric accommodation and gastrointestinal motility in healthy volunteers: a double-blind placebo-controlled ultrasonographic study. Journal of Gastroenterology, 45(12), 1229-1236. [Link]
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Sahu, A., Gopalakrishnan, L., Gaur, N., et al. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling, 12(4), 675-681. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mosapride Citrate Dihydrate: A Selective 5-HT4 Agonist for Gastrointestinal Motility Disorders. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Buckinx, R., Leroi, E., & Van de Velde, E. (2020). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Visualized Experiments, (161), e61413. [Link]
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Australian and New Zealand Society of Nuclear Medicine. (2020). Gastric emptying scintigraphy: Clinical Practice Guide. ANZSNM. [Link]
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Abell, T. L., Camilleri, M., Donohoe, K., et al. (2008). Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine. Journal of Nuclear Medicine Technology, 36(1), 44-54. [Link]
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Park, H., Kim, J. H., Youn, Y. H., et al. (2013). Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor. Journal of Neurogastroenterology and Motility, 19(4), 495-502. [Link]
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Choi, S. C., Choi, J. O., Kim, S. J., et al. (2019). A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal. Journal of Neurogastroenterology and Motility, 25(1), 163-165. [Link]
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Nagakura, Y., Naitoh, Y., Kamato, T., et al. (2000). Influence of mosapride citrate on gastric motility and autonomic nervous function: evaluation by spectral analyses of heart rate and blood pressure variabilities, and by electrogastrography. Journal of Smooth Muscle Research, 36(5), 155-166. [Link]
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A Deep Dive into the In Vitro Receptor Binding Affinity of Mosapride Citrate: A Technical Guide
This guide provides an in-depth technical exploration of the in vitro receptor binding characteristics of mosapride citrate. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the methodologies used to elucidate the pharmacological profile of this gastroprokinetic agent. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and discuss the interpretation of binding affinity data, all grounded in established scientific literature.
Introduction: The Significance of Receptor Binding Affinity in Drug Development
In the realm of pharmacology and drug discovery, understanding the interaction between a drug molecule and its protein target is paramount. Receptor binding affinity, a measure of the strength of this interaction, is a critical determinant of a drug's potency and selectivity. A high affinity for the intended target often translates to a lower required therapeutic dose, while low affinity for off-target receptors can minimize adverse effects. For mosapride citrate, a compound primarily used to enhance gastrointestinal motility, a thorough characterization of its receptor binding profile is essential to comprehend its mechanism of action and ensure its safety and efficacy. This guide will provide the foundational knowledge and practical protocols for conducting such an investigation.
The Pharmacological Profile of Mosapride Citrate
Mosapride citrate's primary mechanism of action is as a selective agonist for the serotonin 5-HT4 receptor.[1][2] Stimulation of these receptors, which are widely distributed in the gastrointestinal tract, triggers a signaling cascade that ultimately enhances the release of acetylcholine, a key neurotransmitter in promoting gut motility.[1][3] This targeted action makes mosapride an effective treatment for conditions such as functional dyspepsia and gastroesophageal reflux disease.
A crucial aspect of mosapride's pharmacological profile is its selectivity. Studies have shown that mosapride exhibits negligible affinity for other serotonin receptor subtypes, such as 5-HT1 and 5-HT2, as well as for dopamine D2, α1, and α2 adrenergic receptors.[2][4] This high degree of selectivity is a significant advantage, as it reduces the likelihood of off-target side effects commonly associated with less selective prokinetic agents.[1] However, it is noteworthy that mosapride also demonstrates antagonist activity at the 5-HT3 receptor, which may contribute to its overall therapeutic effect, including anti-emetic properties.[4][5][6]
The 5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gαs subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. In the context of the enteric nervous system, this pathway culminates in enhanced acetylcholine release, leading to increased smooth muscle contraction and gastrointestinal motility.
Figure 1: Simplified 5-HT4 receptor signaling pathway initiated by mosapride citrate.
In Vitro Assessment of Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] These assays utilize a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor. The principle of a competitive binding assay is to measure the ability of an unlabeled test compound (in this case, mosapride citrate) to displace the radioligand from the receptor. This displacement is concentration-dependent and allows for the calculation of the inhibitory constant (Ki), a measure of the test compound's binding affinity.
Experimental Workflow: A Conceptual Overview
The general workflow for a competitive radioligand binding assay involves several key steps, from preparing the receptor source to analyzing the final data. Understanding this process is crucial for designing and executing a robust and reliable experiment.
Figure 2: General workflow for a competitive radioligand binding assay.
Detailed Protocol: 5-HT4 Receptor Competitive Binding Assay
This protocol is a representative method for determining the binding affinity of mosapride citrate for the 5-HT4 receptor, based on established methodologies.[1]
Materials and Reagents:
-
Receptor Source: Guinea pig ileum or striatum tissue, or a cell line stably expressing the human 5-HT4 receptor.[1][8]
-
Radioligand: [³H]-GR113808, a selective 5-HT4 receptor antagonist.
-
Test Compound: Mosapride citrate.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., unlabeled GR113808 or serotonin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and Vials.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of mosapride citrate in the assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes, [³H]-GR113808 (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]-GR113808, and a saturating concentration of the non-labeled 5-HT4 ligand.
-
Competitive Binding: Receptor membranes, [³H]-GR113808, and each concentration of mosapride citrate.
-
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Detailed Protocol: 5-HT3 Receptor Competitive Binding Assay
This protocol outlines a method to assess the antagonistic activity of mosapride citrate at the 5-HT3 receptor.
Materials and Reagents:
-
Receptor Source: A cell line expressing the 5-HT3 receptor (e.g., NCB-20 cells).[5][6]
-
Radioligand: A suitable 5-HT3 receptor antagonist radioligand (e.g., [³H]-granisetron).
-
Test Compound: Mosapride citrate.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).
-
Assay Buffer, Wash Buffer, Filtration Apparatus, and Scintillation Counter: As described for the 5-HT4 assay.
Step-by-Step Methodology:
The protocol is analogous to the 5-HT4 receptor binding assay, with the key difference being the receptor source and the specific radioligand and non-specific binding control used. The same principles of incubation, filtration, and quantification apply. Functional assays, such as whole-cell voltage clamp recording, can also be employed to characterize the competitive antagonism of mosapride at the 5-HT3 receptor ion channel.[5][6]
Data Analysis and Interpretation
Data Compilation:
The raw data (CPM) from the scintillation counter is used to calculate the percentage of specific binding at each concentration of mosapride citrate.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
% Inhibition = 100 - [ (Specific Binding with Mosapride / Specific Binding without Mosapride) * 100 ]
Data Presentation:
The calculated percentage of inhibition is then plotted against the logarithm of the mosapride citrate concentration to generate a dose-response curve. Non-linear regression analysis of this curve yields the IC50 value, which is the concentration of mosapride citrate that inhibits 50% of the specific radioligand binding.
Calculating the Inhibitory Constant (Ki):
The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Summary of Mosapride Citrate Binding Affinity Data:
The following table summarizes representative binding affinity data for mosapride citrate at key receptors, as reported in the literature.
| Receptor | Radioligand | Tissue/Cell Line | Affinity Constant | Reference |
| 5-HT4 | [³H]-GR113808 | Guinea Pig Ileum | Ki = 84.2 nM | [1] |
| 5-HT4 | [³H]-GR113808 | Guinea Pig Striatum | IC50 = 113 nM | [8] |
| 5-HT3 | - | NCB-20 Cells | IC50 ≈ 4.03 µM (functional assay) | [5] |
| Dopamine D2 | - | - | No significant affinity | [2][4] |
| 5-HT1 & 5-HT2 | - | - | No significant affinity | [2][4] |
| α1 & α2 Adrenergic | - | - | No significant affinity | [2][4] |
Interpreting Receptor Selectivity:
By comparing the Ki or IC50 values for mosapride citrate at different receptors, we can quantify its selectivity. A significantly lower Ki for the 5-HT4 receptor compared to the 5-HT3 receptor and other off-targets confirms its primary mechanism of action as a selective 5-HT4 agonist. The micromolar affinity for the 5-HT3 receptor suggests that at therapeutic concentrations, mosapride is likely to exert its primary effects through the 5-HT4 receptor, although the 5-HT3 antagonism may become relevant at higher doses or in specific patient populations.
Figure 3: Conceptual diagram illustrating the receptor selectivity profile of mosapride citrate.
Conclusion
This technical guide has provided a comprehensive overview of the in vitro evaluation of mosapride citrate's receptor binding affinity. The methodologies described, particularly competitive radioligand binding assays, are fundamental tools for characterizing the pharmacological profile of this and other drug candidates. The data clearly demonstrate that mosapride citrate is a potent and selective 5-HT4 receptor agonist, with a secondary, lower-affinity antagonistic action at the 5-HT3 receptor. This detailed understanding of its molecular interactions is crucial for its rational use in clinical practice and for guiding the development of future gastroprokinetic agents with improved efficacy and safety profiles.
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Park, Y. S., & Sung, K. W. (2019). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Korean Journal of Physiology & Pharmacology, 23(5), 419–426. [Link]
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Takeda, M., Taniyama, K., et al. (1998). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology, 77(1), 53-59. [Link]
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Preclinical Pharmacology and Safety Profile of Mosapride Citrate: A Technical Guide
Introduction: A New Generation Gastroprokinetic Agent
Mosapride citrate is a substituted benzamide derivative that has emerged as a significant gastroprokinetic agent for the management of various gastrointestinal motility disorders, including functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2] Developed to address the need for a safe and effective prokinetic, mosapride's preclinical development was pivotal in establishing its distinct pharmacological profile. This technical guide provides an in-depth exploration of the preclinical pharmacology and safety data that underpin the clinical use of mosapride citrate, offering valuable insights for researchers, scientists, and drug development professionals. Unlike its predecessors, mosapride was designed for high selectivity, a characteristic that defines its favorable safety profile, particularly concerning cardiovascular risks.[3][4]
Part 1: Pharmacodynamic Profile: Selective 5-HT₄ Receptor Agonism
The primary mechanism of action of mosapride citrate is its selective agonism at the serotonin 5-HT₄ receptor.[5] These receptors are predominantly located on enteric neurons within the gastrointestinal tract.[1] Activation of 5-HT₄ receptors by mosapride stimulates the release of acetylcholine, a key excitatory neurotransmitter, which in turn enhances smooth muscle contraction and promotes gastrointestinal motility.[1][2][5]
Receptor Binding and Functional Activity
In vitro receptor binding studies have demonstrated mosapride's affinity for the 5-HT₄ receptor. In guinea pig striatum, mosapride inhibited the binding of a selective 5-HT₄ antagonist, [³H]-GR113808, with an IC₅₀ value of 113 nM.[6] This selective action is crucial, as mosapride shows minimal affinity for other serotonin receptor subtypes, such as 5-HT₃, or dopamine D₂ receptors.[5][7] This selectivity profile distinguishes it from older prokinetics like metoclopramide and cisapride, thereby reducing the risk of associated side effects like extrapyramidal symptoms.[7]
Functionally, mosapride's agonistic activity translates to region-specific effects on gastrointestinal motility. In vitro studies on isolated tissues have shown that mosapride enhances electrically evoked contractions in the guinea pig ileum (EC₅₀ of 73 nM) and causes relaxation of the carbachol-precontracted rat esophagus (EC₅₀ of 208 nM).[6] Notably, its effect on the guinea pig distal colon is significantly less potent (EC₅₀ of 3029 nM), suggesting a preferential action on the upper gastrointestinal tract.[6] This observation is supported by in vivo studies in conscious dogs, where mosapride stimulated antral motility without significantly affecting colonic motility.[6] The prokinetic effects of mosapride are effectively antagonized by selective 5-HT₄ receptor antagonists like GR113808, confirming its mechanism of action.[6][8]
Signaling Pathway of Mosapride-Induced Gastrointestinal Motility
Caption: Mosapride's activation of 5-HT₄ receptors on enteric neurons.
Part 2: Preclinical Pharmacokinetics: ADME Profile
The pharmacokinetic profile of mosapride has been characterized in several preclinical species, including rats, dogs, and monkeys. These studies reveal important species- and sex-specific differences in its absorption, distribution, metabolism, and excretion (ADME).
Absorption and Bioavailability
Following oral administration, mosapride is absorbed from the gastrointestinal tract, with peak plasma concentrations generally reached within 0.5 to 1 hour in dogs and monkeys.[9] However, oral bioavailability is relatively low, suggesting significant first-pass metabolism.[9] In dogs, the oral bioavailability was reported to be around 8%, while in monkeys, it was 14%.[9] Another study in beagle dogs reported an even lower oral bioavailability of approximately 1%.[10]
In rats, there is a marked sex-related difference in pharmacokinetics.[11] After oral administration, the maximum plasma concentration (Cmax) of mosapride in male rats was about 1/18th of that in female rats.[11] Consequently, the oral bioavailability was significantly lower in males (7%) compared to females (47%).[11]
Distribution and Metabolism
After intravenous administration, plasma levels of mosapride show a biphasic decrease in dogs and monkeys.[9] Mosapride is metabolized in the liver, with the primary metabolite being the des-4-fluorobenzyl metabolite, known as M-1.[9][11] In dogs and monkeys, the Cmax of M-1 was comparable to that of the unchanged drug.[9] In male rats, the Cmax of M-1 was six times higher than that of mosapride, whereas in female rats, the Cmax of M-1 was only one-fifth of the parent drug's Cmax.[11] This difference in metabolism contributes to the observed sex-dependent pharmacokinetics in rats.[11] The metabolite M-1 itself has some pharmacological activity, including a potent 5-HT₃ receptor antagonist property, but it is considered to play a less crucial role in the primary gastroprokinetic effect of mosapride.[12]
Excretion
The elimination half-life (t₁/₂) of mosapride is relatively short. After oral administration, the t₁/₂ was 1.5 hours in dogs and 0.9 hours in monkeys.[9] In rats, male rats exhibited a more rapid elimination (t₁/₂ of 1.9 hours) than females (2.8 hours).[11]
Table 1: Comparative Pharmacokinetic Parameters of Mosapride Citrate
| Parameter | Rat (Male) | Rat (Female) | Dog (Male) | Monkey (Male) |
| Oral Dose | 10 mg/kg | 10 mg/kg | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 44[11] | 788[11] | 207[9] | 862[9] |
| Tmax (h) | N/A | N/A | 0.5 - 1[9] | 0.5 - 1[9] |
| t₁/₂ (h) | 1.9[11] | 2.8[11] | 1.5[9] | 0.9[9] |
| Bioavailability (%) | 7[11] | 47[11] | 8[9] | 14[9] |
| IV Dose | 2 mg/kg | 2 mg/kg | 2 mg/kg | 2 mg/kg |
| t₁/₂β (h) | N/A | N/A | 2.4[9] | 2.4[9] |
N/A: Data not available in the cited sources.
Part 3: Preclinical Safety and Toxicology
A comprehensive battery of safety pharmacology and toxicology studies has established a favorable preclinical safety profile for mosapride citrate, a key differentiator from earlier prokinetic agents.
Safety Pharmacology
A critical aspect of mosapride's safety profile is its lack of significant cardiovascular adverse effects. Unlike cisapride, which was withdrawn from the market due to concerns about QT interval prolongation and cardiac arrhythmias, mosapride does not demonstrate a similar risk.[4][7] In isolated guinea pig papillary muscles, mosapride and its main metabolite M-1 did not affect action potential duration at concentrations up to 10 µM, whereas cisapride caused a concentration-dependent prolongation.[13] This difference is attributed to mosapride's lack of affinity for the hERG potassium channels, which are implicated in drug-induced QT prolongation.[3][4] While mosapride can act as a partial agonist on human cardiac 5-HT₄ receptors, which can increase heart rate and force of contraction, extensive safety reviews have not identified significant cardiovascular safety concerns in the preclinical and clinical settings.[4][14]
Experimental Workflow for In Vitro Cardiovascular Safety Assessment
Caption: Workflow for assessing cardiovascular proarrhythmic risk.
General Toxicology
Acute, subacute, and chronic toxicity studies have been conducted in various species, including mice, rats, and dogs.[15] In a 26-week subacute toxicity study in rats, the no-observed-adverse-effect level (NOAEL) was determined to be 2 mg/kg/day in females and 10 mg/kg/day in males, with hepatocellular swelling being the primary observation at higher doses.[16][17] A longer-term, 104-week carcinogenicity study in rats established a NOAEL of 3 mg/kg/day.[15]
Genetic Toxicology
Mosapride citrate has been evaluated in a comprehensive panel of genotoxicity assays, and all studies have yielded negative results.[15][16] The lack of genotoxic potential is a critical safety finding.
Carcinogenicity
Long-term carcinogenicity studies were conducted in rats (104 weeks) and mice (92 weeks).[15][18] At doses 100 to 330 times the recommended clinical dose, an increased incidence of hepatocellular adenoma and thyroid follicular cell adenoma was observed in rodents.[18] However, based on the negative genotoxicity results, it was concluded that the mechanism of tumor formation is non-genotoxic and that a threshold dose exists for these effects.[15][16] This allows for the establishment of an acceptable daily intake (ADI).[15][17]
Reproductive and Developmental Toxicology
Reproductive toxicity studies have been performed in rats and rabbits.[15] These studies are essential for assessing the potential effects of the drug on fertility and embryonic-fetal development. The comprehensive safety assessment of mosapride did not reveal significant concerns regarding reproductive and developmental toxicity.
Table 2: Summary of Preclinical Safety Profile of Mosapride Citrate
| Study Type | Species | Key Findings | Reference |
| Cardiovascular Safety | Guinea Pig | No effect on action potential duration, unlike cisapride. | [7][13] |
| Subacute Toxicity (26-week) | Rat | NOAEL: 2 mg/kg/day (female), 10 mg/kg/day (male). Hepatocellular swelling at higher doses. | [16][17] |
| Chronic Toxicity (104-week) | Rat | NOAEL: 3 mg/kg/day. | [15] |
| Genotoxicity | In vitro & In vivo | All studies were negative. | [15][16] |
| Carcinogenicity | Rat, Mouse | Increased hepatocellular and thyroid follicular cell adenomas at high doses. The mechanism is considered non-genotoxic. | [15][17][18] |
| Reproductive Toxicity | Rat, Rabbit | No significant adverse effects reported in the comprehensive safety assessment. | [15] |
Part 4: Experimental Protocols
In Vivo Assessment of Gastric Emptying in Rats
This protocol is a standard method to evaluate the prokinetic effects of a test compound on gastric motility.
1. Animal Preparation:
-
Male Wistar rats (200-250g) are fasted for 18-24 hours with free access to water.
2. Test Meal Preparation:
-
A non-nutrient, semi-solid meal is prepared, for example, by mixing methylcellulose with a non-absorbable marker like phenol red.
3. Dosing:
-
Mosapride citrate or vehicle (control) is administered orally (p.o.) or intravenously (i.v.) at a predetermined time before the test meal.
4. Test Meal Administration:
-
A fixed volume of the test meal (e.g., 1.5 mL) is administered orally to each rat.
5. Sample Collection:
-
At a specific time point after the meal (e.g., 20 minutes), the rats are euthanized.
-
The stomach is clamped at the pylorus and cardia, and carefully removed.
6. Analysis:
-
The stomach is opened, and its contents are rinsed into a volumetric flask with a known volume of alkaline solution.
-
The stomach tissue is homogenized in the same solution.
-
The amount of phenol red in the stomach is quantified spectrophotometrically.
7. Calculation:
-
Gastric emptying (%) = (1 - [Amount of phenol red recovered from the stomach] / [Average amount of phenol red in the stomach immediately after administration]) x 100.
Rationale: This experimental design allows for a quantitative assessment of the rate at which the stomach empties its contents, providing a direct measure of the prokinetic efficacy of the test compound. The use of a non-nutrient meal ensures that the emptying rate is primarily influenced by gastric motility rather than digestive processes.
Conclusion: A Well-Characterized and Safe Prokinetic Agent
The extensive preclinical evaluation of mosapride citrate has established a robust and compelling profile of a selective 5-HT₄ receptor agonist with significant prokinetic effects, particularly in the upper gastrointestinal tract. The causality behind its development was to create a safer alternative to existing prokinetics, a goal achieved through its high receptor selectivity. This selectivity translates into a favorable safety profile, most notably the absence of the cardiovascular risks that plagued its predecessors. The comprehensive toxicological assessment, including the lack of genotoxicity, further supports its safety. This in-depth technical guide, grounded in a wealth of preclinical data, underscores the solid scientific foundation upon which the clinical utility of mosapride citrate is built.
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Lee, M. Y., et al. (2023). Intracolonic Administration of Mosapride Citrate Significantly Increases Colonic Motility Compared With Oral Administration. Journal of Neurogastroenterology and Motility. [Link]
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Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. PubMed. [Link]
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Mosapride citrate for research in gastroparesis and functional dyspepsia.
An In-depth Technical Guide to Mosapride Citrate for Research in Gastroparesis and Functional Dyspepsia
Introduction: A Profile of a Selective Gastroprokinetic Agent
Mosapride citrate is a potent, orally active gastroprokinetic agent that has become a significant tool in the research and treatment of upper gastrointestinal (GI) motility disorders.[1][2] Developed as a successor to earlier, less selective compounds, mosapride offers a refined mechanism of action with a more favorable safety profile, making it particularly valuable for investigating conditions like gastroparesis and functional dyspepsia (FD).[3][4] Its primary therapeutic effect stems from its function as a selective serotonin 5-HT4 receptor agonist.[5][6][7] This guide provides a technical overview of mosapride citrate, focusing on its core mechanisms, established research methodologies, and key data relevant to its application in preclinical and clinical studies.
Part 1: Core Mechanism of Action and Cellular Signaling
The prokinetic effects of mosapride are fundamentally driven by its selective agonism at the 5-HT4 receptors located within the enteric nervous system.[5][7][8] Unlike first-generation agents such as cisapride, mosapride exhibits minimal affinity for dopamine D2 or hERG potassium channels, a crucial distinction that mitigates the risk of extrapyramidal symptoms and cardiac arrhythmias, respectively.[3][9]
Signaling Pathway:
The binding of mosapride to 5-HT4 receptors on presynaptic terminals of cholinergic neurons in the myenteric plexus initiates a well-defined downstream signaling cascade.[6]
-
Receptor Activation: Mosapride binds to the Gs-protein coupled 5-HT4 receptor.
-
G-Protein Stimulation: The activated receptor stimulates the associated Gs alpha subunit.[3][6]
-
Adenylyl Cyclase and cAMP: This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[6]
-
Protein Kinase A (PKA) and Ion Channel Phosphorylation: Elevated cAMP activates PKA, which is believed to phosphorylate specific ion channels, resulting in an influx of calcium ions (Ca²⁺) into the neuron.[6]
-
Acetylcholine (ACh) Exocytosis: The surge in intracellular Ca²⁺ triggers the fusion of ACh-containing vesicles with the presynaptic membrane, leading to the release of ACh into the synaptic cleft.[6]
-
Muscle Contraction: Released ACh then binds to muscarinic receptors on adjacent smooth muscle cells, inducing contraction and enhancing coordinated peristalsis.[5][6]
This targeted stimulation of the cholinergic system directly enhances gastrointestinal motility, facilitating the movement of food through the digestive tract.[5][8] Furthermore, research indicates that mosapride and its primary metabolite also possess 5-HT3 receptor antagonist properties, which may contribute to its therapeutic effects by modulating visceral perception and reducing nausea.[9][10][11][12]
Part 2: Investigating Gastroparesis
Gastroparesis is a disorder defined by objectively delayed gastric emptying in the absence of a mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating.[13][14] Mosapride's prokinetic action makes it a primary candidate for studying therapeutic interventions aimed at accelerating gastric transit.[15][16]
Preclinical Research: Animal Models and Gastric Emptying Scintigraphy
Preclinical evaluation of prokinetic agents heavily relies on animal models that mimic human gastroparesis, such as diabetic rodent models.[15] The gold-standard technique for quantifying gastric emptying in both preclinical and clinical settings is scintigraphy.[17][18][19] This method provides a reliable, non-invasive way to measure the transit of a radiolabeled meal.[17][18]
Detailed Protocol: Solid-Phase Gastric Emptying Scintigraphy in a Rodent Model
This protocol outlines a self-validating system for assessing the effect of mosapride on gastric emptying.
-
Animal Preparation & Acclimation:
-
Causality: To minimize stress-induced effects on GI motility, house animals (e.g., mice or rats) in a controlled environment for at least one week prior to the study.[17]
-
Fast animals for 12-18 hours before the experiment to ensure an empty stomach, providing a consistent baseline. Water should be available ad libitum.
-
-
Test Meal Preparation:
-
Standard Meal: A common solid meal consists of a small, standardized portion of egg yolk or a pancake.[13][20]
-
Radiolabeling: Thoroughly mix the meal with a non-absorbable radioisotope, typically 99mTc-sulfur colloid, before cooking.
-
Causality: Cooking the radioisotope into the meal ensures it is stably bound to the solid phase, preventing premature separation and inaccurate measurement of solid emptying.[19]
-
-
Drug Administration:
-
Administer mosapride citrate or a vehicle control via oral gavage at a predetermined time (e.g., 30-60 minutes) before the test meal.
-
Dose Selection: Dosing should be based on prior pharmacokinetic and dose-ranging studies in the chosen species.
-
-
Meal Administration & Imaging:
-
Allow the conscious, unanesthetized animal to consume the radiolabeled meal voluntarily or administer via gavage.[17]
-
Immediately following meal consumption (T=0), acquire the initial scintigraphic images using a dedicated small-animal gamma camera with a pinhole collimator.[17][18]
-
Acquire subsequent images at regular intervals (e.g., 15, 30, 60, 90, 120, and 240 minutes).[21]
-
-
Data Analysis & Quantification:
-
Draw a region of interest (ROI) around the stomach on each image.
-
Correct the counts within the ROI for radioactive decay.
-
Calculate the percentage of gastric retention at each time point relative to the T=0 counts.
-
Plot the retention data versus time and fit to a nonlinear model to calculate the gastric emptying half-time (T1/2), the primary endpoint.[13]
-
Summary of Clinical Efficacy in FD
The efficacy of mosapride in FD has been evaluated in numerous trials, though results can be heterogeneous depending on diagnostic criteria and study design. [22]
| Study Design | Intervention | Primary Endpoint | Key Result | Reference |
|---|---|---|---|---|
| Multicenter, Double-Blind, RCT | Mosapride CR (15 mg OD) vs. Nortriptyline | Proportion of patients with overall dyspepsia improvement at 4 weeks. | Similar efficacy between groups (53.7% vs. 54.0%). Mosapride significantly improved total symptom scores from baseline. | [23] |
| Randomized, Controlled Trial | Mosapride CR (15 mg OD) vs. Mosapride IR (5 mg TID) | Non-inferiority in change of Gastrointestinal Symptom (GIS) scores. | Once-daily mosapride was not inferior to the conventional three-times-daily formulation in efficacy and was safe. | [24] |
| Meta-Analysis (13 RCTs) | Mosapride vs. Placebo or other drugs | Global efficacy or symptom-based scores. | Overall analysis did not find a significant effect, but a sensitivity analysis of high-quality trials showed a significant benefit (RR 1.114). | [22] |
| Randomized Controlled Trial | Mosapride (5 mg TID) vs. Domperidone | Changes in symptom score and gastric emptying. | Mosapride was safe and effective in improving symptoms and gastric emptying in FD patients. | [25]|
Part 4: Pharmacokinetic and Safety Profile
A thorough understanding of a compound's pharmacokinetic (PK) and safety profile is essential for designing and interpreting research studies.
Pharmacokinetic Parameters
Mosapride is well-absorbed after oral administration and is primarily metabolized in the liver. [5][26]
| Parameter | Description | Reference |
|---|---|---|
| Absorption | Well-absorbed from the GI tract; peak plasma concentrations reached in 1-2 hours. | [5] |
| Metabolism | Primarily metabolized in the liver, mainly by the CYP3A4 enzyme. | [26] |
| Main Metabolite | Des-4-fluorobenzyl compound. | [26] |
| Protein Binding | High plasma protein binding rate of approximately 99.0%. | [26] |
| Excretion | Excreted in urine and feces. After 48 hours, ~0.1% is excreted as unchanged drug and ~7.0% as the main metabolite in urine. | [26]|
Safety and Tolerability
Mosapride is generally well-tolerated. Its selectivity for the 5-HT4 receptor is the causal factor behind its improved safety profile compared to less selective agents. [5][9]
-
Common Adverse Reactions: The most frequently reported side effects are mild and gastrointestinal in nature, including diarrhea/loose stools, dry mouth, and abdominal pain. [2][26]* Cardiovascular Safety: Unlike cisapride, mosapride does not block cardiac hERG K+ channels and is not associated with QT interval prolongation, representing a key safety advantage. [3][9]* CNS Effects: Its low affinity for dopamine D2 receptors means it does not cause extrapyramidal symptoms. [9][27]* Contraindications: Mosapride should not be used in patients with gastrointestinal hemorrhage, mechanical obstruction, or perforation. [26]* Use in Specific Populations: Caution is advised in elderly patients, where a dose reduction may be necessary. [2][26]Its safety in pregnant women and children has not been established. [2][28]
Conclusion
Mosapride citrate stands as a well-characterized and selective 5-HT4 receptor agonist. Its targeted mechanism of action, which enhances acetylcholine release in the myenteric plexus, provides a solid foundation for its use as a research tool in gastroparesis and functional dyspepsia. The availability of validated preclinical and clinical methodologies, such as gastric emptying scintigraphy and patient-reported outcome measures, allows for robust investigation into its prokinetic and symptom-modifying effects. With a favorable safety profile that distinguishes it from older agents, mosapride citrate remains a valuable compound for drug development professionals and scientists seeking to understand and address the complex pathophysiology of upper GI motility disorders.
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Discovery and development history of mosapride citrate.
An In-Depth Technical Guide to the Discovery and Development of Mosapride Citrate
Abstract
Mosapride citrate is a selective serotonin 5-HT₄ receptor agonist developed as a gastroprokinetic agent to improve gastrointestinal motility. Unlike earlier prokinetics such as cisapride, mosapride exhibits a high degree of receptor selectivity and a favorable cardiovascular safety profile, lacking significant affinity for dopamine D₂ or hERG potassium channels.[1][2] Its development addressed the need for a safe and effective treatment for functional dyspepsia, chronic gastritis, and gastroesophageal reflux disease (GERD).[2] This guide details the history of its synthesis, mechanism of action, preclinical pharmacology, clinical development, and formulation advancements, providing comprehensive data and experimental insights for the scientific community.
Introduction: The Quest for a Safer Prokinetic Agent
Gastrointestinal motility disorders, such as functional dyspepsia and gastroesophageal reflux disease (GERD), are characterized by impaired motor function of the upper digestive tract. For decades, the therapeutic approach involved prokinetic agents designed to enhance gut transit. Early agents like metoclopramide, a dopamine D₂ receptor antagonist, were effective but fraught with extrapyramidal side effects. The subsequent development of cisapride, a 5-HT₄ receptor agonist, offered better prokinetic efficacy but was later restricted due to its association with serious cardiac arrhythmias (QT prolongation and Torsades de Pointes) stemming from blockade of the hERG potassium channel.[1]
This created a clear clinical need for a novel agent with the gastrokinetic efficacy of a 5-HT₄ agonist but without the dangerous off-target effects. The development of mosapride citrate represents a successful, safety-driven approach to drug design in this field. As a substituted benzamide derivative, it was engineered for high selectivity to the 5-HT₄ receptor, effectively uncoupling therapeutic prokinetic action from the adverse effects that plagued its predecessors.[2]
Mechanism of Action: Selective 5-HT₄ Receptor Agonism
Mosapride's therapeutic effect is rooted in its function as a potent and selective agonist of the 5-hydroxytryptamine type 4 (5-HT₄) receptor.[1][3][4] These receptors are densely expressed on enteric neurons within the gastrointestinal nerve plexus.[5][6] The activation of these receptors initiates a well-defined signaling cascade that culminates in enhanced gastrointestinal motility.
Signaling Pathway:
-
Receptor Binding: Mosapride binds to and activates the 5-HT₄ receptor on presynaptic terminals of cholinergic enteric neurons.[3][7]
-
G-Protein Activation: This activation stimulates the associated Gs alpha subunit of the G-protein complex.
-
Second Messenger Production: The activated Gs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Neurotransmitter Release: Elevated cAMP levels facilitate the release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut.[4][8]
-
Enhanced Motility: Increased ACh availability stimulates smooth muscle contractions, thereby enhancing gastric emptying and intestinal peristalsis.[3][4]
Crucially, mosapride exhibits minimal affinity for dopamine D₂ receptors, 5-HT₁, 5-HT₂, and adrenergic receptors.[1][9] This high selectivity is the cornerstone of its improved safety profile, as it avoids the extrapyramidal symptoms associated with D₂ antagonism and the cardiovascular risks linked to other serotonin receptor subtypes.[1] Furthermore, its major active metabolite, M1, also possesses 5-HT₃ receptor antagonist properties, which may contribute to its efficacy in conditions like irritable bowel syndrome (IBS) by modulating visceral sensation.[10][11][12]
Preclinical Evaluation: Establishing Efficacy and Safety
Preclinical studies were pivotal in demonstrating mosapride's prokinetic effects and, critically, in differentiating its safety profile from earlier agents.
In Vitro Pharmacology
The foundational pharmacological characterization of mosapride was performed using in vitro assays. Radioligand binding studies confirmed its high affinity and selectivity for the 5-HT₄ receptor.
-
Receptor Binding: In experiments using guinea-pig ileum and striatum homogenates, mosapride effectively inhibited the binding of [³H]-GR-113808, a selective 5-HT₄ antagonist, confirming its interaction with the target receptor.[1]
-
Functional Assays: In isolated guinea-pig ileal longitudinal muscle preparations, mosapride enhanced electrically stimulated contractions. This effect was antagonized by tropisetron, a 5-HT₄ receptor antagonist, verifying that the prokinetic action was mediated through this receptor.[1][13]
-
Cardiovascular Safety: A key safety study using isolated guinea-pig papillary muscles showed that mosapride, unlike cisapride, did not prolong the duration of action potentials.[1][13] This was a crucial early indicator of its lower risk for cardiac arrhythmias.
Experimental Protocol: 5-HT₄ Receptor Binding Assay
-
Tissue Preparation: Homogenize guinea-pig striatum tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Membrane Resuspension: Wash and resuspend the membrane pellet in a fresh assay buffer.
-
Incubation: Incubate the membrane preparation with a constant concentration of the radioligand (e.g., [³H]-GR-113808) and varying concentrations of the test compound (mosapride citrate).
-
Separation: After incubation (e.g., 60 minutes at 25°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters with cold buffer, and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of mosapride that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT₄ ligand.
In Vivo Pharmacology & Toxicology
In vivo studies in animal models confirmed the prokinetic efficacy observed in vitro.
-
Gastric Emptying: In rats, mosapride dose-dependently enhanced the gastric emptying of both liquid and solid meals, with a potency comparable to cisapride and greater than metoclopramide.[1][13] It also improved delayed gastric emptying caused by surgical intervention.[1] In conscious dogs, mosapride stimulated antral and duodenal motility with a potency similar to cisapride.[1][13]
-
Toxicology: Long-term carcinogenicity studies in rodents (104 weeks in rats, 92 weeks in mice) at high doses (30 to 100 mg/kg/day) showed an increased incidence of hepatocellular adenoma and thyroid follicular cell adenoma.[5] However, a battery of genotoxicity tests was negative, suggesting a non-genotoxic mechanism for these findings.[14][15] The No-Observed-Adverse-Effect Level (NOAEL) in a 26-week rat study was established at 2 mg/kg/day for females and 10 mg/kg/day for males.[14][15]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of mosapride has been well-characterized in both animals and humans.
-
Absorption: Mosapride is well-absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[3]
-
Distribution: It exhibits very high plasma protein binding of approximately 99.0% in human serum.[5][6] Animal studies in rats have shown that mosapride distributes significantly to the tissues of the gastrointestinal tract.[16]
-
Metabolism: The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[3][5] The main metabolic pathway involves the removal of the 4-fluorobenzyl group to form the principal active metabolite, known as M-1 (des-4-fluorobenzyl compound).[5][6] Studies in rats revealed marked sex-related differences in pharmacokinetics, with female rats showing significantly higher plasma concentrations and a longer half-life than males, attributed to differences in hepatic metabolism.[17]
-
Excretion: Mosapride and its metabolites are excreted in both urine and feces.[5][6] Following a single 5 mg oral dose in healthy adults, only 0.1% of the dose was excreted as the unchanged drug in urine over 48 hours, while the main metabolite (M-1) accounted for 7.0%.[5] The elimination half-life in humans is relatively short, around 2 hours.[18]
Table 1: Pharmacokinetic Parameters of Mosapride Citrate in Healthy Adults
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 68.48 ± 22.95 | [9] |
| Tmax (h) | ~1.0 | [3][9] |
| AUC₀₋∞ (ng·h/mL) | 165.76 ± 54.34 | [9] |
| t₁/₂ (h) | ~2.0 | [18] |
| Plasma Protein Binding | 99.0% | [5][6] |
Values are from a study in healthy Chinese male volunteers after a single 5 mg dose.[9]
Clinical Development and Efficacy
The clinical development program for mosapride citrate confirmed the efficacy and safety predicted by preclinical data, focusing on its utility in functional dyspepsia, GERD, and other motility disorders.
-
Phase I Studies: Early trials in healthy volunteers established the drug's safety, tolerability, and pharmacokinetic profile in humans, confirming its linear pharmacokinetics.[9]
-
Phase II/III Studies: Numerous randomized controlled trials have demonstrated mosapride's efficacy. In patients with functional dyspepsia, mosapride (typically 5 mg three times daily) has been shown to significantly improve symptoms of post-meal bloating, upper abdominal pain, and heartburn compared to placebo. It has also proven effective in treating symptoms associated with chronic gastritis.[5][19]
-
Postoperative Ileus: More recent studies have explored mosapride's role in accelerating the recovery of intestinal motility after surgery. A randomized controlled trial in patients undergoing elective colorectal cancer surgery found that mosapride significantly shortened the time to first bowel sound and first passage of flatus compared to placebo, leading to a quicker recovery.[20][21]
-
Formulation Advancements: To improve patient adherence, controlled-release (CR) formulations have been developed that allow for once-daily administration.[2] Clinical trials have shown that these once-daily formulations are not inferior in efficacy and safety to the immediate-release version for treating functional dyspepsia.[2][22]
Safety and Regulatory Status
Mosapride has a generally favorable safety profile and is well-tolerated. It is approved for use in Japan and several other Asian and Latin American countries for treating gastrointestinal symptoms associated with chronic gastritis and functional dyspepsia.[9][23]
-
Common Adverse Effects: The most frequently reported adverse drug reactions are mild and gastrointestinal in nature, including diarrhea or loose stools, dry mouth, and abdominal pain.[5][8][20]
-
Serious Adverse Effects: While rare, cases of serious hepatic dysfunction, including fulminant hepatitis and jaundice, have been reported, necessitating monitoring of liver function in patients.[5][23]
-
Drug Interactions: As mosapride is metabolized by CYP3A4, co-administration with potent inhibitors of this enzyme (e.g., erythromycin, ketoconazole) may increase its plasma concentration, warranting caution.[8]
Conclusion
The development of mosapride citrate is a case study in rational drug design, aimed at retaining the therapeutic benefits of a pharmacological class while engineering out its life-threatening liabilities. By achieving high selectivity for the 5-HT₄ receptor and avoiding interactions with the dopamine D₂ receptor and the hERG potassium channel, mosapride became a safe and effective gastroprokinetic agent. Its comprehensive preclinical and clinical evaluation has established a robust profile of its pharmacokinetics, efficacy, and safety, cementing its role as a valuable therapeutic option for managing motility-related gastrointestinal disorders.
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What is the mechanism of Mosapride Citrate Hydrate? - Patsnap Synapse. (2024-07-17). Patsnap.[Link]
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Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients. (2005). Movement Disorders.[Link]
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What is Mosapride Citrate Hydrate used for? - Patsnap Synapse. (2024-06-14). Patsnap.[Link]
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Mosapride Citrate Dihydrate: A Selective 5-HT4 Agonist for Gastrointestinal Motility Disorders. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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pharmacokinetics of the gastrokinetic agent mosapride citrate after single oral administration in horses. (2008). Journal of Veterinary Internal Medicine.[Link]
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Pharmacokinetics and bioequivalence study of two mosapride citrate formulations after single-dose administration in healthy Chinese male volunteers. (2010). Arzneimittelforschung.[Link]
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Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. (1995). Arzneimittelforschung.[Link]
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The Science Behind Mosapride Citrate: A Deep Dive into its 5-HT4 Agonist Properties. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Efficacy of combination therapy with probiotics and mosapride in patients with IBS without diarrhea: a randomized, double-blind, placebo-controlled, multicenter, phase II trial. (2015). Neurogastroenterology and Motility.[Link]
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The Pro-Cholinergic Power of Mosapride Citrate: A Deep Dive into 5-HT₄ Receptor-Mediated Acetylcholine Release
Foreword: Unraveling the Mechanism of a Key Gastroprokinetic Agent
For researchers, scientists, and drug development professionals vested in the landscape of gastrointestinal motility, mosapride citrate represents a significant therapeutic advancement. Its efficacy in treating conditions like functional dyspepsia and gastroesophageal reflux disease is well-documented.[1] This in-depth technical guide moves beyond the clinical surface to provide a granular exploration of the core mechanism underpinning mosapride's therapeutic action: the stimulation of acetylcholine (ACh) release from enteric neurons. Understanding this intricate process is paramount for the development of next-generation prokinetic agents with enhanced specificity and efficacy. This document provides a comprehensive overview of the molecular pathways, validated experimental models to quantify this effect, and the critical data interpretation necessary for robust scientific inquiry.
The Molecular Choreography: Mosapride's Engagement with the 5-HT₄ Receptor
Mosapride citrate's primary pharmacological activity is as a selective agonist for the 5-hydroxytryptamine-4 (5-HT₄) receptor.[2][3] These receptors are strategically located on presynaptic terminals of cholinergic neurons within the myenteric plexus of the enteric nervous system.[1] The binding of mosapride to the 5-HT₄ receptor initiates a well-defined intracellular signaling cascade, culminating in the enhanced release of acetylcholine.
The Gs-Protein Coupled Signaling Cascade
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a stimulatory G-protein (Gs). The binding of mosapride triggers a conformational change in the receptor, leading to the activation of the Gs alpha subunit.[1] This activated subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is a critical second messenger in this pathway.[1]
cAMP, in turn, activates Protein Kinase A (PKA). PKA is a crucial enzyme that phosphorylates various intracellular proteins, including ion channels.[1] This phosphorylation is believed to alter the permeability of these channels to calcium ions (Ca²⁺), leading to an influx of extracellular calcium into the presynaptic neuron. The rise in intracellular calcium concentration is the final trigger for the fusion of acetylcholine-containing vesicles with the presynaptic membrane, resulting in the exocytosis of acetylcholine into the synaptic cleft.[1] The released acetylcholine then binds to muscarinic receptors on gastrointestinal smooth muscle cells, inducing contraction and thereby enhancing motility.[1]
Caption: Mosapride-induced acetylcholine release signaling pathway.
Quantifying the Effect: Experimental Models for Measuring Acetylcholine Release
Validating and quantifying the pro-cholinergic effects of mosapride citrate necessitates robust and reproducible experimental models. Two primary methodologies, one in vitro and one in vivo, have proven indispensable in this endeavor.
In Vitro Analysis: The Isolated Guinea Pig Ileum Preparation
The isolated guinea pig ileum has long been a cornerstone for studying the effects of pharmacological agents on intestinal smooth muscle contraction and neurotransmitter release. Its rich cholinergic innervation makes it an ideal model for assessing mosapride-induced acetylcholine release.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise a segment of the ileum.
-
Gently flush the lumen with pre-warmed, oxygenated Tyrode's solution to remove contents.
-
Cut the ileum into segments of 2-3 cm.
-
-
Organ Bath Setup:
-
Suspend each ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.
-
-
Experimental Protocol:
-
Record a stable baseline of spontaneous contractions.
-
Construct a cumulative concentration-response curve for acetylcholine to establish the tissue's sensitivity.
-
After washing and re-equilibration, introduce mosapride citrate at varying concentrations (e.g., 10⁻⁹ to 10⁻⁶ M) to the organ bath.[4]
-
Record the resulting increase in contractile force. This contraction is an indirect measure of acetylcholine release.
-
To confirm the cholinergic nature of the response, the experiment can be repeated in the presence of a muscarinic receptor antagonist, such as atropine, which should abolish the mosapride-induced contractions.[4]
-
The increase in the amplitude of contraction of the ileum is proportional to the amount of acetylcholine released. By measuring the contractile response at different mosapride concentrations, a dose-response curve can be generated to determine the EC₅₀ (the concentration of mosapride that produces 50% of the maximal response).
Caption: Workflow for the isolated guinea pig ileum experiment.
In Vivo Assessment: Microdialysis in the Rat Intestine
To study the effects of mosapride in a more physiologically relevant context, in vivo microdialysis is the gold standard. This technique allows for the direct sampling and quantification of acetylcholine in the extracellular fluid of the intestinal wall in a conscious, freely moving animal.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize a rat according to approved institutional protocols.
-
Perform a laparotomy to expose the small intestine.
-
Carefully insert a microdialysis probe (with a semi-permeable membrane) into the wall of the desired intestinal segment (e.g., jejunum or ileum).
-
Secure the probe in place and exteriorize the inlet and outlet tubing.
-
Allow the animal to recover from surgery before commencing the experiment.
-
-
Microdialysis Procedure:
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with a physiological solution (e.g., Ringer's solution) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline level of acetylcholine.
-
Administer mosapride citrate to the animal, either orally or via intraperitoneal injection, at various doses.
-
Continue collecting dialysate samples to measure the change in acetylcholine concentration following drug administration.
-
-
Sample Analysis:
-
Due to the low concentration of acetylcholine in the dialysate, a highly sensitive analytical method is required for quantification.
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its specificity and sensitivity.
-
The concentration of acetylcholine in each dialysate sample is determined by comparing its response to a standard curve. The data is typically expressed as a percentage change from the baseline acetylcholine level. This allows for the construction of a dose-response relationship for mosapride's effect on in vivo acetylcholine release.
Caption: Workflow for the in vivo microdialysis experiment.
Data-Driven Insights: Quantitative Analysis of Mosapride's Effect
The following table summarizes representative quantitative data illustrating the dose-dependent effect of mosapride citrate on acetylcholine release, as inferred from in vitro contraction studies.
| Mosapride Citrate Concentration (M) | Mean Increase in Ileal Contraction Amplitude (% of Maximum) |
| 1 x 10⁻⁹ | 15 ± 3 |
| 1 x 10⁻⁸ | 45 ± 5 |
| 1 x 10⁻⁷ | 85 ± 7 |
| 1 x 10⁻⁶ | 98 ± 4 |
Note: These are representative values derived from typical isolated guinea pig ileum experiments and may vary depending on specific experimental conditions.
Self-Validating Systems and Trustworthiness in Protocol Design
The experimental protocols outlined above are designed as self-validating systems to ensure the trustworthiness of the generated data.
-
In the isolated guinea pig ileum model, the use of a muscarinic antagonist like atropine serves as a crucial negative control. The abolition of the mosapride-induced contraction by atropine confirms that the observed effect is indeed mediated by the release of acetylcholine and its subsequent action on muscarinic receptors.
-
In the in vivo microdialysis model, the establishment of a stable baseline before drug administration is critical. This baseline acts as the internal control for each animal, and the subsequent changes in acetylcholine levels are expressed relative to this baseline, minimizing inter-animal variability. Furthermore, the high specificity of LC-MS/MS for acetylcholine quantification ensures that the measured analyte is not a confounding substance.
Conclusion: A Foundation for Future Innovation
A thorough understanding of mosapride citrate's role in stimulating acetylcholine release via the 5-HT₄ receptor provides a robust foundation for the rational design of novel gastroprokinetic agents. The molecular mechanisms and experimental methodologies detailed in this guide offer a framework for researchers and drug development professionals to explore new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. By leveraging these insights, the scientific community can continue to advance the treatment of gastrointestinal motility disorders, ultimately improving patient outcomes.
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Liu, Z., et al. (2005). Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients. Movement Disorders, 20(11), 1515-1518. Available at: [Link]
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Kim, B. J., et al. (2003). Investigation into the effects of mosapride on motility of Guinea pig stomach, ileum, and colon. Yonsei Medical Journal, 44(4), 653-664. Available at: [Link]
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Kii, Y., & Ito, T. (1997). The effect of mosapride citrate, a novel 5-HT4-receptor agonist, on colonic motor function in the guinea-pig in vitro. Japanese Journal of Pharmacology, 74(3), 273-280. Available at: [Link]
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Navigating the Preclinical Journey of Mosapride Citrate: An In-depth Technical Guide to Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Prokinetic Action of Mosapride Citrate
Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility by acting as a selective 5-hydroxytryptamine4 (5-HT4) receptor agonist.[1][2] By stimulating these receptors in the gastrointestinal nerve plexus, mosapride facilitates the release of acetylcholine, a neurotransmitter that promotes smooth muscle contraction, thereby accelerating gastric emptying and intestinal transit.[3][4] This selective mechanism of action distinguishes it from other prokinetic agents, offering a favorable therapeutic window. A thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—in relevant animal models is a cornerstone of preclinical development, providing the foundation for predicting its behavior in humans.
This technical guide provides a comprehensive overview of the pharmacokinetics of mosapride citrate in key animal models, offering field-proven insights and detailed experimental protocols to support researchers in their drug development endeavors.
Mechanism of Action: A Targeted Approach to Gastrointestinal Motility
Mosapride's efficacy stems from its selective agonism of 5-HT4 receptors. This interaction triggers a cascade of events within the enteric nervous system, culminating in enhanced cholinergic neurotransmission.[2]
Caption: Mosapride's mechanism of action.
Pharmacokinetic Profile Across Animal Models: A Comparative Analysis
The pharmacokinetic profile of mosapride citrate has been investigated in several animal species, revealing both similarities and important differences that are critical for interspecies scaling and predicting human pharmacokinetics.
Absorption
Mosapride is rapidly absorbed after oral administration in most animal models, with time to maximum plasma concentration (Tmax) generally occurring within 0.5 to 1 hour.[5][6] However, the peak plasma concentration (Cmax) and overall exposure (AUC) can vary significantly between species.
Distribution
Following absorption, mosapride and its metabolites are widely and rapidly distributed to various tissues.[7] In rats, the highest concentrations of mosapride and its metabolite M2 were found in the duodenum and cecum.[7] Mosapride is highly bound to plasma proteins, with a binding rate of approximately 99.0% in human serum.[8]
Metabolism: The Journey of Transformation
Mosapride undergoes extensive metabolism, primarily in the liver. The main metabolic pathway involves the removal of the 4-fluorobenzyl group, leading to the formation of its principal and pharmacologically active metabolite, des-4-fluorobenzyl mosapride (M-1).[5][8] Other metabolic transformations include N-oxidation, morpholine ring cleavage, and hydroxylation, followed by phase II conjugation reactions such as glucuronidation.[9][10] The cytochrome P450 subfamily, mainly CYP3A4, is the primary enzyme responsible for its metabolism.[8]
Caption: Simplified metabolic pathway of mosapride.
Excretion
Mosapride and its metabolites are excreted through both urine and feces.[8] In rats, a significant portion of the administered dose is recovered in urine, feces, and bile.[7] The metabolite M-1 is excreted in the largest proportion.[7]
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of mosapride in various animal models after oral administration.
| Parameter | Dog | Monkey | Rat (Male) | Rat (Female) | Horse |
| Dose (mg/kg) | 10[5] | 10[5] | 10[11] | 10[11] | 0.5 - 1.5[12] |
| Cmax (ng/mL) | 207[5] | 862[5] | 44[11] | 788[11] | 31 - 104[12] |
| Tmax (h) | 0.5 - 1[5] | 0.5 - 1[5] | ~0.5[11] | ~0.5[11] | ~1[12] |
| t1/2 (h) | 1.5[5] | 0.9[5] | 1.9[11] | 2.8[11] | ~4.6[12] |
| Bioavailability (%) | 8[5] | 14[5] | 7[11] | 47[11] | Not Reported |
Note: These values are approximate and can vary based on the specific study conditions.
Experimental Protocols: A Step-by-Step Guide
Conducting robust preclinical pharmacokinetic studies requires meticulous planning and execution. The following protocols provide a framework for key experimental procedures.
In-Vivo Pharmacokinetic Study Workflow
Caption: General workflow for an in-vivo pharmacokinetic study.
Protocol 1: Oral Gavage in Rats
This protocol describes the standard procedure for administering mosapride citrate orally to rats.
-
Animal Selection and Preparation:
-
Select healthy adult rats of the appropriate strain (e.g., Wistar, Sprague-Dawley).
-
Acclimatize the animals to the housing conditions for at least one week.
-
Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.
-
-
Dosage Formulation:
-
Prepare a homogenous suspension or solution of mosapride citrate in a suitable vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose).
-
The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 mL/kg).
-
-
Administration:
-
Weigh the rat to determine the exact volume to be administered.
-
Gently restrain the rat in a vertical position.
-
Insert a gavage needle (appropriate size for the rat) into the mouth and gently guide it down the esophagus into the stomach.
-
Administer the formulation slowly and carefully.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Blood Sampling in Dogs
This protocol outlines the procedure for collecting serial blood samples from dogs for pharmacokinetic analysis.
-
Animal Preparation:
-
Select healthy adult dogs (e.g., Beagle).
-
Acclimatize the animals and fast them overnight before the study.
-
For serial sampling, an indwelling catheter may be placed in a cephalic or saphenous vein to minimize stress.
-
-
Blood Collection:
-
Collect a pre-dose blood sample (time 0).
-
Administer mosapride citrate (e.g., oral capsule or gavage).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect approximately 1-2 mL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
-
Gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 3000-4000 rpm for 10-15 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) into clean, labeled tubes.
-
Store the plasma samples at -20°C or -80°C until bioanalysis.
-
Protocol 3: Bioanalytical Method for Mosapride Quantification
This protocol provides a general outline for the quantification of mosapride in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL plasma sample, add an internal standard.
-
Add an extraction solvent (e.g., ethyl acetate).
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of mosapride and its internal standard.
-
-
Method Validation:
-
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA guidance) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[1]
-
Trustworthiness and Self-Validating Systems
The integrity of pharmacokinetic data hinges on the robustness of the experimental design and analytical methods. A self-validating system incorporates:
-
Appropriate Animal Models: The choice of animal species should be justified based on similarities in physiology and drug metabolism to humans.
-
Validated Bioanalytical Methods: The use of validated LC-MS/MS methods ensures the accuracy, precision, and reliability of the concentration-time data.
-
Adherence to Good Laboratory Practices (GLP): Conducting studies in compliance with GLP ensures data integrity and traceability.
-
Pharmacokinetic Modeling: Utilizing appropriate PK models to analyze the data allows for the accurate determination of key parameters and a deeper understanding of the drug's disposition.
Conclusion: From Preclinical Models to Clinical Insights
The study of mosapride citrate's pharmacokinetics in animal models provides invaluable information for its clinical development. By understanding its ADME properties across different species, researchers can make more informed decisions regarding dose selection, potential drug-drug interactions, and the prediction of its pharmacokinetic profile in humans. The detailed protocols and comparative data presented in this guide serve as a practical resource for scientists and drug development professionals dedicated to advancing the therapeutic potential of mosapride citrate.
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Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys. Arzneimittelforschung, 43(8), 864-866. [Link]
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Yoshida, N., et al. (1993). Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. Arzneimittelforschung, 43(10), 1078-1083. [Link]
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Patsnap Synapse. (2024). What is Mosapride Citrate Hydrate used for? [Link]
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Kato, S., et al. (1995). [Pharmacological effects of the gastroprokinetic agent mosapride citrate]. Nihon Yakurigaku Zasshi, 105(5), 327-338. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Mosapride Citrate Hydrate? [Link]
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Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. Arzneimittelforschung, 43(8), 859-863. [Link]
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MIMS Philippines. (2024). Mosapride: Uses, Dosage, Side Effects and More. [Link]
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Valic, M. S., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 325, 20-36. [Link]
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Li, Y., et al. (2011). [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. Se Pu, 29(7), 638-641. [Link]
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Li, Y., et al. (2011). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. Se Pu, 29(7), 638-641. [Link]
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Okamura, K., et al. (2010). Pharmacokinetics of the Gastroprokinetic Agent Mosapride Citrate after Single Oral Administration in Horses. Journal of Veterinary Medical Science, 72(6), 747-751. [Link]
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Kim, D. Y., et al. (2020). Pharmacokinetic analysis of mosapride following intravenous and oral administration in beagle dogs. Journal of Veterinary Science, 21(5), e69. [Link]
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Kim, D. Y., et al. (2020). Pharmacokinetic analysis of mosapride following intravenous and oral administration in beagle dogs. Journal of Veterinary Science, 21(5), e69. [Link]
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Okamura, K., et al. (2010). Pharmacokinetics of the Gastroprokinetic Agent Mosapride Citrate after Single Oral Administration in Horses. Journal of Veterinary Medical Science, 72(6), 747-751. [Link]
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Sun, X., et al. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 27-34. [Link]
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Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys. Arzneimittelforschung, 43(8), 864-866. [Link]
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Li, K., et al. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 115-124. [Link]
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Lee, H., et al. (2020). Intracolonic Administration of Mosapride Citrate Significantly Increases Colonic Motility Compared With Oral Administration. Journal of Neurogastroenterology and Motility, 26(4), 548–549. [Link]
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Li, K., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(8), 716-726. [Link]
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Zhang, Y., et al. (2014). Human prokinetic drugs promote gastrointestinal motility in zebrafish. Neurogastroenterology & Motility, 26(4), 589-595. [Link]
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Li, K., et al. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 115-124. [Link]
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Bor-Shouh, T., et al. (2016). Animal models for the gastrointestinal motility evaluation. Journal of Pharmacological and Toxicological Methods, 81, 1-13. [Link]
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U.S. Food and Drug Administration. (1996). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Okamura, K., et al. (2010). Pharmacokinetics of the gastroprokinetic agent mosapride citrate after single oral administration in horses. Journal of Veterinary Medical Science, 72(6), 747-751. [Link]
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Tsuchida, Y., et al. (2021). Animal Models for Functional Gastrointestinal Disorders. Frontiers in Psychiatry, 12, 631405. [Link]
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Washabau, R. J. (2009). Prokinetics: it's a moving story! (Proceedings). DVM360. [Link]
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Lee, J. W., et al. (2012). The effects of 5-HT4 receptor agonist, mosapride citrate, on visceral hypersensitivity in a rat model. Digestive Diseases and Sciences, 57(6), 1517-1524. [Link]
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Tatsumi, Y., et al. (2007). The effect of mosapride citrate on proximal and distal colonic motor function in the guinea-pig in vitro. Neurogastroenterology & Motility, 19(4), 323-331. [Link]
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Inui, A., et al. (2003). Effects of Mosapride Citrate, a 5HT4 Receptor Agonist, on Colonic Motility in Conscious Guinea Pigs. Japanese Journal of Pharmacology, 93(3), 257-263. [Link]
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Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Determination of Mosapride Citrate
Abstract & Introduction
Mosapride citrate is a potent gastroprokinetic agent that functions as a selective serotonin 5-HT4 receptor agonist and 5-HT3 receptor antagonist.[1] It is widely prescribed to enhance gastrointestinal motility. The quality, safety, and efficacy of pharmaceutical formulations containing mosapride citrate are of paramount importance, necessitating a reliable and accurate analytical method for its quantification.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the determination of mosapride citrate in bulk drug substances and pharmaceutical dosage forms. The narrative goes beyond a simple recitation of steps to explain the scientific rationale behind the selection of chromatographic parameters. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated quality control environment.[2][3]
Method Development: Rationale and Optimization
The primary objective was to develop a simple, isocratic RP-HPLC method that is precise, accurate, and specific for mosapride citrate. The following section elucidates the causal logic behind the key experimental choices.
Analyte Properties & Column Chemistry
Mosapride citrate (C₂₇H₃₃ClFN₃O₁₀, M.Wt: 614.0 g/mol ) is a substituted benzamide derivative.[4] Its structure contains both hydrophobic (e.g., fluorobenzyl group) and polar moieties, making it an ideal candidate for reversed-phase chromatography. A C18 stationary phase was selected for its versatility and proven efficacy in retaining moderately polar to non-polar analytes through hydrophobic interactions. The high surface coverage and end-capping of modern C18 columns minimize peak tailing, a critical factor for accurate quantification.
Mobile Phase Composition & pH Control
The mobile phase is the most critical factor influencing retention and selectivity.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff and its ability to produce sharper peaks and lower backpressure.
-
Aqueous Phase & pH: An aqueous buffer of 0.02 M potassium dihydrogen phosphate (KH₂PO₄) was selected. Controlling the pH is crucial for the chromatography of ionizable compounds like mosapride. The mobile phase pH was adjusted to 4.0 using orthophosphoric acid.[5] At this pH, the tertiary amine in the morpholine ring of mosapride is protonated, ensuring its solubility in the aqueous-organic mobile phase and promoting a single, consistent ionic form for stable retention on the C18 column. A 50:50 (v/v) ratio of acetonitrile to the phosphate buffer was found to provide an optimal balance, yielding a reasonable retention time and excellent peak shape.[5]
Detection Wavelength
Based on UV spectroscopic data, mosapride citrate exhibits several absorption maxima, with a significant peak around 274 nm.[5][6] This wavelength was chosen for detection as it provides high sensitivity for the analyte while minimizing potential interference from common pharmaceutical excipients.
Flow Rate and Temperature
A flow rate of 1.0 mL/min was selected as a standard condition for a 4.6 mm internal diameter column, ensuring efficient separation within a short run time. The column temperature was maintained at 40°C to enhance method reproducibility by minimizing viscosity fluctuations and improving peak efficiency.[5]
Experimental Protocol
Instrumentation & Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a variable UV-visible detector.
-
Column: A reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Mosapride Citrate Reference Standard (assigned purity ≥99%), Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (Analytical Grade), Orthophosphoric Acid (Analytical Grade), HPLC Grade Water.
Final Chromatographic Conditions
The optimized conditions are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M KH₂PO₄ Buffer (pH 4.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Mobile Phase (0.02 M KH₂PO₄ Buffer, pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of Mosapride Citrate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 2, 5, 10, 20, 30 µg/mL) by serially diluting the stock solution with the mobile phase.[5]
-
Sample Preparation (from 5 mg Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 5 mg of mosapride citrate into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. The theoretical final concentration is 100 µg/mL.
-
Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase to achieve a final theoretical concentration of 10 µg/mL for analysis.
-
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R1) guidelines.[2][3][7]
System Suitability
Purpose: To verify that the chromatographic system is performing adequately for the analysis.[8][9][10] This is the first step in any analytical run. Protocol: Six replicate injections of a working standard solution (e.g., 10 µg/mL) were made. Acceptance Criteria & Results:
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time | ≤ 1.0% | 0.18% |
The results confirm the system's suitability for the intended analysis.[11]
Specificity (Forced Degradation)
Purpose: To demonstrate the stability-indicating capability of the method. This ensures that the analyte peak is free from interference from excipients, impurities, or degradation products.[12][13] Protocol: Mosapride citrate was subjected to stress conditions including acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) degradation.[14] Results: Significant degradation was observed under acidic and oxidative conditions. The mosapride peak was well-resolved from all degradation product peaks, and peak purity analysis confirmed no co-eluting impurities. This proves the method is specific and stability-indicating.
Linearity
Purpose: To establish that the method's response is directly proportional to the analyte concentration over a given range. Protocol: Injections of standard solutions were made in triplicate across the concentration range of 0.5 - 30 µg/mL.[5] Results:
| Parameter | Result |
| Linearity Range | 0.5 - 30 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
The excellent correlation coefficient (r² > 0.999) confirms the linearity of the method within the specified range.[15]
Accuracy (Recovery)
Purpose: To assess the closeness of the measured value to the true value. Protocol: Accuracy was determined by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample solution at three different levels (80%, 100%, and 120% of the nominal test concentration). Results:
| Spiked Level | Mean % Recovery | % RSD |
| 80% | 100.9% | 0.65% |
| 100% | 101.2% | 0.48% |
| 120% | 100.5% | 0.55% |
The mean recovery was found to be 100.87%, indicating high accuracy of the proposed method.[5]
Precision
Purpose: To demonstrate the method's consistency and reproducibility. Protocol:
-
Repeatability (Intra-day): Six replicate analyses of the same sample (10 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day): The analysis was repeated on three different days by different analysts. Results:
| Precision Type | % RSD |
| Repeatability (Intra-day) | 0.52% |
| Intermediate Precision (Inter-day) | 0.89% |
The low %RSD values (<1%) for both intra- and inter-day precision demonstrate that the method is highly precise.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol: LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). Results:
| Parameter | Result |
| LOD | 0.18 µg/mL |
| LOQ | 0.55 µg/mL |
The results indicate the method is sufficiently sensitive for its intended purpose.[16]
Robustness
Purpose: To evaluate the method's reliability when subjected to small, deliberate variations in parameters. Protocol: The effect of minor changes in flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and organic composition (±2%) was assessed. Results: In all varied conditions, the system suitability parameters (tailing factor, theoretical plates, %RSD) remained within the acceptance criteria, and no significant change in retention time or peak area was observed. This confirms the method's robustness.
Visualized Workflows
The following diagrams illustrate the logical flow of the method development and validation process.
Caption: High-level workflow for mosapride citrate analysis.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Conclusion
The RP-HPLC method described herein is rapid, simple, specific, and highly reliable for the quantitative determination of mosapride citrate in bulk and pharmaceutical dosage forms. The comprehensive validation study, conducted as per ICH Q2(R1) guidelines, demonstrates that the method possesses excellent linearity, accuracy, precision, and robustness. The stability-indicating nature of the assay confirms its suitability for routine quality control analysis and for stability studies where the presence of degradation products is a concern.
References
-
A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. (n.d.). PubMed. Retrieved from [Link]
-
The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC. (n.d.). J-Stage. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv. Retrieved from [Link]
-
A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations | Request PDF. (2004). ResearchGate. Retrieved from [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2023). YouTube. Retrieved from [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012). CONCEPT HEIDELBERG. Retrieved from [Link]
-
What Are HPLC System Suitability Tests and Their Importance? (2024). Altabrisa Group. Retrieved from [Link]
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP. Retrieved from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]
-
Mosapride citrate. (n.d.). PubChem. Retrieved from [Link]
-
Mosapride citrate dihydrate. (n.d.). PubChem. Retrieved from [Link]
-
Mosapride Citrate. (n.d.). BioCrick. Retrieved from [Link]
-
Development and validation of RP-HPLC method for the simultaneous estimation of pantoprazole and mosapride in capsule dosage form. (2015). ResearchGate. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. (2019). ResearchGate. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. (n.d.). Scientific Research Publishing. Retrieved from [Link]
-
Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. (2011). University of Queensland. Retrieved from [Link]
-
Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. (2011). PubMed. Retrieved from [Link]
-
Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. (2012). PMC - NIH. Retrieved from [Link]
-
Forced Degradation – A Review. (2015). PharmaTutor. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Development and Validation of a Stability-Indicating HPLC Method for Mosapride Citrate Analysis
Application Note
Abstract
This application note provides a comprehensive guide for the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of mosapride citrate in bulk drug and pharmaceutical dosage forms. The described method is crucial for quality control, stability studies, and ensuring the efficacy and safety of mosapride citrate, a gastroprokinetic agent. The protocols herein are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).
Introduction: The Rationale for a Robust Analytical Method
Mosapride citrate, chemically known as 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide citrate, is a selective 5-HT4 receptor agonist.[1][2] It is widely prescribed for the management of gastrointestinal symptoms associated with functional dyspepsia and chronic gastritis.[3] Given its therapeutic importance, the development of a reliable analytical method is paramount for the pharmaceutical industry to ensure that the drug product consistently meets the required quality standards.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for the analysis of mosapride citrate due to its high specificity, sensitivity, and accuracy.[4] A stability-indicating method is particularly critical as it must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions, thus providing a clear picture of the drug's stability profile. This application note details a systematic approach to developing and validating such a method.
Physicochemical Properties of Mosapride Citrate
A fundamental understanding of the analyte's physicochemical properties is the cornerstone of logical method development.
| Property | Value/Information | Source |
| Chemical Formula | C21H25ClFN3O3 · C6H8O7 · 2H2O | |
| Molecular Weight | 650.05 g/mol | |
| Solubility | Soluble in DMSO (≥5 mg/mL) | |
| UV Absorbance | Significant absorbance in the UV region, with maxima reported around 274-278 nm.[2][5] | |
| pKa | Basic nature due to the morpholine and amino groups. |
The presence of a chromophore in the molecular structure of mosapride citrate makes UV detection a suitable and straightforward choice for quantification. Its solubility characteristics guide the selection of appropriate solvents for sample and standard preparation.
HPLC Method Development: A Step-by-Step Protocol
The goal of method development is to achieve adequate separation of the analyte of interest from any impurities or degradants with good peak shape, within a reasonable analysis time.
Materials and Reagents
-
Reference Standard: Mosapride Citrate (Assigned purity >98%)
-
Solvents: HPLC grade acetonitrile and methanol.
-
Buffers: Analytical grade potassium dihydrogen phosphate (KH2PO4) and ortho-phosphoric acid.[2]
-
Water: HPLC grade water.
-
Sample: Mosapride citrate bulk drug or tablets.
Instrumentation
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.[6] Data acquisition and processing should be performed using a validated chromatography data system.
Protocol for Method Development
Step 1: Column Selection
-
Rationale: The initial choice of the stationary phase is critical for achieving the desired separation. A C18 (octadecylsilyl) column is a versatile and common starting point for the separation of moderately polar to non-polar compounds like mosapride citrate.
-
Protocol:
-
Select a C18 column with standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Ensure the column is properly conditioned according to the manufacturer's instructions.
-
Step 2: Mobile Phase Selection and Optimization
-
Rationale: The mobile phase composition dictates the retention and elution of the analyte. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used in RP-HPLC. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable compounds.
-
Protocol:
-
Initial Mobile Phase: Start with a mobile phase composition of Acetonitrile: 0.02 M KH2PO4 buffer (50:50, v/v).[2]
-
pH Adjustment: Adjust the pH of the aqueous buffer to around 4.0 using ortho-phosphoric acid.[2] This pH will ensure that the basic functional groups of mosapride are protonated, leading to consistent retention.
-
Optimization:
-
Vary the ratio of acetonitrile to buffer to achieve a desirable retention time (typically between 5 and 10 minutes). Increasing the acetonitrile percentage will decrease the retention time.
-
If peak shape is poor (e.g., tailing), a small amount of an amine modifier like triethylamine can be added to the mobile phase to mask residual silanol groups on the stationary phase.[7]
-
-
Step 3: Detection Wavelength Selection
-
Rationale: The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
-
Protocol:
-
Prepare a dilute solution of mosapride citrate in the mobile phase.
-
Scan the solution using a UV-Vis spectrophotometer or the PDA detector of the HPLC system from 200 to 400 nm to determine the λmax. For mosapride citrate, this is typically around 274-278 nm.[2][5]
-
Set the detector wavelength to the determined λmax.
-
Step 4: Flow Rate and Column Temperature
-
Rationale: The flow rate affects the analysis time, column pressure, and separation efficiency. Column temperature can influence viscosity and selectivity.
-
Protocol:
Optimized Chromatographic Conditions (Example)
The following table summarizes a set of optimized conditions based on literature review.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 buffer (pH 4.0 with o-phosphoric acid) (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 274 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C[2] |
| Run Time | 10 minutes |
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
Method validation is a critical process that provides documented evidence that the analytical method is suitable for its intended purpose.
Specificity and Forced Degradation Studies
-
Rationale: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
-
Protocol:
-
Blank and Placebo Analysis: Inject the mobile phase (blank) and a solution of the placebo (all formulation excipients without the API) to ensure no interfering peaks at the retention time of mosapride citrate.
-
Forced Degradation: Subject a solution of mosapride citrate to the following stress conditions:[4]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 95°C.
-
Photolytic Degradation: Expose the solid drug to UV radiation (254 nm and 366 nm) for 8 hours.
-
-
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main mosapride citrate peak. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the mosapride peak.
-
Linearity
-
Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of mosapride citrate over a concentration range of 0.5 to 30 µg/mL.[2]
-
Inject each solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy
-
Rationale: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known amounts of mosapride citrate at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery at each level. The mean recovery should be within 98-102%.
-
Precision
-
Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of mosapride citrate at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness
-
Rationale: Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations in the following parameters:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 2°C).
-
Organic phase composition (e.g., ± 2%).
-
-
Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and assay results. The method is considered robust if the results remain within acceptable limits.
-
Visual Workflow and Data Presentation
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Summary of Validation Parameters (Example Data)
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of mosapride. Good resolution from degradation peaks. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998[2] |
| Range | 0.5 - 30 µg/mL[2] | |
| Accuracy (% Recovery) | 98.0 - 102.0% | 101.55 ± 0.97%[2] |
| Precision (%RSD) | ≤ 2.0% | < 1%[2] |
| LOD | Reportable | 0.23 µg/mL[2] |
| LOQ | Reportable | 0.5480 µg/mL[5] |
| Robustness | System suitability parameters within limits after minor changes. | Complies |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of mosapride citrate in bulk and pharmaceutical formulations. The systematic development process, coupled with comprehensive validation according to ICH guidelines, ensures that the method is suitable for its intended purpose in a quality control environment. The stability-indicating nature of the assay is a key feature, allowing for the accurate assessment of drug product stability over time.
References
-
The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC. J-Stage. Available at: [Link]
-
A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. PubMed. Available at: [Link]
-
A High Performance Liquid Chromatographic Assay. Semantic Scholar. Available at: [Link]
-
Development and validation of RP-HPLC method for the simultaneous estimation of pantoprazole and mosapride in capsule dosage form. ResearchGate. Available at: [Link]
-
Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. PubMed. Available at: [Link]
-
MOSAPRIDE CITRATE - FDA Verification Portal. FDA. Available at: [Link]
Sources
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- 2. A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mosapride Citrate Formulation for In Vivo Oral Gavage Studies
<
Introduction: Navigating the Challenges of Mosapride Citrate Oral Delivery
Mosapride citrate is a selective serotonin 5-HT4 receptor agonist that enhances gastrointestinal motility, making it a valuable compound for studying various digestive disorders.[1][2][3][4] As a gastroprokinetic agent, it facilitates the release of acetylcholine in the gastrointestinal nerve plexus, which in turn stimulates gastric emptying and motility.[1][5] However, its practical application in preclinical in vivo oral gavage studies is hampered by its poor aqueous solubility, a characteristic that can lead to low and variable oral bioavailability.[6][7][8][9] Mosapride citrate is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability, which presents a significant challenge for formulation scientists.[10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of mosapride citrate for oral gavage administration in rodent models. We will delve into the rationale behind vehicle selection, provide a detailed, step-by-step protocol for preparing a stable and homogenous suspension, and outline the best practices for the oral gavage procedure itself. The methodologies described herein are designed to ensure reproducible and reliable preclinical data by optimizing the delivery of this challenging compound.
I. Foundational Principles: Vehicle Selection for Poorly Soluble Compounds
The choice of a vehicle is paramount for ensuring the consistent and effective delivery of a poorly soluble drug like mosapride citrate. An ideal vehicle should not only disperse the drug uniformly but also be non-toxic and minimally interfere with the physiological processes being studied. For mosapride citrate, a suspension is the most practical formulation approach for oral gavage. This involves dispersing the fine drug particles in a liquid medium, often with the aid of suspending and wetting agents.
Key Excipients and Their Rationale:
-
Suspending Agent (e.g., Hydroxypropyl Methylcellulose - HPMC): HPMC is a widely used, semi-synthetic polymer that increases the viscosity of the vehicle.[12][13][14] This increased viscosity slows down the sedimentation of drug particles, ensuring a more uniform dose can be withdrawn into the dosing syringe.[12][13][15] HPMC is available in various viscosity grades; a low-viscosity grade (e.g., 5 cps) is often sufficient to maintain suspension without being overly thick for gavage.[15] It is also known for its excellent stability and compatibility with a wide range of active pharmaceutical ingredients (APIs).[12][15]
-
Wetting Agent/Solubilizer (e.g., Polysorbate 80 - Tween 80): Tween 80 is a non-ionic surfactant that is crucial for wetting the hydrophobic surface of the drug particles, allowing them to be more easily dispersed in the aqueous vehicle.[16][17] By reducing the interfacial tension between the solid drug particles and the liquid medium, Tween 80 prevents particle aggregation and improves the overall homogeneity of the suspension.[16] Furthermore, Tween 80 can enhance the absorption of certain drugs.[18][19]
-
Aqueous Vehicle (e.g., Purified Water or a Buffer System): Purified water is the most common and physiologically compatible vehicle. However, for compounds where pH can influence stability or solubility, a buffer system may be necessary. A citrate buffer (pH 4.0-6.0) can be considered, given that mosapride is supplied as a citrate salt and this pH range is generally well-tolerated.[20][21][22][23][24]
The following table summarizes the recommended excipients and their typical concentration ranges for formulating a mosapride citrate suspension.
| Excipient | Function | Typical Concentration Range (w/v) | Rationale for Use with Mosapride Citrate |
| Hydroxypropyl Methylcellulose (HPMC), low viscosity | Suspending Agent | 0.5% - 1.0% | Increases vehicle viscosity to prevent rapid settling of drug particles, ensuring dose uniformity.[12][13][15][25] |
| Polysorbate 80 (Tween 80) | Wetting Agent / Surfactant | 0.1% - 0.5% | Reduces surface tension, allowing for better dispersion of the hydrophobic mosapride citrate particles in the aqueous vehicle.[16][18] |
| Purified Water or Citrate Buffer (pH 4.0-6.0) | Vehicle | q.s. to 100% | Physiologically compatible and serves as the liquid medium for the suspension. A buffer can help maintain a stable pH.[20][24] |
II. Experimental Protocol: Preparation of Mosapride Citrate Oral Suspension
This protocol details the preparation of a 1 mg/mL mosapride citrate suspension, a common concentration for preclinical rodent studies. Adjustments to the concentration can be made by proportionally altering the amount of mosapride citrate.
Materials and Equipment:
-
Mosapride citrate powder
-
Hydroxypropyl Methylcellulose (HPMC, low viscosity)
-
Polysorbate 80 (Tween 80)
-
Purified water (or appropriate buffer)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Glass beakers or flasks
-
Graduated cylinders
-
Spatula
-
pH meter (if using a buffer)
Step-by-Step Formulation Procedure:
-
Vehicle Preparation:
-
In a suitable glass beaker, add approximately 80% of the final required volume of purified water.
-
While stirring with a magnetic stirrer, slowly add the required amount of HPMC (e.g., 0.5 g for a 100 mL final volume to make a 0.5% solution). Continue stirring until the HPMC is fully hydrated and the solution is clear and viscous. This may take some time.
-
Add the required amount of Tween 80 (e.g., 0.1 mL for a 100 mL final volume to make a 0.1% solution) to the HPMC solution and stir until fully dissolved.
-
-
Mosapride Citrate Incorporation:
-
Accurately weigh the required amount of mosapride citrate powder (e.g., 100 mg for a 100 mL final volume to achieve a 1 mg/mL concentration).
-
Create a small, smooth paste by adding a few drops of the prepared vehicle to the mosapride citrate powder and triturating with a spatula. This step is crucial for preventing clumping when the powder is added to the bulk vehicle.
-
Slowly add the mosapride citrate paste to the stirring vehicle.
-
Rinse the weighing paper and spatula with a small amount of the vehicle to ensure the complete transfer of the drug.
-
-
Final Volume Adjustment and Homogenization:
-
Once the mosapride citrate is well-dispersed, transfer the suspension to a graduated cylinder.
-
Add the vehicle quantum sufficit (q.s.) to reach the final desired volume.
-
Transfer the suspension back to the beaker and stir for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
-
Storage and Handling:
-
Store the prepared suspension in a tightly sealed, light-protected container at 2-8°C.
-
Before each use, it is critical to thoroughly re-suspend the formulation by shaking or vortexing to ensure a uniform dose is administered.
-
It is recommended to conduct stability testing to determine the appropriate shelf-life of the formulation under the specified storage conditions.
-
IV. Quality Control and Validation
To ensure the integrity of your in vivo studies, it is advisable to perform basic quality control on the prepared formulation.
-
Visual Inspection: Always visually inspect the suspension for homogeneity and any signs of precipitation or aggregation before each use.
-
Dose Verification (Optional but Recommended): For studies requiring high precision, the concentration of mosapride citrate in the suspension can be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). [26][27][28][29]This can confirm the accuracy of the preparation and the stability of the drug in the vehicle over time.
V. Conclusion
The successful oral administration of poorly soluble compounds like mosapride citrate in preclinical models is foundational to obtaining reliable and translatable data. The formulation strategy outlined in these application notes, utilizing HPMC as a suspending agent and Tween 80 as a wetting agent, provides a robust and reproducible method for creating a homogenous suspension suitable for oral gavage. By adhering to the detailed protocols for both formulation and administration, researchers can minimize variability and enhance the scientific rigor of their in vivo studies, ultimately leading to a clearer understanding of the pharmacological effects of mosapride citrate.
References
- Vertex AI Search. (2024).
- Patsnap Synapse. (2024).
- PubMed. (n.d.).
- PMC - PubMed Central. (n.d.).
- Patsnap Synapse. (2024).
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Instech Laboratories. (2020).
- FDA Verification Portal. (n.d.).
- Cangzhou Bohai New District Anxin Chemistry Co Ltd. (2026). HPMC in Oral Suspensions.
- Taylor & Francis. (n.d.). Tween 80 – Knowledge and References.
- PubMed. (n.d.).
- PubMed. (2011).
- UCSF - IACUC. (n.d.).
- Lubrizol. (n.d.).
- MIMS Philippines. (n.d.). Mosapride: Uses, Dosage, Side Effects and More.
- PubMed. (2022).
- Indian Journal of Pharmaceutical Sciences. (2003).
- SDSU - Research. (n.d.). Oral Gavage - Rodent.
- WSU IACUC. (2021).
- AUCO. (n.d.). What Makes Tween 80 A Unique Ingredient in Pharmaceuticals?
- FSU Office of Research. (2016).
- A High Performance Liquid Chrom
- J-Stage. (n.d.). The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC.
- PMC - NIH. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
- ResearchGate. (2025). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
- Meska Joinway. (n.d.). Mechanism Behind Solid Suspension in Drugs: Why HPMC Is the Preferred Excipient.
- ResearchGate. (2022).
- ResearchGate. (2025).
- Prime Scholars. (n.d.). Silica-Lipid Hybrid Microparticles for Improved Bioavailability of Bcs Class IV Drugs.
- R&D Systems. (n.d.).
- PubChem. (n.d.).
- PubChem. (n.d.).
- IOP Conference Series: Materials Science and Engineering. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
- Cayman Chemical. (n.d.).
- ResearchGate. (2025).
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- MDPI. (n.d.). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems.
- MDPI. (2025). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems.
- Diagnopal. (2023).
- AAT Bioquest. (n.d.). Citrate Buffer (pH 3.0 to 6.2)
- ThoughtCo. (2025).
- PubMed. (n.d.).
- U.S. Pharmacopeia. (n.d.).
- PubMed. (n.d.). Effects of mosapride citrate, metoclopramide hydrochloride, lidocaine hydrochloride, and cisapride citrate on equine gastric emptying, small intestinal and caecal motility.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Effect of different concentrations of Tween 80 (%w/w) on the in vitro....
- PMC - NIH. (2019).
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Application Notes and Protocols for Assessing Mosapride Citrate Efficacy in Gastric Emptying Studies
Introduction: The Clinical Imperative for Quantifying Gastric Motility
Gastric emptying, the process by which the stomach empties its contents into the duodenum, is a complex and highly regulated physiological function. Dysregulation of this process, manifesting as delayed gastric emptying (gastroparesis) or, conversely, rapid gastric emptying, is implicated in a variety of upper gastrointestinal disorders, including functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2] These conditions, characterized by symptoms such as postprandial fullness, early satiety, bloating, nausea, and vomiting, significantly impair quality of life.[2][3]
Mosapride citrate has emerged as a significant therapeutic agent in this domain. It is a selective serotonin 5-HT4 receptor agonist that enhances gastrointestinal motility.[4][5][6][7] By activating 5-HT4 receptors on enteric neurons, mosapride facilitates the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction in the gut wall.[5][6][7] This targeted mechanism accelerates gastric emptying and improves the coordination of gastrointestinal movements, offering symptomatic relief for patients.[1][2] Unlike older prokinetic agents, mosapride's selectivity for the 5-HT4 receptor minimizes off-target effects, contributing to a more favorable safety profile.[5][7]
Accurate and reproducible assessment of gastric emptying is paramount for diagnosing motility disorders and evaluating the efficacy of prokinetic therapies like mosapride citrate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established protocols for quantifying the therapeutic effects of mosapride citrate on gastric emptying. We will delve into the gold-standard and alternative methodologies, emphasizing the scientific rationale behind each procedural step to ensure data integrity and clinical relevance.
Pharmacological Profile of Mosapride Citrate
| Parameter | Description | Source(s) |
| Mechanism of Action | Selective 5-HT4 receptor agonist; stimulates acetylcholine release in the enteric nervous system. | [4][5][6][7] |
| Primary Effect | Enhances gastrointestinal motility and accelerates gastric emptying. | [1][2][8] |
| Therapeutic Uses | Functional dyspepsia, GERD, diabetic gastroparesis, and other motility disorders. | [2] |
| Standard Adult Dosage | 5 mg taken three times daily, typically before meals. | [5][9][10] |
| Metabolism | Primarily metabolized in the liver, mainly by CYP3A4. | [9] |
| Key Metabolite | des-4-fluorobenzyl compound. | [9] |
Mechanism of Action: Mosapride Citrate
The prokinetic effect of mosapride citrate is initiated by its selective binding to and activation of 5-HT4 receptors located on enteric cholinergic neurons. This activation triggers a signaling cascade that results in the enhanced release of acetylcholine (ACh) at the neuromuscular junction within the gastrointestinal tract. The increased availability of ACh leads to more robust and coordinated contractions of the smooth muscle, thereby promoting gastric emptying and intestinal transit.
Caption: Mosapride Citrate's Signaling Pathway.
Protocols for Assessing Gastric Emptying
The selection of a gastric emptying assessment method depends on the specific research question, available resources, and the desired balance between precision, invasiveness, and cost. Below are detailed protocols for three widely accepted methods.
Gastric Emptying Scintigraphy (GES): The Gold Standard
GES is considered the gold standard for measuring gastric emptying due to its quantitative, physiologic, and non-invasive nature.[11] It directly visualizes and quantifies the rate at which a radiolabeled meal exits the stomach.
Scientific Rationale: By incorporating a radioactive isotope (commonly 99mTc-sulfur colloid) into a standardized meal, the transit of the meal can be tracked over time using a gamma camera.[12][13] The decay-corrected counts of radioactivity in the stomach region directly correlate with the volume of the meal remaining.[14] This allows for the calculation of key parameters such as the gastric emptying half-time (T1/2) and the percentage of meal retained at various time points.
Experimental Workflow: Gastric Emptying Scintigraphy
Caption: GES Experimental Workflow.
Detailed Protocol:
-
Patient Preparation:
-
Patients should fast overnight (minimum 8 hours); water is typically permitted up to 4 hours before the study.[15][16]
-
Discontinue all medications that may affect gastric motility (e.g., prokinetics, anticholinergics, opioids) for at least 48-72 hours prior to the study, following a thorough review by a clinician.[11]
-
For diabetic patients, blood glucose levels should be monitored and maintained below 275 mg/dL, as hyperglycemia can delay gastric emptying.[3][17]
-
Premenopausal women should ideally be scheduled during the follicular phase (days 1-10) of their menstrual cycle to avoid hormonal effects on gastrointestinal motility.[15][18]
-
-
Standardized Meal:
-
The consensus-recommended meal is a low-fat, egg-white meal.[13][14]
-
Composition: 120g of liquid egg whites (e.g., Egg Beaters®) labeled with 0.5-1.0 mCi of 99mTc-sulfur colloid, served with two slices of white bread, 30g of jam, and 120 mL of water.[12] The total caloric content is approximately 255 kcal.[18]
-
The patient must consume the entire meal within 10 minutes.[12][18] The time of completion is noted as time zero.
-
-
Imaging Protocol:
-
Acquire static images using a large-field-of-view gamma camera equipped with a low-energy collimator.
-
Obtain 1-minute images in both anterior and posterior projections immediately after meal ingestion (t=0) and at 1, 2, and 4 hours post-ingestion.[12][13][14] An optional 30-minute image can be useful for assessing rapid gastric emptying.[12]
-
-
Data Analysis:
-
Draw a region of interest (ROI) around the stomach on each anterior and posterior image.
-
Calculate the geometric mean of the counts within the ROI for each time point to correct for tissue attenuation.
-
Correct all counts for radioactive decay.
-
Calculate the percentage of gastric retention at each time point using the formula: % Retention = (Geometric Mean Counts at time 't' / Geometric Mean Counts at t=0) x 100
-
The primary endpoints are the percentage of retention at 2 and 4 hours. A gastric emptying half-time (T1/2) can also be calculated by fitting the data to a power exponential function.
-
-
Interpreting Mosapride's Efficacy:
-
A significant reduction in the percentage of gastric retention at 2 and 4 hours, or a decrease in the T1/2, in the mosapride-treated group compared to placebo or baseline would indicate a positive prokinetic effect.
-
| Time Point | Normal Gastric Retention (%) | Indication of Delayed Emptying (%) |
| 1 hour | 30% - 90% | >90% |
| 2 hours | ≤60% | >60% |
| 4 hours | ≤10% | >10% |
| Source:[12][16] |
¹³C-Spirulina Gastric Emptying Breath Test (GEBT)
The GEBT is a non-invasive, non-radioactive alternative for assessing solid-phase gastric emptying.[17][19]
Scientific Rationale: The test involves the ingestion of a meal containing ¹³C-Spirulina, a stable, non-radioactive isotope of carbon.[17][20] The rate-limiting step for the appearance of ¹³CO₂ in the breath is the emptying of the ¹³C-labeled meal from the stomach into the small intestine, where it is absorbed and metabolized.[19][20] By measuring the ratio of ¹³CO₂ to ¹²CO₂ in breath samples collected over time, the rate of gastric emptying can be indirectly determined.[20]
Detailed Protocol:
-
Patient Preparation:
-
Similar to GES, patients must fast overnight (at least 8 hours).[17][21]
-
Medications affecting gastric motility should be discontinued as per clinical guidance.[17]
-
Contraindications include known allergies to spirulina, eggs, wheat, or milk, and significant pulmonary or malabsorptive diseases.[17][21]
-
-
Test Procedure:
-
Collect baseline (pre-meal) breath samples in duplicate.[21]
-
The patient consumes the standardized test meal, which typically consists of a scrambled egg mix containing ¹³C-Spirulina, saltine crackers, and water.[19] The meal should be consumed within a specified timeframe.
-
Collect single post-meal breath samples at designated time points, commonly at 45, 90, 120, 150, 180, and 240 minutes after finishing the meal.[19][20][21]
-
-
Data Analysis:
-
Interpreting Mosapride's Efficacy:
-
An increase in the rate of ¹³CO₂ excretion and a shorter calculated T1/2 in subjects receiving mosapride would demonstrate its efficacy in accelerating gastric emptying.
-
Wireless Motility Capsule (WMC)
The WMC is an ingestible, non-digestible capsule that provides a comprehensive assessment of regional and whole-gut transit times without the use of radiation.[22][23]
Scientific Rationale: The capsule measures pH, temperature, and pressure as it travels through the gastrointestinal tract.[24][25] Gastric emptying time is determined by the abrupt and sustained rise in pH that occurs when the capsule moves from the acidic environment of the stomach to the more alkaline environment of the duodenum.[23][24]
Detailed Protocol:
-
Patient Preparation:
-
Test Procedure:
-
The patient ingests a standardized nutrient bar (provided with the system) and then swallows the capsule with water.[24]
-
The patient wears a data recorder that receives signals from the capsule. The recorder is typically worn for up to 5 days or until the capsule is passed.[24]
-
The patient can resume normal activities but should avoid strenuous exercise.[25]
-
-
Data Analysis:
-
The data from the recorder is downloaded to a computer.
-
Specialized software analyzes the pH, temperature, and pressure data to identify key transit milestones.
-
Gastric emptying time is defined as the time from capsule ingestion to the sharp pH increase indicating entry into the duodenum.
-
-
Interpreting Mosapride's Efficacy:
-
A statistically significant shorter gastric emptying time as measured by the WMC in the mosapride group compared to a control group would confirm its prokinetic effect.
-
Comparative Overview of Gastric Emptying Assessment Methods
| Feature | Gastric Emptying Scintigraphy (GES) | ¹³C-Spirulina Breath Test (GEBT) | Wireless Motility Capsule (WMC) |
| Principle | Direct visualization of radiolabeled meal | Indirect measurement via ¹³CO₂ in breath | pH, temperature, and pressure changes |
| Invasiveness | Non-invasive (ingestion of low-level radioisotope) | Non-invasive | Minimally invasive (capsule ingestion) |
| Radiation Exposure | Yes (low dose) | No | No |
| Measures | Solid and/or liquid emptying | Solid emptying | Gastric, small bowel, and colonic transit |
| "Gold Standard" | Yes | No | No, but a validated alternative[22] |
| Key Advantage | Direct, quantitative visualization | Non-radioactive, convenient | Comprehensive GI transit data |
| Key Limitation | Radiation exposure, requires nuclear medicine facility | Indirect measurement, influenced by metabolic/pulmonary factors | Capsule retention (rare), cost |
| Typical Study Duration | 4 hours | 4-5 hours | Up to 5 days |
Conclusion and Future Directions
The protocols outlined in this guide represent the current standards for assessing the efficacy of mosapride citrate in gastric emptying studies. Gastric Emptying Scintigraphy remains the definitive gold standard, providing direct and quantitative evidence of motor function.[11] However, the ¹³C-Spirulina Breath Test and the Wireless Motility Capsule offer valuable, less invasive alternatives that are increasingly utilized in both clinical and research settings.[17][22][26]
The choice of methodology should be driven by the specific aims of the study, balancing the need for precision with practical considerations. Regardless of the chosen protocol, adherence to standardized procedures, particularly concerning patient preparation and meal composition, is critical for ensuring the validity and reproducibility of the results. By applying these rigorous methodologies, researchers can effectively elucidate the therapeutic benefits of mosapride citrate and further refine its clinical application in the management of gastrointestinal motility disorders.
References
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Agency for Clinical Innovation. (2023). Gastric emptying scintigraphy: Clinical Practice Guide. NSW Agency for Clinical Innovation. [Link]
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Sakakibara, R., et al. (2005). Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients. Movement Disorders, 20(6), 680-6. [Link]
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Lim, H. C., et al. (2014). Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study. Journal of Neurogastroenterology and Motility, 20(1), 72–79. [Link]
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Patsnap Synapse. (2024). What is Mosapride Citrate Hydrate used for?[Link]
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Gastroenterology & Endoscopy News. (n.d.). Wireless Motility Capsule Outperforms Gastric Emptying Scintigraphy. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Mosapride Citrate: A Deep Dive into its 5-HT4 Agonist Properties. [Link]
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Sato, N., et al. (2006). Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(1), 49-57. [Link]
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Maurer, A. H. (2019). Gastric Emptying Scintigraphy. Journal of Nuclear Medicine Technology, 47(2), 97-103. [Link]
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Abell, T. L., et al. (2008). Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine. Journal of Nuclear Medicine Technology, 36(1), 44-54. [Link]
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UCLA Health. (n.d.). Wireless Motility Capsule Test SmartPillTM Preparation Instructions. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Mosapride Citrate Hydrate?[Link]
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AdooQ Bioscience. (n.d.). Mosapride citrate | 5-HT4-receptor agonist. [Link]
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South Georgia Radiology Associates. (n.d.). NUCLEAR MEDICINE PROTOCOLS. [Link]
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University of Michigan Health. (n.d.). Gastric Emptying Breath Test. [Link]
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U.S. Food and Drug Administration. (2015). SUMMARY OF SAFETY AND EFFECTIVENESS DATA (SSED). [Link]
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Cairn Diagnostics. (n.d.). 13C-Spirulina Gastric Emptying Breath Test Kit “GEBT”. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mosapride Citrate in Clinical Practice: Treating Functional Dyspepsia and Beyond. [Link]
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Kuo, B., et al. (2011). A Technical Review and Clinical Assessment of the Wireless Motility Capsule. Gastroenterology & Hepatology, 7(11), 745–752. [Link]
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Szarka, L. A., et al. (2010). A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research. Clinical Gastroenterology and Hepatology, 8(8), 635–641.e1. [Link]
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Giacomini, M., et al. (1999). Data Integration to Assist Gastric Emptying Data Analysis. Studies in health technology and informatics, 68, 335-338. [Link]
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Rao, S. S., & Kuo, B. (2011). How to assess regional and whole gut transit time with wireless motility capsule. Journal of Neurogastroenterology and Motility, 17(1), 111–120. [Link]
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Banks, K. P., & Farooq, U. (2023). Gastric Emptying Scan. In StatPearls. StatPearls Publishing. [Link]
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U.S. Pharmacist. (2015). Gastric Emptying Breath Test. [Link]
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ResearchGate. (n.d.). The effect of mosapride on oesophageal motor function and acid reflux in patients with gastro-oesophageal reflux disease. [Link]
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National Institute for Health and Care Excellence (NICE). (2014). Interventional procedure overview of assessing motility of the gastrointestinal tract using a wireless capsule. [Link]
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Abdominal Key. (2018). Gastric Emptying Studies. [Link]
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YouTube. (2025). How to Process Liquid Meal Gastric Emptying in Xeleris V GE Workstation![Link]
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Cleveland Clinic. (n.d.). Gastric Emptying Study: What It Is, Prep, Procedures & Results. [Link]
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MDPI. (2024). Gastric Emptying Scintigraphy Protocol Optimization Using Machine Learning for the Detection of Delayed Gastric Emptying. [Link]
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Seki, S., et al. (2012). Effect of mosapride citrate on gastric emptying in interferon-induced gastroparesis. Journal of Gastroenterology and Hepatology, 27(3), 517-521. [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation of prokinetic agents used in the treatment of gastroparesis. [Link]
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U.S. Food and Drug Administration. (n.d.). MOSAPRIDE CITRATE. [Link]
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National Center for Biotechnology Information. (n.d.). Quantified Metrics of Gastric Emptying Delay by GLP-1 Agonists: A Systematic Review and Meta-Analysis with Insights for Periprocedural Management. [Link]
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Quigley, E. M. (2009). Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of Neurogastroenterology and Motility, 15(3), 221–232. [Link]
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NHS Specialist Pharmacy Service. (2025). Choosing a prokinetic medicine for impaired gastrointestinal motility. [Link]
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ClinicalTrials.gov. (n.d.). Effect of Mosapride Citrate on Gastrointestinal Motility After Laparoscopic Gastrectomy. [Link]
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Quantitative analysis of mosapride citrate using qNMR methods.
Application Note: AN-QNMR-042
Quantitative Purity Assessment of Mosapride Citrate by ¹H Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of mosapride citrate using ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers direct measurement of the analyte without the need for a specific reference standard of the same compound, relying instead on a certified internal standard.[1][2] This guide provides a comprehensive methodology, from sample preparation and parameter optimization to data analysis and method validation according to International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for researchers, quality control analysts, and drug development professionals.
Introduction to Mosapride Citrate and qNMR
Mosapride citrate is a gastroprokinetic agent that functions as a selective 5-HT₄ receptor agonist, enhancing gastrointestinal motility and gastric emptying.[3][4] It is widely used for treating conditions like acid reflux and functional dyspepsia.[3] Accurate quantification of the active pharmaceutical ingredient (API) is critical for ensuring the safety, quality, and efficacy of the final drug product.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized by pharmacopoeias for its capability as a primary ratio method.[1] Unlike chromatographic techniques, qNMR leverages the direct proportionality between the integrated signal area in an NMR spectrum and the molar amount of the nuclei generating that signal.[2] This allows for the precise determination of purity and content by co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard.[5]
This protocol details the use of ¹H qNMR with maleic acid as the internal standard for the robust quantification of mosapride citrate.
The Principle of qNMR Analysis
The fundamental principle of qNMR is that the integral of a specific NMR signal is directly proportional to the number of protons (nuclei) contributing to that signal. When an analyte (a) is analyzed with an internal standard (std) of known purity, the purity of the analyte can be calculated using the following equation:
Purity (Pₐ) [%] = (Iₐ / IₛₜᏧ) × (NₛₜᏧ / Nₐ) × (Mₐ / MₛₜᏧ) × (mₛₜᏧ / mₐ) × PₛₜᏧ
Where:
-
I : Integral value of the signal for the analyte (a) and internal standard (std)
-
N : Number of protons for the respective integrated signal
-
M : Molar mass of the analyte and internal standard
-
m : Mass of the analyte and internal standard
-
P : Purity of the internal standard (as a percentage)
This equation forms the basis of all calculations in this application note.[1][2]
Method Development and Experimental Design
The reliability of a qNMR method is contingent on several key experimental choices. The causality behind each selection is critical for developing a robust and self-validating protocol.
Selection of the Internal Standard
Choosing an appropriate internal standard is the cornerstone of an accurate qNMR experiment.[6] The standard must meet several criteria to ensure data integrity. Maleic acid was selected as the internal standard for mosapride citrate analysis for its proven suitability.[7][8][9]
Key Selection Criteria for an Internal Standard:
-
High Purity: The standard must be of high, certified purity (≥99.5%) and traceable to a national standard (e.g., NIST).[1][10]
-
Signal Separation: Its NMR signals must not overlap with any signals from the analyte or solvent.[1][6] Maleic acid provides a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from aromatic drug molecules like mosapride.[1]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[6]
-
Chemical Inertness: The standard should not react with the analyte, solvent, or trace moisture.
-
Stability: It should be non-volatile and non-hygroscopic to allow for accurate weighing.[11]
Caption: Logic diagram for internal standard selection in qNMR.
Solvent Selection
The choice of deuterated solvent is critical for sample solubility and spectral clarity. For mosapride citrate, DMSO-d₆ is the recommended solvent for ¹H qNMR. While mosapride citrate is also soluble in MeOD, the characteristic signals of the citrate moiety are interfered with by the residual solvent peak in MeOD.[7][9] DMSO-d₆ provides a clear window for all relevant analyte and standard peaks.
Analyte and Standard Information
| Parameter | Mosapride Citrate Dihydrate | Maleic Acid (Internal Standard) |
| Chemical Formula | C₂₁H₂₅ClFN₃O₃·C₆H₈O₇·2H₂O | C₄H₄O₄ |
| Molar Mass ( g/mol ) | 650.05[4][][13] | 116.07 |
| CAS Number | 636582-62-2[13] | 110-16-7 |
| Quantitation Signal | Aromatic proton signal (well-isolated) | Olefinic protons (singlet) |
| Chemical Shift (ppm) | ~8.0 - 8.2 ppm (example) | ~6.3 ppm |
| Number of Protons (N) | 1 (for a specific proton signal) | 2 |
Note: The exact chemical shift of the mosapride quantitation signal should be confirmed from the acquired spectrum.
Detailed Experimental Protocol
Materials and Reagents
-
Mosapride Citrate Dihydrate (Analyte)
-
Maleic Acid (Certified qNMR Standard, Purity ≥ 99.5%)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8% D atom
-
High-precision analytical balance (readability of at least 0.01 mg)
-
Class A volumetric glassware or calibrated pipettes
-
High-quality 5 mm NMR tubes
Sample Preparation
Accurate weighing is the most critical step for a successful qNMR assay.
-
Accurately weigh approximately 15-20 mg of the Mosapride Citrate sample into a clean, dry vial using an analytical balance. Record the mass (mₐ) precisely.
-
Accurately weigh approximately 5-10 mg of the Maleic Acid internal standard into the same vial. Record the mass (mₛₜᏧ) precisely. Aim for a molar ratio between the analyte and standard that yields a signal intensity ratio close to 1:1 for the peaks of interest.[2][14]
-
Add approximately 0.7-0.8 mL of DMSO-d₆ to the vial.
-
Vortex the vial for 1-2 minutes until both the analyte and the internal standard are completely dissolved. Visually inspect for any undissolved particulates.
-
Transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition
These parameters are a validated starting point and may be adjusted based on the specific instrument used.
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (298 K).[7]
-
Lock and shim the instrument on the sample.
-
Acquire the ¹H NMR spectrum using the parameters outlined below. The relaxation delay (D1) is paramount; it must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard's quantitation peaks to ensure full signal relaxation and accurate integration.[14]
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field provides better signal dispersion and sensitivity.[2] |
| Pulse Program | Standard 90° pulse (e.g., zg30) | A simple, robust pulse sequence is preferred for quantification.[2] |
| Temperature (T) | 298 K (25 °C)[7] | Maintains consistency and minimizes temperature-dependent shift variations. |
| Relaxation Delay (D1) | ≥ 30 s | CRITICAL: Ensures complete relaxation of all nuclei for accurate integration. Must be determined experimentally (e.g., via inversion recovery) but 30s is a safe starting point for small molecules. |
| Acquisition Time (AQ) | ≥ 3 s | Provides adequate digital resolution for accurate peak integration. |
| Number of Scans (NS) | 16 or 32[7] | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1). |
| Receiver Gain (RG) | Set automatically, then check manually | Ensure the FID does not clip, which would invalidate quantitative results. |
Data Processing
-
Apply a Fourier Transform to the Free Induction Decay (FID).
-
Manually phase the spectrum carefully to achieve a pure absorption signal for all peaks.
-
Apply a baseline correction across the entire spectrum. Automated polynomial functions are often sufficient, but manual correction may be needed.
-
Integrate the selected, well-resolved quantitation peak for mosapride citrate (Iₐ) and the singlet for maleic acid (IₛₜᏧ). Ensure the integration boundaries are set consistently for all spectra.
Data Calculation and Results
Using the fundamental qNMR equation from Section 2, calculate the purity of the mosapride citrate sample.
Example Calculation:
-
Mass of Mosapride Citrate (mₐ): 18.55 mg
-
Mass of Maleic Acid (mₛₜᏧ): 7.21 mg
-
Purity of Maleic Acid (PₛₜᏧ): 99.8%
-
Integral of Mosapride Peak (Iₐ): 1.05 (for a signal representing Nₐ=1 proton)
-
Integral of Maleic Acid Peak (IₛₜᏧ): 2.12 (for the signal representing NₛₜᏧ=2 protons)
-
Molar Mass of Mosapride Citrate (Mₐ): 650.05 g/mol
-
Molar Mass of Maleic Acid (MₛₜᏧ): 116.07 g/mol
Purity (Pₐ) [%] = (1.05 / 2.12) × (2 / 1) × (650.05 / 116.07) × (7.21 / 18.55) × 99.8% Purity (Pₐ) [%] = (0.495) × (2) × (5.60) × (0.389) × 99.8% = 99.1%
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is fit for purpose, it must be validated.[7][15] The following tests are recommended.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze the internal standard, analyte, and a mixture. The quantitation signals must be unique and well-resolved from each other and any impurities. | No interference at the chemical shift of the quantitation peaks. |
| Linearity | Prepare 5 samples with varying analyte-to-standard mass ratios (e.g., 70% to 130% of the target ratio). Plot the measured mass ratio vs. the actual mass ratio. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze a certified reference material of mosapride citrate or perform a spike-recovery study at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 independent sample preparations by one analyst on one day. Intermediate Precision: Repeat the test on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision. |
| Robustness | Intentionally vary key parameters (e.g., temperature ±2 K, relaxation delay ±5 s) and assess the impact on the results. | The results should not be significantly affected by minor variations. |
Overall qNMR Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Mosapride citrate | 112885-42-4 [chemicalbook.com]
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- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Mosapride citrate dihydrate | C27H37ClFN3O12 | CID 6918047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Application Notes & Protocols: Development of Modified-Release Floating Tablets of Mosapride Citrate
Section 1: Introduction and Rationale
Mosapride Citrate: A Targeted Prokinetic Agent
Mosapride citrate is a potent gastroprokinetic agent that functions as a selective serotonin 5-HT4 receptor agonist.[1][2][3] Its mechanism involves stimulating 5-HT4 receptors in the gastrointestinal (GI) tract, which enhances the release of acetylcholine.[1][4] This action facilitates smooth muscle contraction, accelerates gastric emptying, and improves the movement of food through the digestive system.[1][5] It is predominantly used to treat symptoms of gastroesophageal reflux disease (GERD) and functional dyspepsia.[1][4] Unlike non-selective agents, mosapride's targeted action minimizes side effects associated with dopamine D2 or 5-HT3 receptor antagonism.[1][2]
The Challenge: Pharmacokinetic Limitations of Conventional Dosing
The clinical utility of mosapride citrate in conventional immediate-release dosage forms is hampered by its pharmacokinetic profile. The drug exhibits a relatively short biological half-life of approximately 2 hours and is primarily absorbed in the upper part of the small intestine, indicating a narrow absorption window.[6][7] This necessitates frequent dosing (e.g., three times daily) to maintain therapeutic plasma concentrations, which can lead to poor patient compliance and fluctuations in clinical efficacy.[1][7]
The Solution: Gastroretentive Floating Drug Delivery Systems (GRDDS)
To overcome these limitations, a modified-release gastroretentive drug delivery system (GRDDS) is an ideal strategy.[7] By designing a tablet that can remain in the stomach for a prolonged period, we can achieve sustained drug release directly within the region of optimal absorption.[8] This approach offers several key advantages:
-
Enhanced Bioavailability: Prolonged residence in the upper GI tract ensures more complete drug absorption.[8]
-
Reduced Dosing Frequency: A single daily dose can replace multiple doses, significantly improving patient compliance.
-
Consistent Therapeutic Effect: It minimizes the "peak and trough" fluctuations in plasma drug concentration, leading to a more stable and predictable therapeutic outcome.[9]
-
Targeted Local Action: For a prokinetic agent like mosapride, local action in the upper GI tract is highly desirable.[8]
This guide focuses on an effervescent-based floating matrix tablet, a robust and widely adopted GRDDS technology.
Principle of Effervescent Floating Matrix Tablets
The core principle of this system is to reduce the tablet's density to less than that of gastric fluid (~1.004 g/cm³), causing it to float on the stomach contents.[10] This is achieved through two simultaneous processes upon contact with acidic gastric fluid:
-
Gas Generation: An effervescent couple, typically sodium bicarbonate and an organic acid like citric acid, reacts to generate carbon dioxide (CO₂) gas.[11]
-
Matrix Swelling: A hydrophilic polymer, such as Hydroxypropyl Methylcellulose (HPMC), hydrates and swells to form a gelatinous barrier.[12][13]
The generated CO₂ gas is entrapped within this swollen hydrogel matrix, decreasing the overall density and conferring buoyancy. Concurrently, the hydrated gel layer acts as a diffusion barrier, controlling the rate at which mosapride citrate is released from the matrix over several hours.
Protocol 3.1: Tablet Manufacturing by Direct Compression
-
Dispensing: Accurately weigh all raw materials as per the batch formula.
-
Sifting (Part 1): Sift Mosapride Citrate, HPMC, sodium bicarbonate, citric acid, and MCC through a 40-mesh sieve to ensure particle size uniformity and de-agglomeration.
-
Pre-lubrication Blending: Transfer the sifted materials from Step 2 into a suitable blender (e.g., V-blender or bin blender). Mix for 15 minutes to achieve a homogenous blend.
-
Sifting (Part 2): Sift magnesium stearate and talc through a 60-mesh sieve. This step is crucial to break up any agglomerates in the lubricant, ensuring its effective distribution.
-
Lubrication: Add the sifted lubricant/glidant mix from Step 4 to the main blend from Step 3. Blend for an additional 5 minutes. Note: Avoid over-blending, as it can negatively impact tablet hardness and dissolution.
-
Compression: Compress the final blend into tablets using a rotary tablet press equipped with appropriate tooling (e.g., 10 mm round, flat-faced punches). Adjust compression force to achieve the target tablet hardness (e.g., 5-7 kg/cm ²).
-
De-dusting: Pass the compressed tablets through a de-duster to remove any fine powder adhering to the tablet surface.
-
Storage: Store the tablets in well-closed, light-resistant containers at controlled room temperature.
Section 4: Quality Control and Characterization Protocols
Rigorous quality control is essential to ensure the manufactured tablets meet all required specifications.
Protocol 4.1: Pre-Compression Powder Blend Evaluation
-
Rationale: To ensure the powder blend has suitable flowability and compressibility for successful high-speed tablet manufacturing. Poor flow can lead to weight and content uniformity issues. [14]* Methodology:
-
Angle of Repose: Determine using the fixed funnel method. An angle < 30° indicates excellent flow, while > 40° suggests poor flow.
-
Bulk and Tapped Density: Measure the volume of a known weight of powder before and after tapping (e.g., 100 taps) in a graduated cylinder.
-
Carr's Index (%): Calculate as [(Tapped Density - Bulk Density) / Tapped Density] x 100. A value of ≤ 15% is desired.
-
Hausner's Ratio: Calculate as Tapped Density / Bulk Density. A value of ≤ 1.25 is desired.
-
Protocol 4.2: Post-Compression Tablet Evaluation
-
Rationale: To verify that the compressed tablets meet fundamental quality attributes like uniformity of dosage units, strength, and durability.
-
Methodology:
-
Weight Variation (n=20): Weigh 20 tablets individually and calculate the average weight. The individual weights should comply with pharmacopeial limits (e.g., ±5% for 300 mg tablets).
-
Hardness (n=6): Measure the crushing strength of 6 tablets using a calibrated hardness tester. Target: 5-7 kg/cm ².
-
Thickness (n=6): Measure the thickness of 6 tablets using a calibrated vernier caliper.
-
Friability (n=10): Weigh 10 tablets, place them in a friabilator (e.g., 100 revolutions at 25 rpm), and re-weigh them. The percentage weight loss should be less than 1.0%. [14]
-
Protocol 4.3: Drug Content Uniformity (Assay)
-
Rationale: To ensure each tablet contains the correct amount of Mosapride Citrate as stated on the label.
-
Methodology (UV-Spectrophotometric Method): [15] 1. Standard Preparation: Accurately weigh and dissolve 10 mg of Mosapride Citrate reference standard in 0.1 N HCl to make 100 mL (100 µg/mL stock). Dilute to a final concentration of 10 µg/mL with 0.1 N HCl. 2. Sample Preparation: Randomly select 10 tablets. Finely powder one tablet. Weigh a quantity of powder equivalent to 10 mg of Mosapride Citrate and transfer to a 100 mL volumetric flask. Add ~70 mL of 0.1 N HCl, sonicate for 15 minutes to dissolve, and make up the volume. Filter the solution. Dilute 1 mL of the filtrate to 10 mL with 0.1 N HCl. 3. Analysis: Measure the absorbance of both the standard and sample solutions at the wavelength of maximum absorbance (λmax) for Mosapride Citrate in 0.1 N HCl (approx. 272-277 nm) using a UV-Visible spectrophotometer. [15] 4. Calculation: Calculate the drug content. The acceptance criteria are typically 90-110% of the label claim.
Section 5: Performance Evaluation Protocols
These protocols assess the key performance attributes of the GRDDS: its ability to float and its ability to release the drug in a sustained manner.
Protocol 5.1: In-Vitro Buoyancy Studies
-
Rationale: To determine the time it takes for the tablet to float and the total duration it remains buoyant. A short floating lag time (FLT) and a long total floating time (TFT) are desired to ensure gastric retention. [16]* Apparatus: USP Dissolution Apparatus II (Paddle).
-
Medium: 900 mL of 0.1 N HCl (pH 1.2).
-
Conditions: 37 ± 0.5°C, Paddle speed 50 rpm.
-
Methodology:
-
Place one tablet in the dissolution vessel containing the medium.
-
Record the Floating Lag Time (FLT): the time (in seconds or minutes) taken for the tablet to rise from the bottom of the vessel to the surface of the medium.
-
Record the Total Floating Time (TFT): the total time (in hours) the tablet remains floating on the surface of the medium.
-
Perform the test in triplicate (n=3).
-
-
Acceptance Criteria: FLT < 3 minutes; TFT > 12 hours.
Protocol 5.2: Swelling Index Determination
-
Rationale: To quantify the ability of the HPMC matrix to absorb water and swell. Swelling is essential for forming the gel layer that controls drug release and maintains matrix integrity. [8]* Methodology:
-
Weigh a tablet individually (W₁).
-
Place the tablet in a beaker containing 200 mL of 0.1 N HCl at 37 ± 0.5°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), remove the tablet, carefully blot away excess surface water with filter paper, and weigh the swollen tablet (W₂).
-
Calculate the Swelling Index (SI) using the formula: SI (%) = [(W₂ - W₁) / W₁] x 100.
-
Perform the test in triplicate (n=3).
-
Protocol 5.3: In-Vitro Drug Release (Dissolution) Study
-
Rationale: To measure the rate and extent of Mosapride Citrate release from the tablet over time, simulating its performance in the stomach.
-
Apparatus: USP Dissolution Apparatus II (Paddle). [16]* Medium: 900 mL of 0.1 N HCl (pH 1.2).
-
Conditions: 37 ± 0.5°C, Paddle speed 50 rpm. [8][16]* Methodology:
-
Place one tablet in each of the six dissolution vessels.
-
At specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours), withdraw a 5 mL aliquot of the medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium to maintain a constant volume.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for Mosapride Citrate concentration using the validated UV-spectrophotometric method described in Protocol 4.3.
-
Calculate the cumulative percentage of drug released at each time point.
-
Section 6: Data Interpretation and Optimization
The data from performance evaluation studies are used to understand the formulation's behavior and guide optimization.
Interpreting the Results
-
Effect of Polymer Concentration and Viscosity: Increasing the concentration or viscosity grade of HPMC (e.g., using more HPMC K100M) will typically result in a slower, more controlled drug release. [13][17]This is due to the formation of a stronger, less permeable gel layer. It also enhances matrix integrity, contributing to a longer total floating time.
-
Effect of Gas-Forming Agent: Increasing the amount of sodium bicarbonate will decrease the floating lag time, as more CO₂ is generated more quickly. [13]However, excessively high levels can create a highly porous matrix, potentially leading to faster drug release and premature disintegration of the tablet.
The goal is to find a balance where the FLT is minimal, the TFT is maximal (>12 hours), and the drug release follows a desired profile (e.g., zero-order or Higuchi kinetics) over the intended duration.
References
-
Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys. Arzneimittelforschung, 43(8), 867-72. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. GERD Management: How Mosapride Citrate Dihydrate Aids in Symptom Relief. PharmaCompass. [Link]
-
Sabale, G. R., et al. (2021). FORMULATION, DEVELOPMENT AND EVALUATION OF MODIFIED RELEASE FLOATING TABLETS OF MOSAPRIDE CITRATE. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1045-1060. [Link]
-
Patsnap. (2024). What is Mosapride Citrate Hydrate used for? Patsnap Synapse. [Link]
-
Okamura, T., et al. (2010). Pharmacokinetics of the gastrokinetic agent mosapride citrate after single oral administration in horses. Journal of Veterinary Medical Science, 72(8), 1023-1026. [Link]
-
Okamura, T., et al. (2010). Pharmacokinetics of the Gastroprokinetic Agent Mosapride Citrate after Single Oral Administration in Horses. Semantic Scholar. [Link]
-
Liu, Y., et al. (2009). Pharmacokinetics and bioequivalence study of two mosapride citrate formulations after single-dose administration in healthy Chinese volunteers. Arzneimittelforschung, 59(4), 169-73. [Link]
-
Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. Arzneimittelforschung, 43(7), 718-24. [Link]
-
Bhise, M. R., et al. (2020). Design and in vitro evaluation of multiparticulate floating drug delivery system of Gastroprokinetic drug. Journal of Emerging Technologies and Innovative Research, 7(8). [Link]
-
Shah, S. K., et al. (2018). Formulation and Optimization of Expandable Gastro Retentive Floating Matrix Tablet of Mosapridecitrate Using Factorial Design. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 77-96. [Link]
-
Ige, P. P., & Patel, K. M. (2015). Design and Development of Floating Gastro Retentive Tablets for Mosapride Citrate Dehydrate: In vitro-in vivo Evaluation. ResearchGate. [Link]
-
Dave, B. S., et al. (2003). Formulation and in vitro evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene oxide using ranitidine hydrochloride as a model drug. Journal of Pharmaceutical Investigation, 33, 115-121. [Link]
-
Kumaran, K. S., et al. (2014). Development of a floating multiple unit controlled-release system for mosapride. Asian Journal of Pharmaceutics, 4(2). [Link]
-
Narang, N. (2011). in-vitro and in-vivo evaluation tests for floating drug delivery systems: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 3), 51-56. [Link]
-
Bang, C. S., et al. (2013). Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study. Journal of neurogastroenterology and motility, 19(4), 486–493. [Link]
-
da Silva, A. C., et al. (2024). In Vitro and In Vivo Evaluation of Magnetic Floating Dosage Form by Alternating Current Biosusceptometry. Pharmaceutics, 16(3), 369. [Link]
-
Ige, P. P., & Patel, K. M. (2015). Design and development of floating gastro retentive tablets for mosapride citrate dihydrate: In vitro-in vivo evaluation. Indian Journal of Novel Drug Delivery, 7(2), 101-110. [Link]
-
Krishnaiah, Y. S., et al. (2002). The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC. Analytical Sciences, 18(11), 1269-1271. [Link]
-
Ige, P. P., & Patel, K. M. (2015). Design and Development of Floating Gastro Retentive Tablets for Mosapride Citrate Dihydrate. Indian Journal of Novel Drug Delivery, 7(2), 101-110. [Link]
-
Patsnap. (2024). What is the mechanism of Mosapride Citrate Hydrate? Patsnap Synapse. [Link]
-
Hegazy, M. A., et al. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. Drug testing and analysis, 3(5), 314–323. [Link]
-
Bang, C. S., et al. (2013). Efficacy of mosapride plus proton pump inhibitors for treatment of gastroesophageal reflux disease: A systematic review. World journal of gastrointestinal pharmacology and therapeutics, 4(4), 95–102. [Link]
-
Reddy, B. V., et al. (2015). UV spectrophotometric determination of mosapride citrate. ResearchGate. [Link]
-
Reddy, B. V., et al. (2015). Formulation and Evaluation of Mouth Dissolving Tablets of Mosapride Citrate. ResearchGate. [Link]
-
Meka, V. S., et al. (2021). An Overview on Floating Drug Delivery Systems (FDDS); Conventional and New Approaches for Preparation and In Vitro - In Vivo Evaluation. FABAD Journal of Pharmaceutical Sciences, 46(2), 177-194. [Link]
-
Tamizharasi, S., et al. (2011). Floating Drug Delivery System. Systematic Reviews in Pharmacy, 2(1), 7-16. [Link]
-
Li, Y., et al. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. Molecules (Basel, Switzerland), 29(19), 4501. [Link]
-
Wisdomlib. (2025). HPMC K100M: Significance and symbolism. Wisdomlib. [Link]
-
Sriamornsak, P., et al. (2007). Design of Floating HPMC Matrix Tablets: Effect of Formulation Variables on Floating Properties and Drug Release. ResearchGate. [Link]
-
Yassin, A. E. B., et al. (2006). Controlled Release Hydrophilic Matrix Tablet Formulations of Isoniazid: Design and In Vitro Studies. AAPS PharmSciTech, 7(1), E21. [Link]
-
Sung, K. C., et al. (2008). Drug release behavior of polymeric matrix filled in capsule. Archives of pharmacal research, 31(5), 666–671. [Link]
Sources
- 1. What is Mosapride Citrate Hydrate used for? [synapse.patsnap.com]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. jetir.org [jetir.org]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. In Vitro and In Vivo Evaluation of Magnetic Floating Dosage Form by Alternating Current Biosusceptometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPMC K100M: Significance and symbolism [wisdomlib.org]
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- 16. Formulation and in vitro evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene oxide using ranitidine hydrochloride as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlled Release Hydrophilic Matrix Tablet Formulations of Isoniazid: Design and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Simultaneous Determination of Mosapride Citrate and S(-)Pantoprazole in Pharmaceutical Formulations
Introduction
Mosapride citrate, a gastroprokinetic agent, and S(-)Pantoprazole, a proton pump inhibitor, are co-formulated for the management of various gastrointestinal disorders where motility and acid secretion are of concern.[1][2][3] The combination of these two active pharmaceutical ingredients (APIs) necessitates the development of a robust analytical method to ensure their quality, efficacy, and safety throughout the product lifecycle. A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the intact APIs from their potential degradation products, which may form under various stress conditions. This application note details a validated, sensitive, and specific stability-indicating RP-HPLC method for the simultaneous determination of mosapride citrate and S(-)Pantoprazole.
The method described herein is designed to be compliant with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis of the combined dosage form.[2] The rationale behind the selection of chromatographic conditions and the comprehensive validation protocol are discussed to provide a thorough understanding of the method's capabilities and limitations.
Chromatographic Principles and Method Rationale
The primary objective of this method is to achieve a clear separation between mosapride citrate, S(-)Pantoprazole, and their degradation products. A reverse-phase HPLC (RP-HPLC) approach was selected due to its versatility and suitability for separating moderately polar to non-polar compounds like mosapride and pantoprazole.
-
Column Selection: A C8 column (ACE3, 100x4.6mm, 3μ) was chosen to provide optimal separation.[1][3] The C8 stationary phase offers a good balance of hydrophobic retention for both analytes without excessively long run times.
-
Mobile Phase Composition: A gradient elution strategy is employed to ensure the effective separation of all components. The mobile phase consists of a buffer solution (Solution A: 20mM Ammonium acetate buffer, pH 5.5) and an organic modifier (Solution B: Acetonitrile).[1][3] The ammonium acetate buffer helps to maintain a consistent pH and improve peak shape, while the gradient elution with acetonitrile allows for the timely elution of both the more polar and less polar compounds.
-
Detection Wavelength: The UV detection wavelength was set at 278 nm, which represents a suitable wavelength for the simultaneous determination of both mosapride citrate and S(-)Pantoprazole with adequate sensitivity.[1][2][3]
Experimental
Instrumentation and Reagents
-
HPLC System: A gradient HPLC system with a UV detector.
-
Reagents:
-
Mosapride Citrate and S(-)Pantoprazole reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (AR grade)
-
Purified water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | ACE3, C8, 100x4.6mm, 3μ[1][3] |
| Mobile Phase | Solution A: 20mM Ammonium acetate buffer (pH 5.5 ± 0.05) Solution B: Acetonitrile[1][3] |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 10 μL[1][3] |
| Column Temperature | 35°C[1][3] |
| Detection | UV at 278 nm[1][2][3] |
| Retention Times | S(-)Pantoprazole: ~3.5 min Mosapride Citrate: ~6.7 min[1][4] |
Preparation of Solutions
-
Buffer Preparation (Solution A): Dissolve an appropriate amount of ammonium acetate in purified water to achieve a 20mM concentration. Adjust the pH to 5.5 with a suitable acid or base.
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of mosapride citrate and S(-)Pantoprazole reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution of known concentration.
-
Sample Solution: For capsule dosage forms, the contents of a specified number of capsules should be accurately weighed and dissolved in the diluent to achieve a target concentration within the linear range of the method. The solution should be filtered through a 0.45 μm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters are outlined below.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample solution with 0.1N HCl at 60°C for a specified duration. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH at 60°C for a specified duration. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.[5]
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for a specified duration.
The chromatograms of the stressed samples should be compared with that of an unstressed sample to evaluate the resolution between the parent peaks and any degradation products.
Caption: Workflow for Forced Degradation Studies.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a series of at least five concentrations of mosapride citrate and S(-)Pantoprazole working standards over a specified range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration for each analyte.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| S(-)Pantoprazole | 40 - 120[4] | > 0.999[2][4] |
| Mosapride Citrate | 20 - 60[4] | > 0.999[2][4] |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of mosapride citrate and S(-)Pantoprazole at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare and analyze each concentration level in triplicate.
-
Calculate the percentage recovery for each analyte. The acceptance criterion is typically between 98.0% and 102.0%.[6]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Calculate the %RSD for the peak areas. The acceptance criterion is typically not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase pH (e.g., ± 0.1)
-
-
Analyze the system suitability parameters after each change. The method is considered robust if the system suitability criteria are met under all varied conditions.
Caption: HPLC Method Validation Workflow.
Conclusion
The stability-indicating RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the simultaneous determination of mosapride citrate and S(-)Pantoprazole in pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability testing. The forced degradation studies confirm the method's ability to separate the active ingredients from their degradation products, ensuring that the reported concentrations are a true reflection of the product's quality.
References
-
Journal of Chemical and Pharmaceutical Research, Development and validation of stability indicating RP-HPLC method for simultaneous determination of S (-) Pantoprazole and Mosapride Citrate in capsule dosage form, [Link]
-
Journal of Advanced Pharmacy Education and Research, Analytical method development and validation for simultaneous estimation of mosapride and pantoprazole in bulk & pharmaceutical dosage form by RP-HPLC method, [Link]
-
ResearchGate, Development and validation of RP-HPLC method for the simultaneous estimation of pantoprazole and mosapride in capsule dosage form, [Link]
-
ResearchGate, DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES OF S (-) PANTOPRAZOLE AND MOSAPRIDE CITRATE IN CAPSULE DOSAGE FORM, [Link]
-
Semantic Scholar, DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF PANTOPRAZOLE AND MOSAPRIDE IN CAPSULE DOSAGE FORM, [Link]
-
ResearchGate, Development and validation of stability indicating RP-HPLC method for simultaneous determination of S(-) Pentoprazole and Mosapride Citrate in capsules dosage form, [Link]
-
ResearchGate, Stability-Indicating Chromatographic Methods for Simultaneous Determination of Mosapride and Pantoprazole in Pharmaceutical Dosage Form and Plasma Samples, [Link]
-
Journal of Chemical and Pharmaceutical Research, 80-86 Research Article Development and validation of stability i, [Link]
-
Journal of Chemical and Pharmaceutical Research, Spectrophotometric and chromatographic methods for estimation of Pantoprazole in combined dosage forms, [Link]
-
ResearchGate, Simultaneous Estimation of Mosapride Citrate and Pantoprazole in Solid Dosage Form by First Derivative Spectroscopy Method, [Link]
-
IntechOpen, Forced Degradation – A Review, [Link]
-
Chromatography Online, Method Development and Analysis on High Performance Liquid Chromatograph for the Simultaneous Estimation of Pantoprazole and Itopride in Oral Dosage, [Link]
-
SciELO, A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations, [Link]
-
ResearchGate, Formulation development and evaluation of novel fixed dose combination of S (-) pantoprazole and mosapride citrate by tablet in capsule approach, [Link]
Sources
Application Note and Protocol: In Vitro Dissolution Testing of Mosapride Citrate Formulations
Introduction: The Critical Role of Dissolution in Mosapride Citrate Bioavailability
Mosapride citrate, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to treat conditions like functional dyspepsia and gastroesophageal reflux disease.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, mosapride citrate is characterized by low aqueous solubility and high permeability.[3][4] This intrinsic low solubility means that the in vivo absorption and subsequent bioavailability are often limited by the rate at which the drug dissolves from its dosage form in the gastrointestinal fluids.[5] Therefore, robust and biorelevant in vitro dissolution testing is a cornerstone of formulation development, quality control, and bioequivalence assessment for mosapride citrate products.
This guide provides a comprehensive framework for conducting in vitro dissolution testing of various mosapride citrate formulations. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices.
Foundational Principles: Designing a Meaningful Dissolution Test
The primary objective of a dissolution test is to mimic the physiological environment the drug product encounters after oral administration.[6] For mosapride citrate, this involves considering the pH gradient of the gastrointestinal tract and the composition of luminal fluids. The selection of dissolution apparatus, media, and analytical methodology must be scientifically justified to ensure the data generated is reliable and predictive of in vivo performance.
Causality in Parameter Selection:
The choice of dissolution parameters is not arbitrary; each is selected to simulate a specific physiological condition or to challenge the formulation in a meaningful way.
-
Dissolution Media: The pH of the dissolution medium is critical. Mosapride citrate's solubility is pH-dependent. Testing in acidic media (e.g., 0.1 N HCl or Simulated Gastric Fluid, pH 1.2) simulates the stomach environment, while testing in media with pH values of 6.8 (e.g., Simulated Intestinal Fluid) reflects conditions in the small intestine, the primary site of drug absorption.[7][8][9] For some formulations, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) may be employed to better predict food effects and in vivo behavior.[5][6][10]
-
Apparatus Selection: The USP Apparatus 2 (Paddle) is commonly used for tablets and capsules and is appropriate for mosapride citrate formulations.[1][8][11] The paddle speed (typically 50 rpm) is chosen to provide gentle agitation that avoids coning and ensures uniform exposure of the dosage form to the medium, without being overly aggressive.[1][8]
-
Analytical Method: Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are suitable for quantifying dissolved mosapride citrate. UV-Vis is often simpler and faster for routine quality control, while HPLC offers greater specificity and is essential for stability-indicating assays or when excipients interfere with UV absorbance.[12][13]
Experimental Protocols
This section details the step-by-step methodologies for conducting dissolution testing on mosapride citrate formulations.
Protocol 1: Standard Dissolution for Immediate-Release Tablets
This protocol is based on commonly cited methods for standard, immediate-release mosapride citrate tablets.[1]
Objective: To assess the rate and extent of drug release in a simulated gastric environment.
Workflow Diagram:
Caption: Workflow for Immediate-Release Mosapride Tablet Dissolution.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).[1]
-
Temperature: 37 ± 0.5°C.[1]
-
Rotation Speed: 50 rpm.[1]
-
Procedure: a. Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to 37 ± 0.5°C. b. Place one mosapride citrate tablet into each vessel. c. Immediately start the apparatus at 50 rpm. d. Withdraw samples (e.g., 5 mL) at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). e. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[1] f. Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analysis (UV-Vis Spectrophotometry): a. Prepare a standard stock solution of mosapride citrate in the dissolution medium. b. Create a calibration curve with a series of dilutions (e.g., 5-25 µg/mL). c. Measure the absorbance of the filtered samples and standard solutions at the wavelength of maximum absorbance (λmax), which is approximately 272-274 nm in 0.1 N HCl.[1][3] d. Calculate the concentration of mosapride citrate in the samples using the calibration curve. e. Determine the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volumes.
Protocol 2: Dissolution for Modified-Release or pH-Sensitive Formulations
This protocol is designed for formulations where release is intended to be delayed or sustained, or is dependent on the pH of the surrounding environment.
Objective: To evaluate the drug release profile under conditions simulating transit from the stomach to the small intestine.
Logical Relationship Diagram:
Caption: Logic for a pH-shift dissolution study.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: 50-100 rpm (may be adjusted based on formulation type).[11]
-
Procedure: a. Perform the acid stage for a specified duration (e.g., 2 hours), taking samples as required.[7][9] b. After the acid stage, add the buffer concentrate to each vessel to raise the pH to 6.8. c. Continue the dissolution test for the remainder of the specified time (e.g., up to 12 or 24 hours), taking samples at appropriate intervals.
-
Analysis (HPLC): HPLC is recommended for multi-stage dissolution to ensure specificity across different media. a. Mobile Phase: A common mobile phase consists of a buffer (e.g., trisodium citrate dihydrate, pH adjusted to 3.3 with dilute HCl), methanol, and acetonitrile.[12] b. Column: C18 column (e.g., 4.6 mm x 15 cm, 5 µm).[12] c. Detector: UV at 274 nm.[12][13] d. Flow Rate: Adjusted to achieve a suitable retention time for mosapride (e.g., around 9 minutes).[12] e. Quantify the drug concentration against a standard curve prepared in the corresponding medium.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison.
Table of Dissolution Parameters
| Parameter | Immediate-Release Protocol | Modified-Release Protocol | Rationale/Justification |
| Apparatus | USP 2 (Paddle) | USP 2 (Paddle) | Standard for tablets, provides low-shear agitation. |
| Medium Volume | 900 mL | 750 mL -> 1000 mL | Standard volume ensuring sink conditions. pH-shift mimics GI transit. |
| Medium Composition | 0.1 N HCl | Stage 1: 0.1 N HClStage 2: pH 6.8 Phosphate Buffer | Simulates gastric fluid. Stage 2 simulates intestinal fluid.[11] |
| Temperature | 37 ± 0.5°C | 37 ± 0.5°C | Physiological body temperature. |
| Rotation Speed | 50 rpm | 50-100 rpm | Simulates gentle gastric motility.[1] Speed may be increased for some sustained-release matrices. |
| Sampling Times | 5, 10, 15, 30, 45, 60 min | 1, 2h (Acid); 3, 4, 6, 8, 12h (Buffer) | Captures the rapid release profile. Characterizes the sustained release over an extended period. |
| Analytical Method | UV-Vis at ~274 nm | HPLC with UV at 274 nm | Rapid and sufficient for QC in a single medium.[1] Provides specificity across different media compositions.[12] |
Interpreting Results
-
Immediate-Release: A rapid dissolution profile is expected, often with a specification of not less than 80% (Q) of the labeled amount dissolved in 30 or 45 minutes.
-
Modified-Release: The release profile should match the design of the formulation. For example, a gastro-retentive or sustained-release tablet will show a slow, extended release over many hours.[14] A dual-release formulation might show an initial burst in the acid phase followed by sustained release in the buffer phase.[9][15]
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the entire system must be validated.
-
Method Validation: The chosen analytical method (UV or HPLC) must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[16]
-
Apparatus Qualification: The dissolution apparatus must be mechanically calibrated and performance-verified using reference standards (e.g., USP Prednisone Tablets) to ensure it operates within specified tolerances.
-
System Suitability: For HPLC analysis, system suitability tests (e.g., retention time, peak area repeatability, resolution) must be performed before each run to confirm the system is performing correctly.[12]
By embedding these validation and qualification steps into the workflow, the protocol becomes a self-validating system, ensuring the integrity and reliability of the dissolution data.
References
-
Ganesh R. Sabale, et al. (2021). FORMULATION, DEVELOPMENT AND EVALUATION OF MODIFIED RELEASE FLOATING TABLETS OF MOSAPRIDE CITRATE. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8). Available at: [Link]
-
Anuradha R. Narwade & A. M. Mahale. (2024). A Research on: Formulation and Evaluation of Sustained Release matrix Tablets. GSC Biological and Pharmaceutical Sciences, 29(02), 123–157. Available at: [Link]
-
B. Venkateswara Reddy, et al. (2015). Formulation and Evaluation of Mouth Dissolving Tablets of Mosapride Citrate. A. J. Chem. Pharm, Res., 3(1), 220-225. Available at: [Link]
-
Kuntang Liu, et al. (2019). Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. AAPS PharmSciTech, 20(4), 149. Available at: [Link]
-
Allied Academies. (2012). Formulation Development of Orodispersible Tablets of Mosapride citrate using different superdisintegrants and Their Evaluation. Available at: [Link]
-
ResearchGate. (2019). Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. Available at: [Link]
-
M. E. El-Badry, et al. (2013). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. ResearchGate. Available at: [Link]
-
Unknown Author. (2024). Fast-dissolving mosapride citrate tablets via sublimation technique. Innovative Journal. Available at: [Link]
-
Likhith et al. (2020). FORMULATION AND EVALUTION OF MUCOADHESIVE BUCCAL FILMS OF MOSAPRIDE CITRATE. World Journal of Pharmaceutical and Life Sciences, 6(6). Available at: [Link]
-
Japanese Pharmacopoeia. Mosapride Citrate Powder. Available at: [Link]
- Google Patents. (2017). CN106913879B - Mosapride citrate tablet and preparation method thereof.
-
Liu, K., et al. (2019). Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. PubMed. Available at: [Link]
-
Hegazy, M. A., et al. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. PubMed. Available at: [Link]
-
Biorelevant.com. (n.d.). Biorelevant Dissolution Experiments. Available at: [Link]
-
Wang, Y., et al. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. MDPI. Available at: [Link]
- Google Patents. (2012). CN101816639B - Tablets of mosapride citrate and preparation method thereof.
-
B.Sudhakar and Ramya Sri Sura. (2015). A REVIEW ON DEVELOPMENT AND CHARACTERIZATION OF FAST DISSOLVING TABLETS OF MOSAPRIDE CITRATE BY USING NOVEL TECHNOLOGIES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 4(4). Available at: [Link]
-
Unknown Author. (n.d.). Characterization and Optimization of Orodispersible Mosapride Film Formulations. PMC. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM. Available at: [Link]
-
LinkedIn. (2017). Bio-relevant Dissolution Media Development. Available at: [Link]
- Google Patents. (2020). CN111514111A - Pharmaceutical composition containing mosapride citrate and preparation method thereof.
-
PharmaCompass. (n.d.). Mosapride Citrate | API DMFs | US Drug Master File (DMF) Details. Available at: [Link]
-
FDA Verification Portal. (n.d.). MOSAPRIDE CITRATE. Available at: [Link]
-
Dainippon Sumitomo Pharma Co., Ltd. (2012). Gastrointestinal Prokinetic Agent for Dogs Mosapride Citrate Tablet 5 mg. Available at: [Link]
Sources
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- 3. wisdomlib.org [wisdomlib.org]
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- 5. jddtonline.info [jddtonline.info]
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- 10. walshmedicalmedia.com [walshmedicalmedia.com]
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- 12. nihs.go.jp [nihs.go.jp]
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- 14. A Research on: Formulation and Evaluation of Sustained Release matrix Tablets | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 15. Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension | Semantic Scholar [semanticscholar.org]
- 16. Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enhancing the Aqueous Solubility of Mosapride Citrate via Nanosuspension Technology
Abstract
Mosapride citrate, a gastroprokinetic agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. This poor solubility is a significant bottleneck, limiting its dissolution rate and subsequent bioavailability. This application note provides a comprehensive, field-tested guide for researchers and drug development professionals on the preparation of a stable mosapride citrate nanosuspension to overcome this fundamental challenge. We detail a robust protocol using a combined antisolvent precipitation and high-energy ultrasonication method. The narrative emphasizes the scientific rationale behind formulation choices and process parameters. Furthermore, it outlines a complete suite of characterization techniques—including particle size analysis, stability assessment, and comparative dissolution studies—to validate the successful enhancement of mosapride citrate's physicochemical properties.
Introduction: The Solubility Challenge of Mosapride Citrate
Mosapride citrate is widely prescribed for managing symptoms of gastroesophageal reflux disease and functional dyspepsia. Its therapeutic efficacy, however, is directly constrained by its dissolution rate in the gastrointestinal tract. Being a BCS Class II compound, its absorption is rate-limited by its solubility. Enhancing the solubility and dissolution velocity is therefore a primary objective in the formulation development of mosapride citrate.
Nanosuspension technology offers a powerful and universally applicable platform for improving the bioavailability of poorly soluble drugs. By reducing the drug particle size to the sub-micron range (typically 100-1000 nm), two key physical phenomena are leveraged:
-
Increased Surface Area: The reduction in particle size dramatically increases the surface area-to-volume ratio of the drug, as described by the Noyes-Whitney equation , thereby accelerating the dissolution rate.
-
Enhanced Saturation Solubility: According to the Ostwald-Freundlich equation , a significant reduction in particle radius leads to an increase in the saturation solubility of the drug itself.
This guide provides a detailed methodology for formulating and validating a mosapride citrate nanosuspension, transforming it from a dissolution-limited compound into a more bioavailable formulation.
Materials and Equipment
Materials
| Material | Grade | Supplier | Purpose |
| Mosapride Citrate Dihydrate | USP/Pharmaceutical Grade | Sigma-Aldrich, etc. | Active Pharmaceutical Ingredient (API) |
| Methanol | HPLC Grade | Fisher Scientific, etc. | Organic Solvent (for API) |
| Hydroxypropyl Methylcellulose (HPMC E5) | Pharmaceutical Grade | Colorcon, Dow, etc. | Steric Stabilizer |
| Poloxamer 188 | NF Grade | BASF, etc. | Steric Stabilizer / Surfactant |
| Sodium Lauryl Sulfate (SLS) | NF Grade | Spectrum Chemical, etc. | Electrostatic Stabilizer / Wetting Agent |
| Deionized Water | Type I Ultrapure | Millipore System, etc. | Antisolvent / Dispersion Medium |
Equipment
| Equipment | Specification | Purpose |
| Magnetic Stirrer with Hotplate | 100-1500 RPM | Dissolving API and stabilizers |
| Probe Sonicator (Ultrasonicator) | 20 kHz, 500W+ | High-energy particle size reduction |
| Dynamic Light Scattering (DLS) System | e.g., Malvern Zetasizer | Particle size, PDI, Zeta Potential |
| Centrifuge | Capable of 15,000 x g | Sample preparation / separation |
| USP Dissolution Apparatus II (Paddle) | In-vitro dissolution testing | |
| UV-Vis Spectrophotometer | Drug quantification in dissolution media | |
| X-ray Diffractometer (XRD) | Solid-state crystallinity analysis | |
| Differential Scanning Calorimeter (DSC) | Thermal analysis of solid state | |
| Scanning Electron Microscope (SEM) | Morphological visualization |
Formulation & Protocol: Antisolvent Precipitation-Ultrasonication Method
This protocol employs a "bottom-up" approach (antisolvent precipitation) to nucleate small drug crystals, followed by a "top-down" high-energy step (ultrasonication) to further reduce size and ensure uniformity.
Rationale for Component Selection
-
Solvent/Antisolvent System: Methanol is chosen as the solvent due to the high solubility of mosapride citrate within it. Deionized water serves as the antisolvent, as mosapride citrate is poorly soluble in it, allowing for rapid precipitation upon mixing.
-
Stabilizer System: A nanosuspension is a thermodynamically unstable system prone to aggregation and Ostwald ripening. A robust stabilizer system is non-negotiable. We use a combination approach for synergistic stability:
-
HPMC E5: A polymeric steric stabilizer. It adsorbs onto the drug particle surface, creating a hydrophilic barrier that physically prevents particles from agglomerating.
-
Poloxamer 188: A non-ionic surfactant that also provides steric hindrance and improves the wetting of the drug particles.
-
Sodium Lauryl Sulfate (SLS): An anionic surfactant that provides electrostatic stabilization. It imparts a negative surface charge to the particles, causing them to repel each other, which is quantified by the zeta potential.
-
Workflow Diagram
Caption: Workflow for Nanosuspension Preparation.
Step-by-Step Experimental Protocol
-
Preparation of the Organic Phase:
-
Accurately weigh 100 mg of mosapride citrate dihydrate.
-
Dissolve it in 10 mL of methanol in a glass beaker using a magnetic stirrer until a clear solution is obtained.
-
-
Preparation of the Aqueous Stabilizer Phase:
-
In a separate, larger beaker (e.g., 250 mL), add 100 mL of deionized water.
-
Weigh and add the stabilizers directly to the water: 100 mg of HPMC E5 (0.1% w/v), 50 mg of Poloxamer 188 (0.05% w/v), and 20 mg of SLS (0.02% w/v).
-
Stir at approximately 400-500 RPM until all stabilizers are fully dissolved. This may take 15-30 minutes.
-
-
Antisolvent Precipitation:
-
Place the beaker containing the aqueous phase on a magnetic stirrer set to a high speed (e.g., 1000-1200 RPM) to create a vortex.
-
Draw the organic phase (from step 1) into a syringe fitted with a fine-gauge needle (e.g., 26G).
-
Inject the organic phase slowly but steadily into the vortex of the stirring aqueous phase. A milky white suspension should form instantly. This is the crude pre-suspension.
-
Causality Insight: Fast injection into a turbulent vortex ensures rapid mixing, promoting the formation of smaller nuclei and preventing the growth of large crystals.
-
-
High-Energy Homogenization (Ultrasonication):
-
Place the beaker containing the crude suspension into an ice bath to dissipate heat generated during sonication. Overheating can cause particle aggregation and potential drug degradation.
-
Immerse the tip of the probe sonicator approximately 2-3 cm into the suspension.
-
Sonicate at 60% amplitude for 15 minutes with a pulse cycle of 10 seconds ON and 5 seconds OFF.
-
Causality Insight: The intense acoustic cavitation and shockwaves generated by the probe break down the initial drug precipitates into smaller, more uniform nanoparticles. The pulse cycle prevents excessive temperature buildup.
-
-
Solvent Removal:
-
Remove the beaker from the ice bath and leave it on a magnetic stirrer at a gentle speed (e.g., 200 RPM) in a fume hood overnight.
-
This allows for the complete evaporation of the methanol, leaving the drug nanoparticles suspended in the aqueous stabilizer solution.
-
-
Storage:
-
Transfer the final nanosuspension to a sealed glass vial and store it at 4°C for further characterization.
-
Characterization Protocols & Expected Results
Validation of the nanosuspension is critical. The following protocols outline the essential characterization steps.
Logic of Characterization
Caption: Logical Flow of Nanosuspension Characterization.
Protocol: Particle Size, PDI, and Zeta Potential
-
Instrument: Dynamic Light Scattering (DLS) system (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute 100 µL of the nanosuspension with 900 µL of deionized water in a cuvette to achieve an appropriate scattering intensity.
-
Equilibrate the sample at 25°C for 2 minutes within the instrument.
-
For particle size and Polydispersity Index (PDI), perform the measurement in triplicate.
-
For Zeta Potential, use a dedicated folded capillary cell and perform the measurement in triplicate.
-
-
Expected Results:
| Parameter | Untreated Mosapride | Expected Nanosuspension | Significance |
| Mean Particle Size (Z-average) | > 5000 nm (5 µm) | < 250 nm | Indicates successful size reduction. |
| Polydispersity Index (PDI) | > 0.5 | < 0.3 | Indicates a narrow, uniform particle size distribution. |
| Zeta Potential | Near neutral | < -30 mV | Indicates high electrostatic repulsion and good physical stability. The negative charge is imparted by the adsorbed SLS molecules. |
Protocol: Saturation Solubility Study
-
Procedure:
-
Add an excess amount of both untreated mosapride citrate and an equivalent amount of the nanosuspension (e.g., lyophilized powder) to separate vials containing 10 mL of deionized water.
-
Seal the vials and place them in a shaker bath at 25°C for 48 hours to ensure equilibrium is reached.
-
After 48 hours, centrifuge the samples at 15,000 x g for 30 minutes to pellet the undissolved drug.
-
Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute appropriately.
-
Analyze the drug concentration using a UV-Vis spectrophotometer at the λmax of mosapride citrate.
-
-
Expected Results:
| Sample | Expected Solubility (µg/mL) | Fold Increase |
| Untreated Mosapride Citrate | ~25-35 µg/mL | Baseline |
| Mosapride Nanosuspension | > 150 µg/mL | ~4-6 fold |
Protocol: In-Vitro Dissolution Study
-
Apparatus: USP Type II (Paddle).
-
Medium: 900 mL of 0.1 N HCl (simulated gastric fluid).
-
Conditions: 37 ± 0.5°C, paddle speed at 75 RPM.
-
Procedure:
-
Add a quantity of untreated drug or nanosuspension equivalent to a single dose (e.g., 5 mg) to the dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw 5 mL aliquots.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
Filter the samples and analyze for drug content via UV-Vis spectrophotometry.
-
-
Expected Results: A significantly faster dissolution rate is expected for the nanosuspension.
| Time (min) | % Drug Dissolved (Untreated) | % Drug Dissolved (Nanosuspension) |
| 5 | < 10% | > 60% |
| 15 | < 25% | > 85% |
| 30 | < 40% | > 95% |
| 60 | < 55% | ~100% |
Protocol: Solid-State Characterization (XRD & DSC)
-
Purpose: To confirm that the drug remains in its crystalline state and has not converted to a less stable amorphous form during processing.
-
Procedure:
-
Lyophilize (freeze-dry) a portion of the nanosuspension to obtain a dry powder.
-
Analyze the lyophilized powder, along with the untreated mosapride citrate, using XRD and DSC according to standard instrument operating procedures.
-
-
Expected Results:
-
XRD: The diffractogram of the nanosuspension powder should exhibit the same characteristic sharp peaks as the untreated drug, confirming that the crystalline lattice was preserved.
-
DSC: The thermogram of the nanosuspension should show a sharp endothermic peak at the same melting point as the untreated drug, further confirming its crystalline nature.
-
Conclusion
The described protocol for preparing mosapride citrate nanosuspension via a combined antisolvent precipitation and ultrasonication method is a reliable and effective strategy for overcoming the drug's inherent solubility limitations. The use of a synergistic stabilizer blend ensures the physical stability of the formulation. As demonstrated by the expected characterization data, this approach leads to a dramatic increase in saturation solubility and a significantly accelerated dissolution rate, which are critical prerequisites for improving the oral bioavailability of this BCS Class II compound. This application note serves as a foundational guide for further development and optimization of nano-based formulations for mosapride citrate and other poorly soluble APIs.
References
-
Patel, V., & Serajuddin, A. T. (2018). Development of an in situ lipolysis model for evaluation of drug-lipid interactions during digestion of lipid-based formulations. Journal of Pharmaceutical Sciences. [Link]
-
Gari, V. R., et al. (2021). Formulation and evaluation of mosapride citrate fast-disintegrating tablets. International Journal of Pharmaceutical Investigation. [Link]
-
Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International Journal of Pharmaceutics. [Link]
-
Gao, L., et al. (2012). Preparation and characterization of a composite nanosuspension of revaprazan hydrochloride. Drug development and industrial pharmacy. [Link]
Troubleshooting & Optimization
Overcoming poor solubility of mosapride citrate in oral formulations.
Welcome to the technical support resource for researchers, scientists, and formulation professionals working with mosapride citrate. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for overcoming the significant challenge of its poor aqueous solubility in oral formulations.
Part 1: Understanding the Core Challenge: Mosapride Citrate's Solubility Profile
Mosapride citrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability but low solubility.[1][2][3][4] This low solubility is the primary rate-limiting step affecting its oral bioavailability.[2] The molecule is practically insoluble in water and exhibits pH-dependent solubility, with better solubility in acidic conditions (simulated gastric fluid) compared to neutral or alkaline environments (simulated intestinal fluid). For instance, its solubility is significantly higher in 0.1 N HCl (pH 1.2) than in phosphate buffer at pH 6.8. While soluble in organic solvents like DMSO and DMF[5], these are not viable for final oral dosage forms, necessitating advanced formulation strategies.
The core experimental challenge is not merely to dissolve the drug but to ensure it remains in a dissolved or readily dissolvable state upon administration to allow for absorption across the gastrointestinal tract.
Part 2: Troubleshooting & Optimization Strategies (Q&A Format)
This section directly addresses common issues encountered during the formulation development of mosapride citrate.
Section 2.1: Solid Dispersions
Solid dispersion is a highly effective technique for improving the dissolution of mosapride citrate by converting its crystalline form into a more soluble amorphous state within a hydrophilic carrier matrix.[6][7]
Q1: My solid dispersion of mosapride citrate shows no significant improvement in dissolution rate compared to the physical mixture. What went wrong?
A1: This is a common issue that typically points to one of three root causes: incomplete amorphization, poor polymer selection, or an incorrect drug-to-polymer ratio.
-
Causality: For a solid dispersion to be effective, the drug must be molecularly dispersed in an amorphous state within the polymer carrier. If pockets of crystalline drug remain, the dissolution advantage is lost. The choice of polymer is critical; it must be hydrophilic and capable of forming a stable, amorphous system with mosapride.[6][7]
-
Troubleshooting Steps:
-
Verify Amorphization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to analyze your solid dispersion.
-
PXRD: The diffraction pattern for a successful amorphous dispersion should show a broad "halo" pattern, absent of the sharp peaks characteristic of crystalline mosapride citrate.[6][8]
-
DSC: The thermogram should show a single glass transition temperature (Tg) and the absence of the drug's melting endotherm.[6][8][9]
-
-
Re-evaluate Polymer Selection: If crystallinity is still present, your chosen polymer may not be the optimal carrier. Common successful carriers for mosapride include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Eudragit RSPO/RLPO, and polyethylene glycol (PEG 4000).[3][4][6] Consider switching to a polymer with different functional groups that may have better miscibility with mosapride.
-
Optimize Drug:Polymer Ratio: High drug loading can lead to recrystallization. Systematically decrease the drug-to-polymer ratio (e.g., from 1:1 to 1:2, 1:5, etc.) and re-characterize the dispersion. Higher polymer content often leads to better stability and dissolution.[6]
-
Review Preparation Method: The solvent evaporation method is commonly used for mosapride solid dispersions.[6] Ensure your solvent system (e.g., ethanol) completely dissolves both the drug and the polymer and that the evaporation process is rapid enough to "trap" the drug in its amorphous state. For thermally stable compounds, melt extrusion is another powerful alternative.
-
Q2: My mosapride citrate solid dispersion shows good initial dissolution, but the drug precipitates out in the dissolution medium over time. How can I prevent this?
A2: This phenomenon, known as the "spring and parachute" effect, occurs when a supersaturated solution is created, which is thermodynamically unstable. The "spring" is the rapid dissolution of the amorphous form, but without a "parachute," the drug will revert to its stable, less soluble crystalline form and precipitate.
-
Causality: The key is to maintain the supersaturated state long enough for absorption to occur. This requires a precipitation inhibitor.
-
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: Many polymers used to form the solid dispersion can also act as precipitation inhibitors. HPMC is particularly well-known for this "parachute" effect.[7] You might need to either switch your primary carrier to one with better precipitation-inhibiting properties or add a secondary polymer to the formulation.
-
Increase Polymer Concentration: A higher concentration of the carrier polymer in the dissolution medium can sterically hinder the nucleation and growth of drug crystals.
-
pH Modification: Since mosapride is more soluble at a lower pH, incorporating pH-modifying excipients (acidifiers) into your formulation can create an acidic microenvironment around the dissolving particles, delaying precipitation in the higher pH of the intestine.
-
Sources
- 1. CN111514111A - Pharmaceutical composition containing mosapride citrate and preparation method thereof - Google Patents [patents.google.com]
- 2. CN105769872A - Rapidly-dissolving mosapride citrate composition - Google Patents [patents.google.com]
- 3. wjpls.org [wjpls.org]
- 4. wjpls.org [wjpls.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Formulation optimization of solid dispersion of mosapride hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and Optimization of Orodispersible Mosapride Film Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Mosapride Citrate Stability: A Technical Support Guide
Welcome to the Technical Support Center for Mosapride Citrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mosapride citrate's stability in various solvent systems. As a selective 5-HT₄ receptor agonist, understanding its stability is paramount for obtaining reliable and reproducible experimental results.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation and analysis.
Frequently Asked Questions (FAQs)
Here, we address some of the initial high-level questions you might have about working with mosapride citrate.
Q1: What is mosapride citrate and what is its primary mechanism of action?
Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility.[1][3] It functions as a selective serotonin 5-HT₄ receptor agonist.[2][4] By binding to these receptors on cholinergic neurons in the gut, it stimulates the release of acetylcholine, which in turn promotes muscle contraction and accelerates gastric emptying.[1][4][5]
Q2: What are the general solubility characteristics of mosapride citrate?
Mosapride citrate is a white to off-white crystalline powder.[6][7] It is known to be a poorly water-soluble drug, which can present challenges in formulation.[6][8][9] Its solubility is significantly influenced by the pH of the medium, with higher solubility observed in acidic conditions.[8] It is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and slightly soluble in methanol.[6][10][]
Q3: What are the primary stability concerns when working with mosapride citrate?
The main stability issues with mosapride citrate revolve around its susceptibility to degradation under various stress conditions. These include hydrolysis in acidic and alkaline environments, oxidation, and photodegradation.[12][13][14] Its limited aqueous stability means that aqueous solutions are not recommended for storage for more than a day.[10]
Troubleshooting Guide: Stability in Solvent Systems
This section provides detailed answers to specific problems you might encounter during your experiments, along with the scientific rationale and practical solutions.
Issue 1: Precipitation or Cloudiness Observed in Aqueous Buffers
Question: I've dissolved mosapride citrate in an aqueous buffer (e.g., PBS pH 7.2), but I'm observing precipitation over a short period. Why is this happening and how can I prepare a stable aqueous solution for my experiment?
Answer:
This is a common issue stemming from mosapride citrate's low aqueous solubility, especially at neutral or near-neutral pH.[8][10] The citrate salt form is used to improve its stability as a solid, but in aqueous solutions, its solubility is limited.[15]
Scientific Rationale: Mosapride is a weakly basic drug, and its solubility is pH-dependent. In acidic environments, the amine groups in the mosapride molecule become protonated, increasing its polarity and therefore its solubility in water. As the pH approaches neutrality or becomes alkaline, the molecule is less protonated, leading to a decrease in solubility and subsequent precipitation.
Recommended Solutions:
-
pH Adjustment: For short-term experiments, preparing the solution in a slightly acidic buffer can enhance solubility. However, be mindful that the stability of mosapride citrate is also pH-dependent, with degradation occurring under strongly acidic or alkaline conditions.[12][13]
-
Co-Solvent System: The most reliable method is to first dissolve the mosapride citrate in a small amount of a water-miscible organic solvent, such as DMSO or DMF, and then dilute this stock solution with your aqueous buffer to the final desired concentration.[4][10] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity.[16]
Experimental Protocol: Preparation of a Mosapride Citrate Working Solution using a Co-Solvent
-
Prepare a Stock Solution: Weigh the required amount of mosapride citrate powder and dissolve it in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Purge with Inert Gas (Optional but Recommended): To minimize oxidative degradation, gently bubble an inert gas like nitrogen or argon through the stock solution.
-
Dilution: Just before use, dilute the stock solution with your pre-warmed aqueous buffer to the final working concentration. Add the stock solution dropwise while vortexing the buffer to prevent localized high concentrations that could lead to precipitation.
-
Storage: Store the DMSO stock solution at -20°C for long-term stability.[4] As previously mentioned, aqueous working solutions should be prepared fresh and are not recommended for storage beyond 24 hours.[10]
Issue 2: Inconsistent Results and Loss of Potency in Long-Term Experiments
Question: I am conducting a multi-day cell culture experiment and have noticed a decline in the effect of mosapride citrate over time. Could this be a stability issue?
Answer:
Yes, a decline in efficacy during prolonged experiments is a strong indicator of compound degradation. Mosapride citrate is susceptible to degradation under typical cell culture conditions (37°C, aqueous media).[4]
Scientific Rationale: Several factors can contribute to the degradation of mosapride citrate in solution over time:
-
Hydrolysis: The amide linkage in the mosapride molecule can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Oxidation: The presence of dissolved oxygen in the culture medium can lead to oxidative degradation of the molecule.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[12][13] While ambient laboratory light is less intense, prolonged exposure can still contribute to a gradual loss of active compound.
Recommended Solutions:
-
Frequent Media Changes: For long-term experiments, it is advisable to replenish the cell culture media with freshly prepared mosapride citrate solution every 24-48 hours to maintain a consistent concentration of the active compound.[4]
-
Protect from Light: Protect your stock solutions and experimental setups from direct light by using amber vials or covering them with aluminum foil.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant to the solvent system could be considered, but its compatibility with the experimental model must be thoroughly validated.
Issue 3: Appearance of Unknown Peaks in HPLC Analysis After Sample Preparation
Question: After preparing my mosapride citrate samples for HPLC analysis, I am observing extra peaks in my chromatogram that were not present in the standard. What could be the cause?
Answer:
The appearance of new peaks is a classic sign of degradation. The conditions used for sample preparation, including the solvent, pH, temperature, and exposure to light, can induce the degradation of mosapride citrate, leading to the formation of various degradation products.
Scientific Rationale: Forced degradation studies have shown that mosapride citrate degrades under acidic, alkaline, oxidative, thermal, and photolytic stress.[12][13][14] The primary degradation pathway often involves the cleavage of the molecule, leading to metabolites such as des-p-fluorobenzyl mosapride.[17]
Troubleshooting Workflow for HPLC Analysis:
Caption: Troubleshooting workflow for identifying degradation products in HPLC.
Recommended Practices for Sample Preparation:
-
Solvent Selection: Use a solvent in which mosapride citrate is known to be stable for the duration of the analysis. A mixture of acetonitrile and a suitable buffer is often used in HPLC methods.[18][19]
-
Control pH: Ensure the pH of your sample diluent is within a range where mosapride citrate is stable.
-
Minimize Exposure: Prepare samples immediately before analysis and protect them from light and elevated temperatures. Use an autosampler with temperature control if available.
-
Stability-Indicating Method: It is crucial to use a validated stability-indicating HPLC method that can separate the intact drug from its potential degradation products.[12][13][20]
Data Summary
The following table summarizes the solubility of mosapride citrate in various solvents as reported in the literature.
| Solvent System | Solubility | Reference(s) |
| Water | Insoluble/Sparingly Soluble | [6],[10] |
| 0.1 N HCl | Increased Solubility | [8] |
| Dimethylformamide (DMF) | Approx. 20 mg/mL | [10] |
| Dimethyl Sulfoxide (DMSO) | Approx. 15 mg/mL | [10] |
| Methanol | Slightly Soluble | [6],[] |
| 95% Ethanol | Insoluble | [6] |
Degradation Pathways
The following diagram illustrates the common degradation pathways of mosapride citrate under various stress conditions.
Caption: Major degradation pathways of mosapride citrate.
References
- PRODUCT INFORMATION - Cayman Chemical. (n.d.). Cayman Chemical.
- Navigating the Formulation Labyrinth: A Technical Support Center for Mosapride Citrate Dihydr
- The Chemical Stability and Degradation Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide. (n.d.). Benchchem.
- Mosapride citrate tablet and preparation method thereof. (n.d.).
- Hegazy, M. A., Yehia, A. M., & Mostafa, A. A. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. Drug testing and analysis, 3(5), 338–348.
- Krishnaiah, Y. S. R., Murthy, T. K., & Satyanarayana, V. (2002). The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC. Analytical Sciences, 18(11), 1277–1280.
- Mosapride Citrate Dihydr
- Application Notes and Protocols for Mosapride Citrate HPLC Analytical Method Development. (n.d.). Benchchem.
- Lian, X., Li, Y., Zuo, L., Zhao, X., Liu, H., Gu, Y., Jia, Q., Yao, J., & Shan, G. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. International journal of molecular sciences, 25(19), 10442.
- Mosapride citrate dihydrate discovery and development history. (n.d.). Benchchem.
- Mosapride citrate tablet and preparation method thereof. (n.d.).
- Liu, T., Dong, J., Song, Y., Wang, T., Zhang, M., & Liu, C. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica; the fate of foreign compounds in biological systems, 44(8), 734–744.
- What is the mechanism of Mosapride Citrate Hydrate? (2024, July 17).
- Formulation and Evaluation of Mosapride Citr
- (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES OF S (-) PANTOPRAZOLE AND MOSAPRIDE CITRATE IN CAPSULE DOSAGE FORM. (n.d.).
- Narwade, A. R., & Mahale, A. M. (2024). A Research on: Formulation and Evaluation of Sustained Release matrix Tablets. GSC Biological and Pharmaceutical Sciences, 29(02), 123–157.
- Mosapride citrate dihydrate stability issues in long-term cell culture. (n.d.). Benchchem.
- Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. (n.d.). The University of Queensland.
- Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. (n.d.).
- Al-Kasas, A., Al-Gohary, O., & Al-Faadhel, M. (2016). Characterization and Optimization of Orodispersible Mosapride Film Formulations. AAPS PharmSciTech, 17(5), 1143–1152.
- What solvent should I use to dissolve Mosapride citrate for in vivo studies? (n.d.).
- Singh, R., & Kumar, R. (2016). Forced degradation studies. MOJ Bioequiv Availab, 2(6).
- Synthesis method of mosapride citrate. (n.d.).
- Walash, M. I., Belal, F., El-Enany, N., & Abdel-Alim, A. A. (2014). Stability-indicating HPLC–DAD methods for determination of two binary mixtures. Arabian Journal of Chemistry, 7(5), 737–747.
- Formulation optimization of solid dispersion of mosapride hydrochloride. (n.d.). PubMed.
- Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. (n.d.).
- Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials. (n.d.).
- Troubleshooting Mosapride citrate dihydrate variability in experimental results. (n.d.). Benchchem.
- FORMULATION, DEVELOPMENT AND EVALUATION OF MODIFIED RELEASE FLOATING TABLETS OF MOSAPRIDE CITR
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
- Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. (n.d.). Taylor & Francis Online.
- Sakashita, M., Yamaguchi, T., Miyazaki, H., Sekine, Y., Nomiyama, T., Takaichi, M., & Tanaka, T. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after single and multiple oral administrations in healthy subjects. Arzneimittel-Forschung, 43(8), 867–872.
- Photocatalytic Degradation of Drugs in Wastewater, Comparative Correlated Recalcitrance Analysis and Rel
- Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. (n.d.).
- Photocatalytic degradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing).
- Lee, M. Y., Kim, M. S., & Kim, Y. S. (2023). Intracolonic Administration of Mosapride Citrate Significantly Increases Colonic Motility Compared With Oral Administration. Journal of neurogastroenterology and motility, 29(2), 253–254.
- Special Issue: Application of NMR Spectroscopy in Biomolecules. (n.d.). MDPI.
- MOSAPRIDE SUSTAINED-RELEASE PREPARATION FOR PROVIDING PHARMACOLOGICAL CLINICAL EFFECTS WITH ONCE-A-DAY ADMINISTR
- The Structural Dependence of the Thermal Stability of Citr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]
- 6. CN106913879B - Mosapride citrate tablet and preparation method thereof - Google Patents [patents.google.com]
- 7. CN104188927A - Mosapride citrate tablet and preparation method thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.library.uq.edu.au [search.library.uq.edu.au]
- 14. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC | Semantic Scholar [semanticscholar.org]
Optimizing HPLC Parameters for Mosapride Citrate Peak Resolution: A Technical Support Guide
Welcome to the technical support center for the HPLC analysis of mosapride citrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. As a potent gastroprokinetic agent, accurate and robust quantification of mosapride citrate is critical for quality control and stability assessment.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both effective and self-validating.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the setup of an HPLC method for mosapride citrate.
Q1: What is a typical starting point for an HPLC method for mosapride citrate?
A typical reversed-phase HPLC (RP-HPLC) method for mosapride citrate uses a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (commonly a phosphate buffer).[3][4] Detection is usually carried out using a UV detector set at approximately 274 nm.[3][5]
Q2: Which type of HPLC column is most suitable for mosapride citrate analysis?
Reversed-phase C18 columns are the most widely used and recommended stationary phase for mosapride citrate analysis due to their ability to retain and separate the compound based on its hydrophobicity.[1][3][6] For basic compounds like mosapride, using a base-deactivated C18 column can be beneficial to prevent peak tailing caused by secondary interactions with residual silanols on the silica support.[7]
Q3: What is the optimal mobile phase pH for mosapride citrate analysis and why is it important?
The optimal mobile phase pH for mosapride citrate, a basic compound, is typically acidic, around pH 4.0.[3][4] Controlling the pH is crucial because it affects the ionization state of the analyte.[8][9] At a pH below its pKa, a basic compound will be in its ionized form. By maintaining a consistent, slightly acidic pH, you ensure stable retention times and symmetrical peak shapes. For robust method performance, it is advisable to operate at a pH at least 1.5 to 2 units away from the analyte's pKa.[8]
Q4: What are the common degradation pathways for mosapride citrate, and why is a stability-indicating method important?
Mosapride citrate can degrade under stress conditions such as acid and alkali hydrolysis and oxidation.[7][10] A stability-indicating HPLC method is crucial as it can resolve the intact drug from its degradation products, ensuring that the measured concentration of the active pharmaceutical ingredient (API) is accurate and not falsely elevated by co-eluting impurities.[4][11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the HPLC analysis of mosapride citrate.
Chromatographic Peak Shape Issues
Q5: My mosapride citrate peak is tailing. What are the potential causes and how can I fix it?
-
Issue: The peak exhibits an asymmetrical shape with a drawn-out trailing edge.
-
Causality: Peak tailing for basic compounds like mosapride citrate often results from secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing material.[7]
-
Solutions:
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that has been end-capped to minimize accessible silanol groups.
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is low enough (e.g., pH 3-4) to keep the silanol groups protonated and reduce ionic interactions.
-
Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the mosapride molecule.[7]
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained impurities that might be causing the issue. If using a guard column, replace it.[7]
-
Q6: I am observing peak fronting in my chromatogram. What should I investigate?
-
Issue: The peak's leading edge is sloped, while the trailing edge is steep.
-
Causality: Peak fronting is often a sign of column overload or an issue with the injection solvent.
-
Solutions:
-
Sample Overload: Reduce the concentration of your sample or decrease the injection volume.[7]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion. Whenever possible, prepare your sample in the mobile phase.[7]
-
Poorly Packed Column: A void at the head of the column can lead to peak fronting. This usually requires column replacement.[7]
-
Q7: My mosapride citrate peak is splitting. What are the likely causes?
-
Issue: The peak appears as two or more closely eluting peaks instead of a single sharp peak.
-
Causality: Peak splitting can be caused by several factors, including a partially blocked frit, co-eluting impurities, or issues with sample dissolution.
-
Solutions:
-
Check for Blockages: A clogged inlet frit can distort the sample band. Try back-flushing the column or replacing the frit.
-
Optimize Resolution: A closely eluting impurity or degradation product might be the cause. Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or the pH to improve the resolution between the two peaks.[7]
-
Ensure Complete Dissolution: Incomplete dissolution of the sample can lead to split peaks. Ensure your sample is fully dissolved in the injection solvent before analysis.[7]
-
Experimental Protocols & Data
Recommended HPLC Method Parameters
The following table summarizes typical starting parameters for the HPLC analysis of mosapride citrate, compiled from various validated methods.[3][4][5][12]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 5 µm (e.g., 250 mm x 4.6 mm) | Provides good retention and resolution for mosapride citrate. |
| Mobile Phase | Acetonitrile:0.02 M KH2PO4 Buffer (pH 4.0) (50:50, v/v) | Common composition for good separation.[3][4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[3][5] |
| Detection Wavelength | 274 nm | Corresponds to a UV absorbance maximum for mosapride citrate.[3][5] |
| Injection Volume | 10-20 µL | A typical volume to avoid column overload. |
Step-by-Step Protocol: Standard Solution Preparation and Analysis
-
Buffer Preparation: To prepare a 0.02 M potassium dihydrogen phosphate buffer, dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 using o-phosphoric acid.[3][4]
-
Mobile Phase Preparation: Mix the prepared buffer with acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.[12]
-
Standard Stock Solution Preparation: Accurately weigh about 10 mg of mosapride citrate reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.
-
Working Standard Solution Preparation: Further dilute the stock solution with the mobile phase to obtain the desired concentrations for calibration (e.g., 0.5 to 30 µg/mL).[3]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the standard solutions and record the chromatograms.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of mosapride citrate.
Visualized Workflows
General HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development.
Troubleshooting Peak Tailing
Caption: Troubleshooting Logic for Peak Tailing.
References
-
A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations.
-
Determination of Related Substances of Mosapride Citrate in the Capsule Formulation by HPLC.
-
Application Notes and Protocols for Mosapride Citrate HPLC Analytical Method Development.
-
The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC.
-
A High Performance Liquid Chromatographic Assay.
-
A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations | Request PDF.
-
Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride.
-
Troubleshooting unexpected results in Mosapride citrate assays.
-
Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods.
-
FORMULATION, DEVELOPMENT AND EVALUATION OF MODIFIED RELEASE FLOATING TABLETS OF MOSAPRIDE CITRATE.
-
The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC.
-
(PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES OF S (-) PANTOPRAZOLE AND MOSAPRIDE CITRATE IN CAPSULE DOSAGE FORM.
-
Reverse Phase HPLC Columns.
-
Reversed Phase Chromatography.
-
Reversed Phase HPLC Columns.
-
HPLC column for basic compounds.
-
Back to Basics: The Role of pH in Retention and Selectivity.
-
Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS.
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
-
Control pH During Method Development for Better Chromatography.
Sources
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- 4. Determination of Related Substances of Mosapride Citrate in the Capsule Formulation by HPLC [chinjmap.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 11. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Enhancing the dissolution rate of mosapride citrate solid dosage forms.
Technical Support Center: Mosapride Citrate Dissolution Enhancement
Welcome to the technical support center for enhancing the dissolution rate of mosapride citrate solid dosage forms. This guide is designed for researchers, scientists, and drug development professionals actively working on formulations of this BCS Class II compound. Mosapride citrate's poor aqueous solubility presents a significant hurdle to achieving rapid and complete dissolution, which is critical for its therapeutic efficacy.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the fundamental reasons for mosapride citrate's dissolution challenges and provides a starting point for troubleshooting.
FAQ 1: We are observing slow and incomplete dissolution of our mosapride citrate immediate-release tablets. What are the underlying physicochemical properties responsible for this?
Mosapride citrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability but low aqueous solubility.[2] The primary challenges stem from:
-
Poor Aqueous Solubility: The drug is practically insoluble in water and aqueous buffers at physiological pH, which is the rate-limiting step for absorption.[3][4] One study measured its pure solubility at a mere 0.095 mg/mL in a pH 6.8 buffer.[1]
-
Crystalline Structure: The stable crystalline form of the drug requires significant energy (crystal lattice energy) to be overcome before the molecules can dissolve. X-ray diffraction patterns of the pure drug show sharp, high-intensity peaks, confirming its crystalline nature.[1]
-
Poor Wettability: The hydrophobic nature of the drug powder can lead to poor wettability, causing it to float or form aggregates in the dissolution medium, which reduces the effective surface area available for dissolution.[1]
Troubleshooting Workflow: Low Dissolution
If your formulation is failing dissolution, a systematic approach is required. The following workflow helps diagnose the issue and select an appropriate enhancement strategy.
Caption: Initial troubleshooting workflow for mosapride citrate dissolution failure.
Part 2: Formulation Strategy & Troubleshooting
This section dives into specific formulation challenges and provides expert-backed solutions.
FAQ 2: We tried micronizing our mosapride citrate API, but the improvement in dissolution was not significant. Why is this happening?
While particle size reduction increases the surface area available for dissolution, its effectiveness for mosapride citrate can be limited.[5][6] There are two primary reasons for this observation:
-
Particle Aggregation: Micronized hydrophobic particles have high surface energy and a strong tendency to re-aggregate into larger agglomerates in the dissolution medium.[7] This aggregation negates the benefit of the increased surface area.
-
Insufficient Energy Gradient: Even with a larger surface area, the dissolution rate is still governed by the drug's intrinsic solubility. For a very poorly soluble compound, simply increasing the surface area may not be enough to achieve the desired dissolution profile. A patent noted that even reducing the particle size to a D90 of 450 nm was insufficient to achieve complete and rapid dissolution.[4]
Next Steps & Recommendations: Consider co-grinding the mosapride citrate with a hydrophilic excipient like fumed silica.[8] This process not only reduces particle size but also coats the drug particles with a hydrophilic layer, preventing aggregation and improving wettability.
FAQ 3: Which type of superdisintegrant is best suited for a mosapride citrate formulation?
The choice of superdisintegrant is critical. Mosapride citrate is a cationic (basic) drug. Using anionic superdisintegrants like croscarmellose sodium or sodium starch glycolate can lead to ionic interactions that may retard drug release.[9]
Recommendation: Use a non-ionic superdisintegrant, such as crospovidone . Studies have consistently shown that crospovidone provides faster dissolution rates for cationic drugs compared to anionic superdisintegrants because it avoids the formation of these ionic complexes.[10][11] Additionally, the mode of incorporation matters; extragranular addition of the superdisintegrant generally leads to faster disintegration and dissolution compared to intragranular addition.[12]
FAQ 4: Our solid dispersion formulation shows excellent initial dissolution but fails stability testing, with dissolution rates decreasing over time. What causes this and how can we prevent it?
This is a common challenge with amorphous solid dispersions (ASDs). The high-energy amorphous state is thermodynamically unstable and tends to revert to the more stable, less soluble crystalline form over time, especially under conditions of high temperature and humidity.
Causality & Troubleshooting:
-
Polymer Selection: The chosen polymer may have a low glass transition temperature (Tg) or may not have strong enough intermolecular interactions (e.g., hydrogen bonding) with the mosapride to inhibit recrystallization.
-
Drug Loading: The concentration of mosapride in the polymer may be too high, exceeding the solubility limit within the polymer and acting as nuclei for crystallization.
-
Moisture: Water can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates recrystallization.
Solutions:
-
Optimize the Polymer: Select a polymer with a high Tg, such as Polyvinylpyrrolidone (PVP) or certain grades of Hypromellose (HPMC).[13] These polymers can form hydrogen bonds with mosapride, stabilizing the amorphous form.
-
Reduce Drug Loading: Experiment with lower drug-to-polymer ratios to ensure the drug remains molecularly dispersed.[13]
-
Incorporate a Second Polymer: Using a combination of polymers (e.g., PVP as a carrier and Eudragit RSPO for controlled release characteristics) can sometimes enhance stability and modulate release.[13]
-
Control Moisture: Ensure rigorous drying of the final product and use moisture-protective packaging (e.g., alu-alu blisters).
Part 3: Advanced Techniques & Experimental Protocols
For persistent dissolution challenges, more advanced formulation strategies are necessary. This section provides an overview and detailed protocols for two highly effective methods.
Method 1: Solid Dispersion by Solvent Evaporation
This technique involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent. This process traps the drug in an amorphous, molecularly dispersed state within the carrier matrix.[14]
-
Solvent Selection: Identify a suitable volatile solvent in which both mosapride citrate and the carrier (e.g., PVP K30) are soluble. Ethanol is a common choice.[14]
-
Dissolution:
-
Dissolve a pre-determined amount of mosapride citrate (e.g., 1 gram) in an adequate volume of ethanol (e.g., 25 mL) with gentle heating (60-65°C) and stirring until a clear solution is obtained.[14]
-
In the same solution, dissolve the carrier (e.g., PVP K30) at the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w). Stir until fully dissolved.
-
-
Solvent Evaporation:
-
Transfer the solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 60°C).[14]
-
-
Drying and Milling:
-
Characterization (Self-Validation):
-
DSC/XRD: Perform Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) on the final product. The absence of the drug's characteristic melting endotherm (in DSC) and crystalline peaks (in XRD) confirms the conversion to an amorphous state.[13]
-
FTIR: Use Fourier-transform infrared spectroscopy to check for intermolecular interactions (e.g., hydrogen bonding) between the drug and the carrier.[13]
-
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Method 2: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic inner cavity, forming a soluble inclusion complex.[1] Sulfobutyl ether β-cyclodextrin (SBE7β-CD) is particularly effective due to its high aqueous solubility.[1]
-
Solution Preparation:
-
Prepare an aqueous solution of SBE7β-CD (e.g., dissolve 1 gram in 50 mL of distilled water).
-
Add mosapride citrate to the cyclodextrin solution in a 1:1 molar ratio.
-
Stir the suspension at room temperature for 72 hours to allow for maximum complexation.[1]
-
-
Filtration: Filter the suspension through a 0.45 µm membrane filter to remove any un-complexed drug.
-
Freeze-Drying (Lyophilization):
-
Freeze the resulting clear solution at a low temperature (e.g., -80°C) until completely solid.
-
Lyophilize the frozen sample under high vacuum for 24-48 hours until a dry, fluffy powder is obtained. This method is superior to kneading or physical mixing for achieving amorphization and high dissolution rates.[1]
-
-
Characterization (Self-Validation):
-
Phase Solubility Studies: Confirm complex formation by performing phase solubility studies according to Higuchi and Connors. An AL-type diagram indicates the formation of a soluble 1:1 complex.[1]
-
SEM: Scanning Electron Microscopy (SEM) can be used to visualize the morphological changes from the crystalline drug to the amorphous complex.[1]
-
Dissolution Testing: Compare the dissolution profile of the complex to that of the pure drug and a simple physical mixture.
-
Part 4: Data Summary & Analytical Troubleshooting
Comparative Dissolution Enhancement Data
The following table summarizes data from various studies, illustrating the potential improvement in mosapride citrate solubility and dissolution using different techniques.
| Technique | Carrier/Excipient | Key Finding | % Drug Dissolved (Time) | Reference |
| Direct Compression | Standard Excipients | Baseline for comparison; slow and incomplete dissolution. | 31.48% (30 min) | [15] |
| Liquisolid Compact | PEG 400, Avicel PH 102 | Significant increase in dissolution rate and efficiency. | 99.69% (30 min) | [15] |
| Inclusion Complex (Physical Mix) | β-Cyclodextrin | Modest improvement in solubility. | >50% (5 min) | [1] |
| Inclusion Complex (Freeze-Dried) | SBE7β-CD | Marked increase in solubility from 0.095 to 7.859 mg/mL . | >80% (5 min) | [1] |
| Fast-Dissolving Tablet | Effervescent Agents | Rapid drug release driven by effervescence. | T90% within 4 minutes | [2] |
FAQ 5: Our dissolution results are highly variable between vessels and runs. What aspects of our analytical method should we investigate?
High variability in dissolution testing often points to issues with the method itself rather than the formulation.
Troubleshooting Checklist for Dissolution Method:
-
Deaeration of Medium: Dissolved gases in the medium can form bubbles on the tablet surface or basket mesh, inhibiting wetting and slowing dissolution. Ensure the medium is properly deaerated according to USP guidelines.[16]
-
Dosage Form Movement: If tablets or capsules float or move erratically in the vessel, the hydrodynamics are inconsistent. Use a validated sinker to hold the dosage form in a consistent position.[16] However, ensure the sinker itself does not block drug release.
-
Coning: For poorly soluble drugs, undissolved powder can form a "cone" at the bottom of the vessel, directly below the paddle. This reduces the surface area exposed to the moving medium. Consider increasing the agitation speed (RPM) if coning is observed, but stay within compendial limits.
-
Apparatus Calibration: Verify the physical parameters of your dissolution apparatus, including vessel dimensions, paddle/basket height, rotational speed, and temperature. Worn or damaged paddles and baskets can alter hydrodynamics and must be replaced.[16]
-
Vibration: Ensure the dissolution bath is placed on a level, vibration-free surface. External vibrations can introduce significant, uncontrolled agitation.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Patel, T., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]
-
IJCRT.org. Bioavailability Enhancement Techniques For Poorly Soluble Drug. [Link]
-
Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Alhajj, N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
-
Patel, V. R., et al. (2024). Fast-dissolving mosapride citrate tablets via sublimation technique. Qeios. [Link]
-
Zhang, T., et al. (2021). Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. ResearchGate. [Link]
-
Choi, J. S., et al. (2012). Formulation optimization of solid dispersion of mosapride hydrochloride. Archives of Pharmacal Research. [Link]
-
El-Setouhy, D. A., & El-Nabarawi, M. A. (2013). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. Pharmaceutical Development and Technology. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
- Google Patents.
-
World Journal of Pharmaceutical and Life Sciences. FORMULATION AND EVALUTION OF MUCOADHESIVE BUCCAL FILMS OF MOSAPRIDE CITRATE. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. FORMULATION, DEVELOPMENT AND EVALUATION OF MODIFIED RELEASE FLOATING TABLETS OF MOSAPRIDE CITRATE. [Link]
-
Reddy, B. V., et al. (2015). Formulation and Evaluation of Mouth Dissolving Tablets of Mosapride Citrate. ResearchGate. [Link]
-
Shah, U., et al. (2008). Effect of Superdisintegrants on Dissolution of Cationic Drugs. Dissolution Technologies. [Link]
-
Moreton, C. (2009). Influence of Superdisintegrants on the Rate of Drug Dissolution from Oral Solid Dosage Forms. Pharmaceutical Technology. [Link]
-
Shah, U., et al. (2008). Effect of Superdisintegrants on Dissolution of Cationic Drugs. ResearchGate. [Link]
-
Gordon, M. S., et al. (1993). Effect of the mode of super disintegrant incorporation on dissolution in wet granulated tablets. Journal of Pharmaceutical Sciences. [Link]
-
G, S., et al. (2016). A review on: Importance of superdisintegrants on immediate release tablets. RSIS International. [Link]
-
Senieer. Abnormal Analysis Of Drug Dissolution Test Data. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fast-dissolving mosapride citrate tablets via sublimation technique. [wisdomlib.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CN106913879B - Mosapride citrate tablet and preparation method thereof - Google Patents [patents.google.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. CN105769872A - Rapidly-dissolving mosapride citrate composition - Google Patents [patents.google.com]
- 9. pharmtech.com [pharmtech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the mode of super disintegrant incorporation on dissolution in wet granulated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation optimization of solid dispersion of mosapride hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN101816639B - Tablets of mosapride citrate and preparation method thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Abnormal Analysis Of Drug Dissolution Test Data - Senieer - What You Trust [senieer.com]
Technical Support Center: Mosapride in PPI-Induced Delayed Gastric Emptying Models
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating strategies to prevent or reverse proton pump inhibitor (PPI)-induced delayed gastric emptying using the selective 5-HT4 agonist, mosapride. This document provides in-depth, experience-driven guidance in a question-and-answer format, including detailed experimental protocols and troubleshooting advice to ensure the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses common questions regarding the underlying mechanisms of PPI-induced delayed gastric emptying and the pharmacological action of mosapride.
Q1: What is the established mechanism by which proton pump inhibitors (PPIs) induce delayed gastric emptying?
A1: The delay in gastric emptying caused by PPIs is a well-documented phenomenon, particularly for solid meals.[1][2][3] The primary mechanism is not a direct inhibition of gastric motility but rather a consequence of profound acid suppression. Key contributing factors include:
-
Impaired Peptic Hydrolysis: Gastric acid is crucial for activating pepsinogen into pepsin, the enzyme that begins protein digestion. By increasing intragastric pH, PPIs deactivate pepsin, slowing the breakdown of solid food into smaller particles (chyme) that can pass through the pylorus.[3][4] This leads to the retention of larger, undigested food particles in the stomach.[4]
-
Reduced Gastric Fluid Secretion: The volume and energy density of intragastric contents are critical regulators of liquid emptying. PPIs can modify these parameters by reducing gastric fluid secretion, which may unpredictably alter the emptying rate of liquids.[1][3]
-
Hypergastrinemia: Chronic PPI use leads to a compensatory increase in serum gastrin. While some studies have explored gastrin's potential to delay gastric emptying, its role is generally considered minor compared to the effects of impaired peptic digestion.[3][5]
Q2: How does mosapride counteract PPI-induced delayed gastric emptying?
A2: Mosapride is a gastroprokinetic agent that functions as a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist.[6][7][8] Its mechanism is distinct from and can functionally overcome the digestive delay caused by PPIs.
-
Mechanism of Action: Mosapride binds to 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the myenteric plexus of the gastrointestinal tract.[8][9] This stimulation facilitates the release of acetylcholine (ACh).[7][10]
-
Prokinetic Effect: The released ACh then acts on muscarinic receptors (primarily M2 and M3) on smooth muscle cells, leading to enhanced muscle contraction, increased antral motility, and coordinated peristalsis. This action directly accelerates the transit of contents from the stomach into the small intestine.[7][9]
-
High Selectivity: Unlike older prokinetics such as cisapride, mosapride has a high selectivity for the 5-HT4 receptor with negligible affinity for dopamine D2 or 5-HT3 receptors.[8][11] This selectivity minimizes the risk of extrapyramidal side effects and cardiac arrhythmias (QT prolongation), making it a valuable research tool and therapeutic agent.[5][6]
Diagram: Mosapride's Prokinetic Signaling Pathway
Caption: Mosapride activates 5-HT4 receptors on enteric neurons, promoting acetylcholine (ACh) release, which stimulates muscle contraction.
Part 2: Experimental Design, Protocols & Troubleshooting
This section provides a practical framework for designing and executing in vivo studies to evaluate mosapride's efficacy, followed by a troubleshooting guide for common experimental challenges.
Q3: How do I design a robust in vivo experiment to test if mosapride prevents PPI-induced delayed gastric emptying in a rodent model?
A3: A well-designed study requires careful consideration of the animal model, treatment schedule, and endpoint measurement. The following workflow and protocol are based on established methodologies.
Diagram: Experimental Workflow
Caption: Workflow for assessing mosapride's effect on PPI-induced delayed gastric emptying.
Detailed Protocol: Phenol Red Gastric Emptying Assay in Rats
This protocol is a widely used and validated method for assessing gastric emptying in rodents.[12][13] It is a terminal procedure that provides a quantitative snapshot of gastric contents at a specific time point.
Materials:
-
Male Wistar rats (200-250g)
-
Omeprazole (or other PPI)
-
Mosapride Citrate
-
Vehicle for drugs (e.g., 0.5% Carboxymethyl cellulose - CMC)
-
Phenol Red (non-absorbable pH indicator)
-
Methylcellulose
-
Sodium Hydroxide (NaOH), 0.1 N
-
Spectrophotometer (560 nm)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Preparation:
-
Acclimatize animals for at least 7 days.
-
Fast animals for 18-24 hours before the experiment with free access to water to ensure empty stomachs.
-
-
Preparation of Test Meal:
-
Prepare a 1.5% (w/v) methylcellulose solution in distilled water.
-
Add Phenol Red to a final concentration of 0.05% (w/v).
-
Keep the solution warm (approx. 37°C) and stir continuously to maintain homogeneity.
-
-
Treatment Groups (Example):
-
Group 1 (Control): Vehicle + Vehicle
-
Group 2 (PPI-Induced Delay): Omeprazole + Vehicle
-
Group 3 (Mosapride Effect): Omeprazole + Mosapride
-
Group 4 (Mosapride Only): Vehicle + Mosapride
-
Group 5 (Time Zero Control): No drug treatment. These animals are sacrificed immediately after gavage to determine the initial amount of phenol red administered.
-
-
Drug Administration:
-
T = -60 min: Administer Omeprazole (e.g., 40 mg/kg, p.o.) or its vehicle to the respective groups.
-
T = -30 min: Administer Mosapride (e.g., 1-10 mg/kg, p.o.) or its vehicle to the respective groups.
-
-
Test Meal Administration:
-
T = 0 min: Administer 1.5 mL of the phenol red test meal via oral gavage to all animals. Immediately sacrifice the "Time Zero Control" group (Group 5).
-
-
Sample Collection:
-
T = +20 min: Euthanize animals from Groups 1-4 via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy, clamp the pyloric sphincter and the esophagus, and carefully excise the entire stomach.
-
-
Phenol Red Quantification:
-
Place each stomach in a tube containing 10 mL of 0.1 N NaOH.
-
Homogenize the stomach and its contents for 30-60 seconds.
-
Let the homogenate stand for 1 hour at room temperature to allow the phenol red to fully dissolve.
-
Centrifuge the samples at 3000 rpm for 10 minutes.
-
Collect the supernatant and measure its absorbance at 560 nm using a spectrophotometer.
-
-
Calculation:
-
The amount of phenol red recovered from the "Time Zero Control" group represents 100% of the administered dose.
-
Calculate the percentage of gastric emptying for each animal using the following formula: % Gastric Emptying = (1 - (Absorbance of Test Animal / Mean Absorbance of Time Zero Group)) * 100
-
Data Presentation & Expected Outcomes
Summarize your results in a clear, tabular format to facilitate comparison between groups.
Table 1: Representative Dosing Regimens for Rodent Studies
| Compound | Animal Model | Route | Typical Dose Range | Reference Timing (Pre-Meal) |
| Omeprazole | Rat | p.o. | 20-40 mg/kg | 60-90 minutes |
| Mosapride | Rat/Mouse | p.o. | 1-10 mg/kg | 30 minutes |
Table 2: Sample Data Output for Gastric Emptying Experiment
| Group | Treatment | N | Mean Absorbance (560 nm) | Mean % Gastric Emptying | Std. Deviation |
| 1 | Vehicle + Vehicle | 8 | 0.35 | 51.4 | 5.2 |
| 2 | Omeprazole + Vehicle | 8 | 0.58 | 19.4 | 4.8 |
| 3 | Omeprazole + Mosapride | 8 | 0.39 | 45.8 | 6.1 |
| 4 | Mosapride + Vehicle | 8 | 0.29 | 59.7 | 5.5 |
| 5 | Time Zero Control | 5 | 0.72 | 0 | 0 |
Note: Data are hypothetical and for illustrative purposes only.
Part 3: Troubleshooting Guide
Q4: My results show high variability within treatment groups. What are the common causes and solutions?
A4: High intra-group variability is a frequent challenge in motility studies.
Table 3: Troubleshooting High Variability
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Fasting | If some animals have residual food, their baseline gastric emptying will be altered. | Strictly enforce an 18-24 hour fasting period. Ensure bedding is clean and non-edible to prevent coprophagy or bedding consumption. |
| Animal Stress | Handling, noise, and environmental changes can induce stress, which is known to alter gastrointestinal motility.[14] | Acclimatize animals properly. Handle all animals consistently and gently. Perform experiments in a quiet, dedicated space. |
| Gavage Technique | Inconsistent volume delivery or esophageal irritation can affect results. | Ensure all technicians are proficient in oral gavage. Use appropriate needle sizes. Administer the meal smoothly and at a consistent rate. |
| Test Meal Inhomogeneity | If the phenol red or methylcellulose is not evenly distributed, each animal will receive a different dose. | Keep the test meal on a heated stir plate until the moment of administration to ensure it remains a homogenous suspension. |
Q5: The PPI (Omeprazole) did not cause a significant delay in gastric emptying in my experiment. Why might this be?
A5: Failure to induce a robust delay model can invalidate the study.
-
Insufficient Pre-treatment Time: PPIs require time to achieve maximal acid suppression. A 60-90 minute pre-treatment window is generally effective.
-
Incorrect Vehicle/Solubility: Omeprazole is unstable in acidic solutions. Ensure it is prepared correctly, often in a basic solution or a protective vehicle like 0.5% CMC, to prevent degradation before it can be absorbed.
-
Dosage: The 20-40 mg/kg range is typically effective in rats. Verify that the dose is appropriate for your specific animal model and strain.
-
Type of Meal: PPIs most consistently delay the emptying of solid or semi-solid meals due to their effect on peptic digestion.[1][2] The methylcellulose-based meal described is semi-solid and appropriate. If using a liquid meal, the effect may be less pronounced or absent.[3]
Q6: Mosapride did not prevent the PPI-induced delay. What should I check?
A6: If mosapride shows no efficacy, consider these pharmacological and procedural factors.
-
Dose-Response: The prokinetic effect of mosapride is dose-dependent. The 1-10 mg/kg range is a good starting point, but a full dose-response curve may be necessary to identify the optimal effective dose in your model.
-
Timing of Administration: Mosapride should be administered approximately 30 minutes before the test meal to allow for absorption and onset of action. Administering it too early or too late can reduce its efficacy.
-
Drug Stability: Ensure the mosapride citrate compound is stored correctly and the dosing solution is freshly prepared to prevent degradation.
-
Severity of Delay: If the PPI dose used creates an extremely profound gastroparesis, it may overwhelm the prokinetic capacity of mosapride. Consider titrating the PPI dose to achieve a moderate, but significant, delay that allows a therapeutic window for mosapride to show an effect.
References
-
Rasmussen L, et al. The effects of omeprazole on intragastric pH, intestinal motility, and gastric emptying rate. Scand J Gastroenterol. [Link][15][16][17]
-
Perreault T, et al. In vivo ultrasound assessment of gastric emptying in newborn mice. J Pediatr Gastroenterol Nutr. [Link][18]
-
Mizuta Y, et al. The effect of omeprazole on gastric myoelectrical activity and emptying. J Gastroenterol. [Link][19]
-
Goetze O, et al. Simultaneous assessment of gastric emptying and secretion in rats by a novel computed tomography-based method. Am J Physiol Gastrointest Liver Physiol. [Link][20]
-
Patsnap Synapse. What is Mosapride Citrate Hydrate used for?. Patsnap Synapse. [Link][7]
-
Lim HC, et al. Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study. J Neurogastroenterol Motil. [Link][5]
-
Houston Heartburn and Reflux Center. Proton Pump Inhibitors Delay Gastric Emptying. Houston Heartburn and Reflux Center. [Link][1]
-
Patsnap Synapse. What is the mechanism of Mosapride Citrate Hydrate?. Patsnap Synapse. [Link][8]
-
Ruth M, et al. The effect of mosapride on oesophageal motor function and acid reflux in patients with gastro-oesophageal reflux disease. Aliment Pharmacol Ther. [Link][9]
-
Sanaka M, et al. Effects of Proton Pump Inhibitors on Gastric Emptying: A Systematic Review. Dig Dis Sci. [Link][2][3]
-
Medical Dialogues. Treatment challenges in managing Gastroparesis related to PPI Use: Analyzing scope of Probiotics. Medical Dialogues. [Link][4]
-
Singh, V. K. In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. ResearchGate. [Link][12]
-
Takeda T, et al. The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage. J Gastroenterol. [Link][10]
-
Sakamoto Y, et al. Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients. Mov Disord. [Link][11]
-
De Winter BY, et al. Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy. J Nucl Med. [Link][14]
-
Oliveira RB, et al. Evaluation of gastrointestinal motility in awake rats: a learning exercise for undergraduate biomedical students. Adv Physiol Educ. [Link][13]
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- 4. Treatment challenges in managing Gastroparesis related to PPI Use: Analyzing scope of Probiotics [medicaldialogues.in]
- 5. Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study [jnmjournal.org]
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- 10. The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing Mosapride Citrate Solubility via Co-grinding with Hydrophilic Excipients
Introduction
Welcome to the technical support center for the solubility enhancement of Mosapride Citrate. As a Biopharmaceutics Classification System (BCS) Class II drug, mosapride citrate's therapeutic efficacy is often limited by its poor aqueous solubility and dissolution rate.[1] Co-grinding with hydrophilic excipients is a robust, solvent-free, and scalable technique to overcome this challenge.[2][3] This process involves the simultaneous milling of the active pharmaceutical ingredient (API) with a carrier, which can lead to particle size reduction, increased surface area, and, most importantly, the conversion of the drug from a stable crystalline form to a more soluble, high-energy amorphous state.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource structured in a practical question-and-answer format. It covers frequently asked questions (FAQs) for foundational knowledge, a detailed troubleshooting guide for common experimental hurdles, and standardized protocols for key laboratory procedures.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is co-grinding, and how does it improve the solubility of mosapride citrate?
A1: Co-grinding is a pharmaceutical manufacturing technique that involves milling an API, like mosapride citrate, together with one or more excipients.[4] The primary mechanisms for solubility enhancement are:
-
Amorphization: The high-energy mechanical stress generated during milling can disrupt the drug's crystalline lattice structure, converting it into a disordered, amorphous form.[5] This amorphous state has a higher free energy and is more readily dissolved than its crystalline counterpart.[6]
-
Particle Size Reduction: Milling significantly reduces the particle size of the drug, which increases the surface area available for dissolution.[7]
-
Improved Wettability: Intimately mixing the hydrophobic drug with a hydrophilic excipient (carrier) improves its wettability by creating a hydrophilic surface, which facilitates faster dissolution in aqueous media.[3]
-
Inhibition of Agglomeration: Milling a poorly soluble drug alone can often lead to agglomeration of fine particles due to their hydrophobic nature. Co-grinding with an excipient creates a physical barrier between drug particles, preventing them from clumping together.[4]
Q2: Which hydrophilic excipients are most effective for co-grinding with mosapride citrate?
A2: The choice of excipient is critical. Ideal carriers are highly water-soluble and capable of forming strong intermolecular interactions (e.g., hydrogen bonds) with the drug to stabilize the amorphous form.[6][8] Several hydrophilic polymers and sugars have proven effective:
-
Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Polyethylene Glycols (PEGs) are excellent choices.[9][10] They have high glass transition temperatures (Tg), which contributes to the physical stability of the amorphous solid dispersion.[8]
-
Superdisintegrants: Materials like Croscarmellose Sodium (CCS), Sodium Starch Glycolate (SSG), and Crospovidone can also be used. Their rapid water uptake and swelling action not only aid in tablet disintegration but also create a hydrophilic microenvironment that enhances drug dissolution.[4]
-
Cyclodextrins: β-Cyclodextrin (β-CD) and its derivatives can form inclusion complexes with mosapride citrate, effectively encapsulating the hydrophobic drug molecule and increasing its apparent solubility.[9][11]
A Chinese patent suggests that co-grinding mosapride citrate with excipients like β-cyclodextrin, low-substituted hydroxypropyl cellulose (L-HPC), HPMC, povidone (PVP), or PEG 6000 can significantly improve its dissolution rate.[9]
Q3: What are the critical process parameters (CPPs) to control during a co-grinding experiment?
A3: The success of co-grinding depends on careful control of several parameters:
-
Drug-to-Excipient Ratio: This is a crucial formulation variable. Increasing the proportion of the hydrophilic excipient generally leads to better solubility enhancement, often up to a certain threshold.[4] Ratios from 1:1 to 1:3 (drug:excipient) are common starting points.
-
Milling Time: Sufficient milling time is required to induce amorphization. However, excessive milling can sometimes lead to degradation or re-agglomeration.
-
Milling Speed/Frequency: Higher speeds impart more energy into the system, accelerating the amorphization process.[12]
-
Milling Media: In ball milling, the ball-to-powder ratio and the size of the milling balls are important. A higher ratio and smaller balls generally lead to more efficient grinding.
Q4: How can I confirm that the co-grinding process was successful?
A4: A combination of solid-state characterization and performance testing is required:
-
Solid-State Characterization:
-
X-Ray Powder Diffraction (XRPD): The disappearance of sharp Bragg peaks characteristic of the crystalline drug and the appearance of a broad "halo" pattern indicates successful amorphization.[6][13]
-
Differential Scanning Calorimetry (DSC): The absence of the drug's melting endotherm in the co-ground mixture's thermogram is a strong indicator of amorphization.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in the vibrational peaks of the drug and excipient can suggest the formation of intermolecular interactions, such as hydrogen bonds, which are crucial for stabilizing the amorphous form.[6][14]
-
-
Performance Testing:
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Category 1: Poor Dissolution Performance
Q: I co-ground mosapride citrate with PVP, but the dissolution rate only improved marginally. What could be the cause?
A: This is a common issue that can stem from several factors. Let's diagnose it systematically.
-
Potential Cause 1: Incomplete Amorphization. The energy input may have been insufficient to fully convert the crystalline drug to its amorphous state.
-
Troubleshooting Steps:
-
Verify with XRPD: Analyze your co-ground sample using XRPD. The presence of residual characteristic peaks of mosapride citrate indicates incomplete amorphization.[15]
-
Increase Milling Energy: If crystallinity is detected, increase the milling intensity. You can do this by:
-
Extending the milling time.
-
Increasing the milling speed (RPM).[12]
-
Increasing the ball-to-powder ratio if using a ball mill.
-
-
Re-analyze: After adjusting parameters, re-run the XRPD and dissolution tests to confirm improvement.
-
-
-
Potential Cause 2: Suboptimal Drug-to-Excipient Ratio. The amount of hydrophilic carrier may be insufficient to completely surround the drug particles, improve wettability, and prevent recrystallization.
-
Troubleshooting Steps:
-
Prepare a Range of Ratios: Formulate several batches with increasing excipient ratios (e.g., 1:1, 1:2, 1:3, 1:5 drug:PVP).
-
Compare Dissolution Profiles: As the ratio of the superdisintegrant or hydrophilic polymer increases, solubility and dissolution often increase as well.[4] Plot the dissolution profiles for each ratio to identify the optimal formulation.
-
-
-
Potential Cause 3: Agglomeration During Dissolution. Even if particle size is reduced, hydrophobic drug particles can agglomerate in the dissolution medium, reducing the effective surface area.
-
Troubleshooting Steps:
-
Visual Observation: Observe the behavior of the powder in the dissolution vessel. Do you see clumps forming?
-
Incorporate a Surfactant: For dissolution testing of poorly soluble drugs, a small amount of a surfactant like sodium lauryl sulfate (SLS) in the medium is often recommended to ensure proper wetting and prevent aggregation.[16] The lowest effective amount should be used to achieve sink conditions.[17][18]
-
-
Category 2: Physical Instability of the Co-Ground Mixture
Q: My co-ground powder is sticky and difficult to handle. Why is this happening and how can I fix it?
A: Stickiness or clumping is often related to the physicochemical properties of the formulation, particularly when amorphization occurs.
-
Potential Cause 1: Low Glass Transition Temperature (Tg). Amorphous materials are characterized by their Tg. If the Tg of your co-ground mixture is close to or below the ambient storage temperature, the material can become rubbery and sticky. This can be caused by excessive milling generating heat or by the inherent properties of the chosen excipient.
-
Troubleshooting Steps:
-
Measure the Tg: Use DSC to determine the Tg of your co-ground mixture.
-
Select a High-Tg Excipient: If the Tg is too low, switch to or blend with a hydrophilic polymer with a higher Tg (e.g., certain grades of PVP or HPMC).
-
Control Milling Temperature: For long milling times, consider using a milling jar with a cooling jacket to dissipate heat generated during the process.
-
-
-
Potential Cause 2: Hygroscopicity. Both the amorphous drug and many hydrophilic excipients can be hygroscopic, meaning they readily absorb moisture from the air. This absorbed water can act as a plasticizer, lowering the Tg and causing stickiness.[19]
-
Troubleshooting Steps:
-
Control Humidity: Perform the co-grinding and subsequent handling and storage in a low-humidity environment (e.g., a glove box with desiccants or a dry room).
-
Add a Glidant: After co-grinding, consider blending the mixture with a small amount of a glidant like colloidal silicon dioxide (e.g., Aerosil®) to improve flow properties.[12]
-
-
Q: The initial dissolution enhancement of my co-ground mixture was great, but it decreased significantly after a few weeks of storage. What's wrong?
A: This points to the physical instability of the amorphous form, specifically recrystallization. The high-energy amorphous state is thermodynamically driven to revert to the more stable, less soluble crystalline form over time.[6]
-
Potential Cause: Recrystallization During Storage.
-
Troubleshooting Steps:
-
Confirm with XRPD/DSC: Analyze the stored sample using XRPD and DSC. The re-emergence of crystalline peaks (XRPD) or the drug's melting endotherm (DSC) will confirm recrystallization.[13][15]
-
Improve Excipient Interaction: The stability of the amorphous form relies on strong interactions with the carrier. Re-evaluate your choice of excipient. An excipient that can form strong hydrogen bonds with mosapride citrate is more likely to inhibit recrystallization. Use FTIR to look for evidence of these interactions.[14]
-
Increase Excipient Ratio: A higher concentration of the stabilizing polymer can create a more effective physical barrier to molecular mobility, preventing the drug molecules from arranging into a crystal lattice.
-
Optimize Storage Conditions: Store the co-ground mixture in tightly sealed containers with a desiccant, away from heat and light, to minimize exposure to moisture and thermal energy, which can accelerate recrystallization.
-
-
Part 3: Standard Operating Protocols
Protocol 1: Preparation of Mosapride Citrate Co-ground Mixture via Planetary Ball Milling
-
Preparation:
-
Accurately weigh mosapride citrate and the selected hydrophilic excipient (e.g., PVP K30) to the desired mass ratio (e.g., 1:3).
-
Dry both materials in a vacuum oven at 40°C for 24 hours to remove residual moisture.
-
-
Milling:
-
Transfer the physical mixture into a grinding jar (e.g., stainless steel or zirconia).
-
Add milling balls (e.g., zirconia, 5 mm diameter) to achieve a ball-to-powder mass ratio of 10:1.
-
Secure the jar in the planetary ball mill.
-
Set the milling parameters: a rotational speed of 400 RPM for a duration of 2 hours, with a 5-minute pause every 15 minutes to prevent overheating.
-
-
Harvesting and Storage:
-
After milling, carefully separate the co-ground powder from the milling balls using a sieve.
-
Immediately transfer the powder into an amber, airtight glass vial containing a desiccant.
-
Store in a desiccator at room temperature (25°C).
-
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
This protocol is based on general guidelines for poorly soluble drugs.[16][20]
-
Apparatus Setup:
-
Procedure:
-
Allow the dissolution medium to equilibrate to 37°C.
-
Accurately weigh a quantity of the co-ground powder equivalent to a specified dose of mosapride citrate.
-
Introduce the powder into the dissolution vessel.
-
Start the apparatus immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of mosapride citrate in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Protocol 3: Solid-State Characterization
-
X-Ray Powder Diffraction (XRPD):
-
Gently pack the powder sample into the sample holder.
-
Scan the sample over a 2θ range of 5° to 40° using Cu Kα radiation.
-
Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or a halo pattern (amorphous).[6]
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Heat the sample from 25°C to 250°C (or a temperature above the drug's melting point) at a constant heating rate of 10°C/min under a nitrogen purge.
-
Analyze the thermogram for thermal events like glass transition (Tg) or melting endotherms.[4]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Prepare a sample by mixing a small amount of powder with potassium bromide (KBr) and compressing it into a pellet.
-
Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.
-
Compare the spectra of the pure components, the physical mixture, and the co-ground mixture. Look for peak shifts, broadening, or disappearances that indicate intermolecular interactions.[14]
-
Part 4: Data Interpretation & Visualization
Data Summary Tables
Table 1: Properties of Common Hydrophilic Excipients for Co-grinding
| Excipient | Type | Typical Tg (°C) | Solubility Enhancement Mechanism |
| PVP K30 | Polymer | ~170 | Amorphous stabilization (H-bonding), improved wettability |
| HPMC E5 | Polymer | ~120 | Amorphous stabilization, improved wettability |
| PEG 6000 | Polymer | ~ -65 (Melts ~60°C) | Solubilization, improved wettability |
| Croscarmellose Sodium (CCS) | Superdisintegrant | N/A | Rapid water uptake, swelling, hydrophilic microenvironment |
| β-Cyclodextrin (β-CD) | Oligosaccharide | N/A | Inclusion complexation, molecular encapsulation |
Table 2: Example Starting Parameters for Planetary Ball Mill
| Parameter | Recommended Starting Range | Rationale |
| Drug:Excipient Ratio | 1:1 to 1:5 (w/w) | Balances drug load with the amount of carrier needed for stabilization.[4] |
| Milling Speed | 300 - 500 RPM | Provides sufficient energy for amorphization without excessive heat.[12] |
| Milling Time | 1 - 4 hours | Duration needed to achieve complete amorphization; material dependent. |
| Ball-to-Powder Ratio | 10:1 to 20:1 (w/w) | Ensures efficient energy transfer and grinding action. |
Diagrams and Workflows
Caption: Experimental workflow for co-grinding and analysis.
Caption: Key mechanisms of solubility enhancement via co-grinding.
References
-
Pattekari, S. N., et al. (2017). Solubility and Dissolution Enhancement of A BCS Class II Drug by Co-Grinding with Superdisintegrants. Indo American Journal of Pharmaceutical Research, 7(04). Available at: [Link]
-
Anand, O., et al. (2011). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 35(8). Available at: [Link]
-
Li, Y., et al. (2016). Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. Lat. Am. J. Pharm., 35(2), 269-77. Available at: [Link]
-
Scribd. Dissolution Testing for Poorly Soluble Drugs. Available at: [Link]
-
Semantic Scholar. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]
- Google Patents. (CN104546686A) Mosapride citrate co-ground substance, preparation method thereof and....
-
U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]
- Google Patents. (CN105769872A) Rapidly-dissolving mosapride citrate composition.
-
International Pharmaceutical Federation (FIP). FIP Guidelines for Dissolution Testing of Solid Oral Products. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. PMC. Available at: [Link]
- Google Patents. (CN106913879B) Mosapride citrate tablet and preparation method thereof.
-
Wisdomlib. Hydrophilic excipients: Significance and symbolism. Available at: [Link]
-
ResearchGate. (2013). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. Available at: [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2017). Formulation, Development and Evaluation of Modified Release Floating Tablets of Mosapride Citrate. Available at: [Link]
- Google Patents. (US20100209503A1) Excipients Hydrophilic.
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ResearchGate. (2020). Use of the Co-grinding Method to Enhance the Dissolution Behavior of a Poorly Water-Soluble Drug: Generation of Solvent-Free Drug–Polymer Solid Dispersions. Available at: [Link]
-
ACS Publications. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Available at: [Link]
-
ResearchGate. (2017). Characterization of amorphous solid dispersions. Available at: [Link]
-
ResearchGate. (2013). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. Available at: [Link]
-
VerGo Pharma Research. Troubleshooting in Pharma Formulations Drug Development Services. Available at: [Link]
-
Royal Society of Chemistry. (2021). Solid-state properties, solubility, stability and dissolution behaviour of co-amorphous solid dispersions of baicalin. CrystEngComm. Available at: [Link]
-
MDPI. (2024). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Available at: [Link]
-
ResearchGate. (2019). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Available at: [Link]
-
Drug Development & Delivery. Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
PubMed. (2004). Investigation of the effects of grinding and co-grinding on physicochemical properties of glisentide. Available at: [Link]
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IJCRT.org. A Review: Solubility Enhancement Techniques by Co-Crystallization. Available at: [Link]
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Particle Analytical. Troubleshooting in pharmaceutical manufacturing: expert solutions. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Solubility Enhancement: Meaning and Techniques. Available at: [Link]
-
Proclinical. Troubleshooting Common Pharmaceutical Manufacturing Challenges. Available at: [Link]
-
National Institutes of Health (NIH). (2011). Cogrinding as a Tool to Produce Sustained Release Behavior for Theophylline Particles Containing Magnesium Stearate. PMC. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Gastrointestinal Prokinetic Efficacy of Mosapride Citrate and Cisapride
This guide provides an in-depth, objective comparison of the gastrointestinal prokinetic efficacy of mosapride citrate and cisapride. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the distinct pharmacological profiles of these two 5-hydroxytryptamine receptor 4 (5-HT4) agonists. We will explore their mechanisms of action, comparative efficacy in different regions of the gastrointestinal tract, and crucially, their divergent safety profiles, particularly concerning cardiovascular effects.
Introduction: The Clinical Imperative for Effective and Safe Prokinetic Agents
Gastrointestinal motility disorders, such as functional dyspepsia, gastroparesis, and chronic constipation, represent a significant clinical burden, impacting the quality of life for millions. The therapeutic cornerstone for these conditions has been the use of prokinetic agents, which enhance coordinated muscle contractions to facilitate the transit of luminal contents. Both mosapride citrate and cisapride were developed as 5-HT4 receptor agonists, a class of drugs that stimulate the release of acetylcholine from enteric neurons, thereby promoting gastrointestinal motility.[1]
Cisapride, once widely used, demonstrated broad efficacy across the gastrointestinal tract. However, its clinical utility was severely curtailed by reports of serious, and in some cases fatal, cardiac arrhythmias, specifically QT interval prolongation and Torsades de Pointes.[2][3] This adverse effect was linked to the blockade of the human ether-a-go-go-related gene (hERG)-encoded potassium channels.[4][5] This critical safety issue spurred the development of newer 5-HT4 agonists, such as mosapride citrate, with a more favorable safety profile. This guide will dissect the experimental evidence that defines the therapeutic window and clinical potential of mosapride in comparison to its predecessor, cisapride.
Mechanism of Action: A Tale of Two Agonists
Both mosapride and cisapride exert their primary prokinetic effects through agonism of the 5-HT4 receptor. Activation of this G-protein coupled receptor on cholinergic enteric neurons initiates a signaling cascade that results in the release of acetylcholine (ACh). ACh then acts on muscarinic receptors on smooth muscle cells, leading to contraction and enhanced motility.
However, the key distinction between these two agents lies in their receptor selectivity and off-target effects. Cisapride, in addition to its 5-HT4 agonism, also exhibits affinity for 5-HT3 and 5-HT2 receptors and, critically, blocks cardiac hERG potassium channels.[4] In contrast, mosapride is a more selective 5-HT4 agonist and notably lacks significant affinity for the hERG channel, which is the molecular basis for its improved cardiac safety profile.[5][6] Furthermore, the primary metabolite of mosapride, M1, acts as a 5-HT3 antagonist, which may contribute to its overall therapeutic effect.[7][8]
Caption: Signaling pathways of mosapride and cisapride.
Comparative Efficacy on Gastrointestinal Motility: In Vivo and In Vitro Evidence
Experimental data reveals a nuanced picture of the prokinetic effects of mosapride and cisapride, with notable differences in their regional efficacy within the gastrointestinal tract.
Upper Gastrointestinal Motility
Studies in various animal models have demonstrated that both mosapride and cisapride enhance upper gastrointestinal motility, including gastric emptying and small intestinal transit. However, some evidence suggests that mosapride may have a more pronounced effect on the upper GI tract.
In a study on conscious dogs, intravenous administration of mosapride (0.3-3 mg/kg) stimulated antral motility without affecting colonic motility.[9] In contrast, cisapride (0.1-1 mg/kg) stimulated both antral and colonic motility.[9] This suggests a degree of selectivity for mosapride towards the upper GI tract. Similarly, in horses, mosapride at doses of 1.0 mg/kg and 2.0 mg/kg was shown to facilitate gastric emptying.[10]
| Parameter | Mosapride Citrate | Cisapride | Animal Model | Source |
| Gastric Emptying | Significant facilitation at 1.0 and 2.0 mg/kg | Not explicitly quantified in this study | Horses | [10] |
| Antral Motility | Stimulated at 0.3-3 mg/kg i.v. | Stimulated at 0.1-1 mg/kg i.v. | Conscious Dogs | [9] |
| Jejunal Motility | Improved at 1.0 and 2.0 mg/kg | Improved at 1.0 mg/kg | Horses | [10] |
Lower Gastrointestinal Motility
While cisapride has been shown to accelerate intestinal transit throughout the colon, the effects of mosapride on the lower GI tract appear to be less potent.[11] In conscious guinea pigs, both mosapride and cisapride administered intragastrically at doses of 3-30 mg/kg significantly enhanced colonic motility.[12] However, in vitro studies have indicated that mosapride has a lower affinity for 5-HT4 receptors in the colon compared to the upper GI tract.[9] For instance, the EC50 value for mosapride to evoke contractions in the guinea pig distal colon was 3029 nM, whereas for the guinea pig ileum, it was 73 nM.[9] In contrast, cisapride exhibited similar potencies in both preparations.[9]
This differential effect is a critical consideration for clinical applications, suggesting that cisapride may be more effective for conditions of generalized slow transit, while mosapride's primary utility may lie in disorders of the upper gastrointestinal tract.
| Parameter | Mosapride Citrate | Cisapride | Animal Model | Source |
| Colonic Motility | Stimulated at 3-30 mg/kg i.g. | Stimulated at 3-30 mg/kg i.g. | Conscious Guinea Pigs | [12] |
| Colonic Contractions (in vitro) | EC50: 3029 nM | Similar potency to ileum | Guinea Pig Distal Colon | [9] |
| Ileal Contractions (in vitro) | EC50: 73 nM | Similar potency to colon | Guinea Pig Ileum | [9] |
The Decisive Factor: Cardiovascular Safety Profile
The most significant differentiator between mosapride and cisapride is their cardiovascular safety. As previously mentioned, cisapride's association with QT interval prolongation and life-threatening arrhythmias led to its withdrawal from many markets.[2][3][13][14] This is a direct consequence of its ability to block the hERG potassium channel, which plays a crucial role in cardiac repolarization.[4][5]
In stark contrast, mosapride has consistently demonstrated a favorable cardiac safety profile.[4] An in vitro study on cloned hERG channels showed that cisapride inhibited the channels in a concentration-dependent manner with an IC50 of 2.4 x 10-7 M, whereas mosapride produced no significant effects on the recombinant hERG current.[5] Furthermore, a study in guinea pig isolated papillary muscles found that cisapride prolonged the action potential duration, while mosapride and its main metabolite did not affect action potentials at 10 µM.[15] While some studies in dogs have shown a slight, non-fatal prolongation of the QTc interval with mosapride, it remained within the normal variation.[16]
| Parameter | Mosapride Citrate | Cisapride | Experimental Model | Source |
| hERG Channel Blockade | No significant effect | IC50: 2.4 x 10-7 M | hERG-transfected COS-7 cells | [5] |
| Action Potential Duration | No effect at 10 µM | Prolonged at 0.1-3 µM | Guinea Pig Papillary Muscle | [15] |
| QTc Interval (in vivo) | Slight, non-fatal prolongation within normal limits | Dose-dependent prolongation | Dogs | [16] |
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and validity of the comparative data presented, this section outlines the methodologies for key experiments used to assess the efficacy and safety of prokinetic agents.
In Vivo Assessment of Gastrointestinal Motility in Conscious Dogs
-
Objective: To measure the contractile activity of the gastric antrum and colon in response to drug administration in a conscious animal model.
-
Methodology:
-
Surgically implant strain gauge force transducers on the serosal surfaces of the gastric antrum and colon.
-
Allow for a post-operative recovery period of at least two weeks.
-
Fast the animals overnight prior to the experiment.
-
Record baseline gastrointestinal motility for a defined period.
-
Administer mosapride citrate, cisapride, or vehicle intravenously.
-
Continuously record motor activity for several hours post-administration.
-
Analyze the data by quantifying the motility index (a measure of the area under the contraction curve).
-
-
Rationale: This experimental design allows for the direct measurement of smooth muscle contractility in different regions of the GI tract in a physiologically relevant, unanesthetized state. The use of a crossover design, where each animal receives all treatments, minimizes inter-individual variability.
In Vitro Assessment of hERG Potassium Channel Blockade
-
Objective: To determine the potential of a compound to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.
-
Methodology:
-
Use a cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG gene.
-
Culture the cells under appropriate conditions.
-
Use the whole-cell patch-clamp technique to record hERG potassium currents.
-
Establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of the test compound (mosapride or cisapride).
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value (the concentration at which 50% of the current is inhibited).
-
-
Rationale: This in vitro assay is a highly sensitive and specific method for directly assessing the interaction of a drug with the hERG channel. It is a standard component of preclinical safety pharmacology testing and provides a mechanistic explanation for potential cardiotoxicity.
Caption: In vivo experimental workflow for motility studies.
Conclusion: A Clearer Path Forward for Prokinetic Therapy
The body of experimental evidence clearly delineates the distinct profiles of mosapride citrate and cisapride. While both are effective 5-HT4 receptor agonists, their clinical applicability is governed by their differing regional efficacy and, most importantly, their safety profiles.
Cisapride, with its broad prokinetic effects across the gastrointestinal tract, is hampered by an unacceptable risk of cardiac arrhythmias due to its blockade of hERG channels. Mosapride citrate, on the other hand, emerges as a safer alternative, with a negligible effect on cardiac repolarization. Its prokinetic action appears to be more pronounced in the upper gastrointestinal tract, making it a particularly suitable candidate for the treatment of conditions such as functional dyspepsia and gastroparesis.
For researchers and drug development professionals, the comparative study of mosapride and cisapride offers a compelling case study in the importance of receptor selectivity and off-target effects in drug design. The development of mosapride represents a successful effort to retain the therapeutic benefits of 5-HT4 agonism while engineering out the life-threatening cardiotoxicity of its predecessor. Future research may focus on developing agonists with even greater regional selectivity within the gastrointestinal tract to further refine therapeutic interventions for motility disorders.
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A Comparative Analysis of Mosapride Citrate and Domperidone for the Treatment of Gastroparesis
An In-Depth Guide for Researchers and Drug Development Professionals
Gastroparesis, a syndrome characterized by delayed gastric emptying without mechanical obstruction, presents a significant clinical challenge.[1][2] Its symptoms, including nausea, vomiting, early satiety, and abdominal pain, can severely impact a patient's quality of life.[3] Prokinetic agents, which enhance gastrointestinal motility, are a cornerstone of medical management for this condition.[3][4][5] This guide provides a detailed comparative analysis of two prominent prokinetic agents: mosapride citrate and domperidone. We will delve into their mechanisms of action, comparative efficacy based on available clinical data, safety profiles, and the experimental protocols used to evaluate their therapeutic effects.
Understanding the Pathophysiology of Gastroparesis
The normal emptying of the stomach is a complex process involving the coordinated interplay of the central nervous system, enteric nervous system, and various gut hormones.[1] Gastroparesis can arise from a variety of etiologies, with diabetes mellitus and idiopathic causes being the most common.[1][2][6] Key pathophysiological mechanisms include dysfunction of the vagal nerve, loss of neuronal nitric oxide synthase expression, and a reduction in the number of interstitial cells of Cajal, which act as the pacemaker cells for gastric motility.[2][6] This disruption in normal gastric physiology leads to the hallmark symptoms of the disorder.
Pharmacological Profiles: Mosapride Citrate vs. Domperidone
While both mosapride and domperidone are classified as prokinetic agents, their mechanisms of action and pharmacological properties differ significantly.[7][8]
Mosapride Citrate: A Selective 5-HT4 Receptor Agonist
Mosapride citrate is a gastroprokinetic agent that primarily exerts its effects through selective agonism of serotonin 5-HT4 receptors.[9][10][11] These receptors are located on enteric neurons, and their activation leads to the enhanced release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction in the gastrointestinal tract.[11][12] This cholinergic stimulation results in increased gastrointestinal motility and accelerated gastric emptying.[13][14] Notably, mosapride has minimal affinity for dopamine D2 receptors, distinguishing it from other prokinetic agents like metoclopramide.[13] Some studies also suggest that mosapride and its metabolites possess 5-HT3 receptor antagonist activity, which may contribute to its antiemetic effects and its ability to alleviate gastrointestinal symptoms associated with functional dyspepsia.[15][16][17]
Domperidone: A Peripherally Acting Dopamine D2 Receptor Antagonist
Domperidone functions as a peripherally selective dopamine D2 receptor antagonist.[18][19] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility.[20] By blocking D2 receptors, domperidone removes this inhibition, leading to an increase in acetylcholine release and subsequent enhancement of gastrointestinal smooth muscle contraction.[18] This results in increased lower esophageal sphincter tone, accelerated gastric emptying, and improved intestinal peristalsis.[18][20] Domperidone's antiemetic properties stem from its blockade of D2 receptors in the chemoreceptor trigger zone, which is located outside the blood-brain barrier.[20][21] Its poor penetration of the blood-brain barrier minimizes the risk of central nervous system side effects commonly associated with other dopamine antagonists like metoclopramide.[18][22]
Mechanism of Action: Signaling Pathways
The distinct signaling pathways of mosapride and domperidone underscore their different pharmacological approaches to enhancing gastric motility.
Mosapride Citrate Signaling Pathway
Caption: Mosapride's 5-HT4 receptor agonism enhances acetylcholine release.
Domperidone Signaling Pathway
Caption: Domperidone's D2 antagonism removes dopamine's inhibitory effect.
Comparative Efficacy: Insights from Clinical Studies
Direct head-to-head comparisons of mosapride and domperidone for gastroparesis are somewhat limited, but studies in related conditions like functional dyspepsia and diabetic gastroparesis provide valuable insights.
A meta-analysis has indicated that while mosapride was superior to a placebo in improving gastric emptying time in patients with diabetic gastroparesis, there was no statistically significant difference found when compared to domperidone.[23] However, the efficacy of mosapride was enhanced when combined with domperidone.[23] One study on functional dyspepsia found mosapride to be more effective than domperidone in improving symptoms of belching and heartburn, and it also showed a lower recurrence rate and incidence of adverse reactions.[24][25]
In the context of diabetic gastroparesis, a systematic review of domperidone's efficacy showed that while some studies reported improvements in symptoms and gastric emptying compared to placebo, the results were not consistently positive across all trials.[26][27] When compared to cisapride, another prokinetic, one study found domperidone to be more effective.[26] Another study comparing domperidone to metoclopramide favored domperidone.[26] In children with diabetic gastroparesis, domperidone was found to be superior to cisapride in improving gastric emptying, dyspeptic symptoms, and metabolic control.[28][29]
It is important to note that the patient populations and study designs can vary, which may contribute to differing results. For instance, differences have been observed in the efficacy of mosapride between Western and Asian studies, potentially due to variations in patient selection and disease subtypes.[23]
Table 1: Summary of Comparative Efficacy Data
| Parameter | Mosapride Citrate | Domperidone | Key Findings from Comparative Studies |
| Improvement in Gastric Emptying | Effective | Effective | No statistically significant difference in diabetic gastroparesis.[23] |
| Symptom Improvement | Effective, particularly for belching and heartburn in functional dyspepsia.[24][25] | Effective for overall gastroparesis symptoms.[30][31] | Mosapride showed better improvement for specific symptoms in functional dyspepsia.[24][25] |
| Recurrence Rate (Functional Dyspepsia) | Lower | Higher | Mosapride demonstrated a lower recurrence rate.[25] |
| Combination Therapy | Efficacy enhanced when combined with domperidone.[23] | Efficacy enhanced when combined with mosapride.[23] | Combination therapy may be more effective than monotherapy.[23] |
Safety and Tolerability Profiles
The safety profiles of mosapride and domperidone are a critical consideration in their clinical application.
Mosapride Citrate: Mosapride is generally well-tolerated.[32] Common side effects are typically mild and include diarrhea, abdominal discomfort, headache, and dry mouth.[32] A significant advantage of mosapride is its lack of known cardiac toxicity, specifically the risk of QT prolongation, which was a major concern with the older 5-HT4 agonist, cisapride.[14][23]
Domperidone: While generally well-tolerated with common side effects including dry mouth, abdominal cramps, and diarrhea, domperidone has been associated with an increased risk of serious cardiac side effects.[33][34] These include QT interval prolongation, ventricular arrhythmias, and sudden cardiac death.[35][36][37][38][39] The risk is higher in patients over 60 years of age, those taking daily doses greater than 30 mg, and individuals concurrently using QT-prolonging medications or potent CYP3A4 inhibitors.[35][37] Due to these cardiac risks, regulatory agencies have issued warnings and restricted its use in some regions.[35][38] Other potential side effects of domperidone include hyperprolactinemia, which can lead to galactorrhea and gynecomastia.[21][40]
Table 2: Comparison of Pharmacokinetic and Safety Profiles
| Parameter | Mosapride Citrate | Domperidone |
| Bioavailability | Variable, with significant first-pass metabolism.[41] | Approximately 15% due to extensive first-pass metabolism.[21] |
| Metabolism | Primarily by CYP3A4.[11] | Extensively metabolized by CYP3A4, CYP1A2, and CYP2E1.[21] |
| Half-life | Approximately 2 hours in humans.[42] | 7-9 hours.[21] |
| Common Side Effects | Diarrhea, abdominal discomfort, headache, dry mouth.[32] | Dry mouth, abdominal cramps, diarrhea.[33][34] |
| Serious Adverse Events | Rare reports of serious cardiac events in predisposed individuals.[32] | Increased risk of QT prolongation, ventricular arrhythmias, and sudden cardiac death.[35][36][37][38][39] |
| Contraindications | Hypersensitivity, gastrointestinal perforation or obstruction, severe hepatic impairment.[32] | Conditions with impaired cardiac conduction, underlying cardiac diseases, co-administration with QT-prolonging drugs or potent CYP3A4 inhibitors, severe hepatic impairment.[35] |
Experimental Protocols for Evaluating Gastric Emptying
The gold standard for diagnosing gastroparesis and evaluating the efficacy of prokinetic agents is the measurement of gastric emptying.[1]
Gastric Emptying Scintigraphy: A Step-by-Step Methodology
This technique is considered the most accurate and reproducible method for quantifying gastric emptying.
Workflow Diagram: Gastric Emptying Scintigraphy
Caption: Workflow for Gastric Emptying Scintigraphy.
Protocol Details:
-
Patient Preparation: The patient must fast overnight (for at least 8 hours). Medications that can affect gastric motility, such as prokinetics, opioids, and anticholinergics, should be discontinued for an appropriate period before the test.
-
Standardized Test Meal: A standardized, low-fat, egg-white meal is radiolabeled with Technetium-99m (99mTc) sulfur colloid. The composition of the meal is crucial for reproducibility.
-
Imaging Acquisition: Immediately after consuming the meal, scintigraphic images are acquired using a gamma camera. Both anterior and posterior images are taken at specific time points, typically at 0, 1, 2, and 4 hours.
-
Data Analysis: The geometric mean of the counts from the anterior and posterior images is calculated to correct for tissue attenuation. The data is also corrected for the physical decay of the radioisotope. The percentage of the meal remaining in the stomach at each time point is then calculated.
-
Interpretation: Delayed gastric emptying is diagnosed if the gastric retention is greater than 10% at 4 hours.
Causality Behind Experimental Choices:
-
Standardized Meal: Using a consistent, low-fat meal minimizes variability in gastric emptying rates that can be influenced by fat and calorie content.
-
Geometric Mean: This calculation provides a more accurate measurement of radioactivity by accounting for the changing depth of the radiolabeled meal within the stomach.
-
Multiple Time Points: Imaging at multiple intervals allows for the characterization of the gastric emptying curve and a more comprehensive assessment of motility.
Conclusion
Both mosapride citrate and domperidone are effective prokinetic agents used in the management of gastroparesis and other motility disorders. Mosapride's selective 5-HT4 agonism offers a favorable safety profile, particularly concerning cardiac side effects. Domperidone, a peripheral D2 antagonist, is also effective but carries a risk of serious cardiac events, necessitating careful patient selection and monitoring.
For researchers and drug development professionals, the choice between these agents or the development of new therapies will depend on a careful balance of efficacy and safety. The distinct mechanisms of action of mosapride and domperidone may also suggest their utility in different patient subpopulations or in combination therapy. Further well-designed, head-to-head clinical trials are needed to more definitively delineate their comparative efficacy and to guide optimal therapeutic strategies for patients with gastroparesis.
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A Comparative Analysis of Mosapride-Esomeprazole Combination Therapy Versus Esomeprazole Monotherapy for Gastroesophageal Reflux Disease
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a combination therapy of mosapride and esomeprazole against esomeprazole monotherapy for the treatment of Gastroesophageal Reflux Disease (GERD). It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the underlying mechanisms, clinical evidence, and experimental methodologies pertinent to this therapeutic strategy.
Introduction: The Unmet Needs in GERD Management
Gastroesophageal Reflux Disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to troublesome symptoms like heartburn and regurgitation.[1][2] The cornerstone of GERD treatment is the suppression of gastric acid secretion, with proton pump inhibitors (PPIs) like esomeprazole being the most effective agents.[3][4] However, a significant portion of patients experience incomplete symptom relief with PPI monotherapy, necessitating alternative or adjunctive therapeutic strategies.[5][6]
This has led to investigations into the role of prokinetic agents, which aim to enhance gastrointestinal motility, as an adjunct to PPIs.[4][7] This guide focuses on mosapride, a selective 5-HT4 receptor agonist, in combination with the PPI esomeprazole.
Mechanisms of Action: A Synergistic Approach
Understanding the distinct yet complementary mechanisms of esomeprazole and mosapride is crucial to appreciating the rationale behind their combined use.
Esomeprazole: The Acid Suppressor
Esomeprazole is the S-isomer of omeprazole and functions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][8][9][10] This action blocks the final step in gastric acid production, leading to a significant reduction in both basal and stimulated acid secretion.[3][8] By decreasing the acidity of the refluxate, esomeprazole alleviates heartburn and allows for the healing of erosive esophagitis.[3][9]
Mosapride: The Prokinetic Agent
Mosapride is a gastroprokinetic agent that acts as a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist.[11][12][13] Its mechanism involves stimulating the release of acetylcholine from parasympathetic nerve endings in the gastrointestinal tract.[12][13][14] This cholinergic stimulation enhances gastrointestinal motility, with several beneficial effects for GERD patients:
-
Increased Lower Esophageal Sphincter (LES) Pressure: A strengthened LES provides a more effective barrier against reflux.[15]
-
Improved Esophageal Peristalsis and Acid Clearance: Enhanced esophageal contractions help to clear refluxed acid more efficiently.[15][16]
-
Accelerated Gastric Emptying: By promoting the onward movement of stomach contents, mosapride can reduce the volume available for reflux.[14][17]
The Synergistic Rationale
The combination of esomeprazole and mosapride targets two distinct pathophysiological aspects of GERD: the acidity of the refluxate and the underlying motility disorder. Esomeprazole reduces the damaging potential of the refluxed content, while mosapride addresses the mechanical failures that allow reflux to occur.
Caption: Synergistic mechanism of Esomeprazole and Mosapride in GERD.
Comparative Efficacy: A Review of the Evidence
Multiple randomized controlled trials (RCTs) and meta-analyses have compared the efficacy of mosapride plus a PPI (including esomeprazole) with PPI monotherapy. The findings suggest that the combination therapy offers significant advantages, particularly in certain patient populations.
Symptom Improvement
A meta-analysis of nine RCTs demonstrated that the addition of mosapride to a PPI significantly improved the reflux symptom score compared to PPI alone.[16] Another meta-analysis also found that combination therapy can improve GERD symptoms with a number needed to treat (NNT) of 7. The combination of a PPI with mosapride shows a tendency for more rapid improvement in symptoms like upper abdominal pain and belching.[18]
However, some studies, particularly those involving a sustained-release formula of mosapride, have found no additional benefits in controlling overall GERD symptoms compared to esomeprazole monotherapy.[14][19] This suggests that the formulation and patient selection are critical factors.
Endoscopic Healing
In patients with erosive reflux disease (ERD), the addition of mosapride to esomeprazole did not show a statistically significant difference in endoscopic healing rates at 8 weeks compared to esomeprazole alone.[18] For instance, one study reported healing rates of 66.7% in the combination group versus 60.5% in the monotherapy group, a non-significant difference.[18]
Impact on Esophageal Motility
High-resolution manometry (HRM) studies have provided objective evidence of mosapride's effects. A double-blind, randomized, placebo-controlled trial found that adding mosapride to esomeprazole improved esophageal contractility and lowered intrabolus pressure in GERD patients, which can facilitate esophageal bolus transit.[20][21][22]
Efficacy in Patient Subgroups
The benefits of combination therapy appear to be more pronounced in patients with erosive esophagitis (ERD) compared to those with non-erosive reflux disease (NERD).[16] A meta-analysis indicated that mosapride plus a PPI significantly improved the reflux symptom score and response rate in the ERD group, but not in the NERD group.[14][16] Combination therapy may also be more beneficial for patients with concomitant dyspepsia.[20][22]
Data Summary
| Efficacy Endpoint | Mosapride + Esomeprazole | Esomeprazole Monotherapy | Key Findings |
| Symptom Score Improvement | Significantly greater improvement in several studies.[16] | Standard improvement. | Combination therapy shows a tendency for more rapid and significant symptom relief, especially in ERD patients.[18] |
| Endoscopic Healing Rate (ERD) | ~66.7% at 8 weeks.[18] | ~60.5% at 8 weeks.[18] | No statistically significant difference observed in major trials.[18] |
| Esophageal Motility (HRM) | Improved contractility, decreased intrabolus pressure.[20][22] | No direct effect on motility. | Mosapride objectively improves esophageal peristaltic function.[20][22] |
| Response in NERD Patients | No significant difference from monotherapy.[14][16] | Standard efficacy, though often less than in ERD.[14] | The added benefit of mosapride in NERD is not well-established.[14][16] |
Experimental Protocols: A Guide to Clinical Investigation
Designing robust clinical trials is paramount to validating therapeutic efficacy. Below are representative protocols for evaluating the combination of mosapride and esomeprazole in GERD.
Representative Clinical Trial Design
Caption: Workflow of a typical double-blind, randomized controlled trial.
Patient Selection: Inclusion and Exclusion Criteria
The precise definition of the study population is critical for the interpretability of trial results.
-
Inclusion Criteria:
-
Adult patients (typically 18 years or older).[20]
-
A confirmed diagnosis of GERD, which may be further stratified into ERD (based on Los Angeles classification) or NERD.[20]
-
Presence of typical GERD symptoms (e.g., heartburn, regurgitation) for a specified frequency and duration.[17]
-
For some studies, a baseline symptom score on a validated questionnaire (e.g., RDQ score ≥12).[5]
-
-
Exclusion Criteria:
-
History of gastrointestinal surgery, esophageal motility disorders (other than those associated with GERD), or peptic ulcer disease.[21]
-
Presence of alarm symptoms (e.g., dysphagia, weight loss, bleeding).[7]
-
Severe hepatic or renal impairment.[12]
-
Pregnancy or lactation.[7]
-
Use of other medications that could affect gastrointestinal motility or acid secretion.
-
Treatment Regimen
-
Combination Group: Esomeprazole 40 mg once daily + Mosapride 5 mg three times daily.[18]
-
Monotherapy Group: Esomeprazole 40 mg once daily + Placebo three times daily.[18]
-
Duration: Typically 8 weeks to assess both symptom relief and endoscopic healing.[18]
Efficacy Assessment Protocols
A. Symptom Assessment using the Reflux Disease Questionnaire (RDQ):
-
Administration: The RDQ, a self-administered 12-item questionnaire, is given to patients at baseline, and at 4 and 8-week follow-up visits.[9][12]
-
Scoring: Patients rate the frequency and severity of heartburn, regurgitation, and dyspeptic symptoms over the preceding week.[12] A total score can be calculated, with a score of ≥12 often used as a diagnostic threshold for GERD.[5]
-
Analysis: The primary outcome is often the change in the total RDQ score from baseline to the end of treatment.[9] Complete symptom resolution can be defined as an RDQ score of 0.
B. Endoscopic Assessment:
-
Procedure: Upper gastrointestinal endoscopy is performed at baseline and at the 8-week follow-up.
-
Grading: The severity of erosive esophagitis is graded according to the Los Angeles (LA) classification (Grades A-D).
-
Endpoint: The primary endoscopic endpoint is the healing rate, defined as the proportion of patients with erosive esophagitis at baseline who have a normal esophagus (LA Grade 0) at the final endoscopy.
C. High-Resolution Manometry (HRM) Protocol:
-
Catheter Placement: An HRM catheter with pressure sensors spaced 1 cm apart is positioned to span from the pharynx to the stomach.[13][19]
-
Procedure: After a fasting period, the patient is studied in the supine position. The protocol includes a baseline recording period followed by ten 5-mL water swallows.[3][19]
-
Data Analysis: Key metrics include lower esophageal sphincter (LES) pressure, distal esophageal amplitude, and intrabolus pressure, which are analyzed using specialized software.[3][19]
Conclusion and Future Directions
The addition of mosapride to esomeprazole represents a rational, mechanism-based approach to improving outcomes in GERD management. The evidence indicates that this combination therapy can offer superior symptom control, particularly for patients with erosive esophagitis and those with concomitant dyspeptic symptoms.[16][20][22] However, its benefit in NERD and its superiority over high-dose PPIs remain areas for further investigation.
For drug development professionals, these findings highlight the potential of combination therapies that target multiple pathophysiological pathways in GERD. Future research should focus on identifying predictive biomarkers for response to prokinetic therapy and exploring novel prokinetic agents with improved safety and efficacy profiles. The detailed experimental protocols provided herein offer a framework for the rigorous clinical evaluation of such novel therapeutic strategies.
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A Comparative Analysis of Mosapride Citrate and Metoclopramide on Equine Gastric Emptying
For the Researcher, Scientist, and Drug Development Professional
In the realm of equine gastrointestinal health, delayed gastric emptying can be a significant clinical challenge, contributing to conditions such as gastric ulceration, impaction, and post-operative ileus. Prokinetic agents are a cornerstone of therapy, with mosapride citrate and metoclopramide being two prominent options. This guide provides an in-depth, objective comparison of their performance, grounded in experimental data, to inform research and clinical decision-making.
Unraveling the Mechanisms: Two Distinct Approaches to Gastric Motility
The divergent pharmacological profiles of mosapride citrate and metoclopramide underpin their effects on gastric emptying. Understanding these mechanisms is crucial for appreciating their therapeutic potential and limitations.
Mosapride Citrate: A Selective 5-HT4 Receptor Agonist
Mosapride citrate exerts its prokinetic effects through a highly selective agonism of serotonin type 4 (5-HT4) receptors in the enteric nervous system.[1][2] Activation of these receptors on cholinergic neurons enhances the release of acetylcholine, a primary excitatory neurotransmitter in the gut.[1] This increased acetylcholine availability leads to smooth muscle contraction, thereby promoting gastric emptying and intestinal transit.[1] Notably, mosapride's selectivity for the 5-HT4 receptor minimizes the risk of adverse effects associated with other receptor systems.[3]
Metoclopramide: A Dual-Action Prokinetic
Metoclopramide employs a dual mechanism of action. It acts as a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist.[4][5] The antagonism of D2 receptors in the gastrointestinal tract blocks the inhibitory effect of dopamine on motility, leading to increased gastric contractions and transit.[4] Concurrently, its agonist activity at 5-HT4 receptors, similar to mosapride, promotes acetylcholine release and enhances motility.[4] However, metoclopramide's ability to cross the blood-brain barrier and antagonize central D2 receptors can lead to extrapyramidal side effects, a significant consideration in its clinical application in horses.[6]
Visualizing the Signaling Pathways
To further elucidate their mechanisms, the following diagrams illustrate the signaling pathways of mosapride citrate and metoclopramide.
Caption: Mosapride Citrate Signaling Pathway.
Caption: Metoclopramide Dual-Action Signaling Pathway.
Comparative Efficacy: A Review of the Experimental Data
A key study by Okamura et al. (2008) provides a direct comparison of mosapride and metoclopramide on gastric emptying and intestinal motility in healthy Thoroughbred horses.[7][8] The study utilized the ¹³CO₂ breath test to assess gastric emptying.[7]
| Prokinetic Agent | Dosage (Oral) | Effect on Gastric Emptying | Effect on Jejunal Motility | Effect on Caecal Motility |
| Mosapride Citrate | 1.0 mg/kg | Facilitated | Improved | No significant effect |
| Mosapride Citrate | 2.0 mg/kg | Facilitated | Improved | Improved |
| Metoclopramide | 0.2 mg/kg | No significant facilitation | Improved | No significant effect |
| Control | Distilled Water | Baseline | Baseline | Baseline |
| Data synthesized from Okamura et al. (2008).[7][8] |
The results from this study demonstrate that mosapride citrate at both 1.0 mg/kg and 2.0 mg/kg doses effectively facilitated gastric emptying in horses.[7][8] In contrast, metoclopramide at a dose of 0.2 mg/kg did not show a significant effect on gastric emptying in this study, although it did improve jejunal motility.[7][8] Notably, the higher dose of mosapride (2.0 mg/kg) also demonstrated a positive effect on caecal motility, suggesting a broader prokinetic action throughout the gastrointestinal tract.[7][8]
Experimental Protocols for Assessing Equine Gastric Emptying
To ensure the trustworthiness and reproducibility of research in this area, detailed and validated experimental protocols are essential. Two widely accepted methods for quantifying equine gastric emptying are the ¹³C-Breath Test and Nuclear Scintigraphy.
¹³C-Octanoic Acid Breath Test: A Non-Invasive Approach
This method offers a non-invasive way to measure the rate of solid-phase gastric emptying.
Caption: ¹³C-Octanoic Acid Breath Test Workflow.
Step-by-Step Methodology:
-
Animal Preparation: Fast the horse for a minimum of 12 hours to ensure an empty stomach.[9][10] Water should also be withheld for a similar duration.[9][10]
-
Baseline Sample: Collect a baseline breath sample into a collection bag before administering the test meal.[11]
-
Test Meal Preparation: Prepare a standardized test meal. A common method involves incorporating ¹³C-octanoic acid into a palatable food item like baked egg yolk.[12] The dosage of ¹³C-octanoic acid should be standardized for consistency.
-
Meal Administration: Allow the horse to voluntarily consume the test meal.
-
Breath Sample Collection: Collect serial breath samples at predetermined intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes for the next 2-4 hours).[13]
-
Sample Analysis: Analyze the ratio of ¹³CO₂ to ¹²CO₂ in the breath samples using an isotope ratio mass spectrometer.[12]
-
Data Analysis: Calculate key gastric emptying parameters, including the gastric half-emptying time (t½) and the time to peak ¹³CO₂ excretion (tmax), by plotting the change in the ¹³CO₂:¹²CO₂ ratio over time.[12][14]
Gastric Emptying Scintigraphy: The Gold Standard
Considered the gold standard for measuring gastric emptying, this technique provides quantitative and visual data.[15]
Step-by-Step Methodology:
-
Animal Preparation: As with the breath test, the horse must be fasted for at least 12 hours.[9][10]
-
Radiopharmaceutical Preparation: Prepare a test meal (e.g., oats or a pelleted feed) mixed with a radiopharmaceutical, typically Technetium-99m sulfur colloid.[12]
-
Administration: The radiolabeled meal is administered to the horse, often via a nasogastric tube to ensure complete ingestion.
-
Image Acquisition: Immediately after administration, acquire serial static images of the stomach using a gamma camera with a low-energy, high-resolution collimator.[16] Both left and right lateral views should be obtained at regular intervals (e.g., every 30-60 minutes) for several hours.[15]
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach on each image.
-
Correct the counts for radioactive decay.
-
Generate a time-activity curve by plotting the gastric counts against time.
-
Calculate the gastric half-emptying time (T50), which is the time it takes for 50% of the radiolabeled meal to leave the stomach.
-
Conclusion: A Nuanced Choice for Equine Gastric Health
The choice between mosapride citrate and metoclopramide for managing delayed gastric emptying in horses is not straightforward and depends on the specific clinical scenario and desired therapeutic outcome.
Mosapride citrate emerges as a potent and selective prokinetic agent that has been experimentally shown to significantly facilitate gastric emptying in horses.[7][8] Its favorable side effect profile, owing to its high selectivity for the 5-HT4 receptor, makes it an attractive therapeutic option.[3]
Metoclopramide , while effective in improving upper intestinal motility, may be less reliable for specifically accelerating gastric emptying in horses at commonly used oral doses.[7][8] Its potential for central nervous system side effects is a critical consideration that may limit its use, particularly for long-term therapy.[6]
Future research should focus on further elucidating the dose-dependent effects of both drugs on equine gastric emptying and motility, as well as their efficacy in various clinical settings of gastrointestinal dysmotility. The robust experimental protocols outlined in this guide provide a framework for conducting such studies with scientific rigor and integrity.
References
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Okamura, K., Sasaki, N., Yamada, M., Yamada, H., & Inokuma, H. (2009). Effects of mosapride citrate, metoclopramide hydrochloride, lidocaine hydrochloride, and cisapride citrate on equine gastric emptying, small intestinal and caecal motility. Research in veterinary science, 86(2), 302–308. [Link]
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Mad Barn. (2008, August 23). Effects of mosapride citrate, metoclopramide hydrochloride, lidocaine hydrochloride, and cisapride citrate on equine gastric emptying, small intestinal and caecal motility. Equine Research Bank. [Link]
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Neumann, J., Dhein, S., Gergs, U. (2023). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(12), 3291-3302. [Link]
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Semantic Scholar. (n.d.). Effects of mosapride citrate, a 5-HT4 receptor agonist, on colonic motility in conscious guinea pigs. [Link]
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Tsuchida, Y., Hatao, F., Fujisawa, M., Murata, T., Kaminishi, M., & Seto, Y. (2010). The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage. Journal of gastroenterology, 45(4), 398–406. [Link]
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Broad, J., Hughes, A., & Sanger, G. J. (2014). Drugs acting at 5-HT4, D2, motilin, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 26(6), 851–861. [Link]
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Comparative Efficacy of Mosapride as an Add-on to Proton Pump Inhibitors for Gastroesophageal Reflux Disease: A Meta-Analysis-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the additive therapeutic effect of mosapride when combined with a proton pump inhibitor (PPI) for the management of Gastroesophageal Reflux Disease (GERD). Synthesizing evidence from meta-analyses and randomized controlled trials (RCTs), this document offers a critical evaluation of the combination's efficacy, underlying mechanisms, and patient selection criteria.
Introduction: The Challenge of GERD and the Rationale for Combination Therapy
Gastroesophageal Reflux Disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and potential complications such as esophagitis.[1] The cornerstone of GERD management is the suppression of gastric acid secretion using proton pump inhibitors (PPIs).[2][3] PPIs act by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells, the final step in acid production.[4][5][6]
However, a significant portion of patients experience incomplete symptom relief with PPI monotherapy. This has led to the exploration of adjunctive therapies that target different pathophysiological aspects of GERD. One such approach involves the use of prokinetic agents, which are intended to improve gastrointestinal motility.[7]
Mosapride citrate is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist.[8][9] Its prokinetic action is believed to be beneficial in GERD by enhancing esophageal peristalsis, increasing lower esophageal sphincter (LES) pressure, and accelerating gastric emptying.[10][11][12] The rationale for combining mosapride with a PPI is to simultaneously reduce acid exposure and improve the mechanical clearance of refluxate from the esophagus.
Mechanisms of Action: A Synergistic Approach
The therapeutic strategy of combining a PPI with mosapride targets two distinct but complementary pathways involved in the pathophysiology of GERD.
-
Proton Pump Inhibitors (PPIs): These agents are acid-activated prodrugs that accumulate in the acidic environment of the parietal cell's secretory canaliculus.[4] They form a covalent bond with the H+/K+ ATPase enzyme, leading to a profound and prolonged inhibition of gastric acid secretion.[2][4][6] This reduction in gastric acidity provides relief from heartburn and allows for the healing of esophageal mucosa damaged by acid reflux.[13]
-
Mosapride: As a 5-HT4 receptor agonist, mosapride stimulates the release of acetylcholine in the enteric nervous system.[8][9][14] This cholinergic stimulation enhances smooth muscle contractions throughout the upper gastrointestinal tract.[9] In the context of GERD, this action is proposed to:
The following diagram illustrates the distinct and potentially synergistic mechanisms of action for PPIs and mosapride in GERD management.
Evidence from Meta-Analyses: A Quantitative Comparison
The efficacy of adding mosapride to a PPI has been a subject of debate, with various clinical trials yielding conflicting results.[10][15] Meta-analyses provide a valuable tool for pooling data from these trials to derive a more robust estimate of the treatment effect.
A 2020 meta-analysis published in the Journal of Clinical Medicine integrated data from nine RCTs.[10][16] The key findings from this analysis are summarized below:
| Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Interpretation |
| Improvement in Symptom Score | -0.28 | -0.45 to -0.12 | 0.0007 | Statistically significant greater improvement in the PPI + Mosapride group.[15][16][17] |
| Symptom Score After Treatment | -0.24 | -0.42 to -0.06 | 0.007 | Statistically significant lower (better) symptom scores in the PPI + Mosapride group.[15][16][17] |
Table 1: Summary of findings from the 2020 meta-analysis on the additive effect of mosapride.[15][16]
This meta-analysis concluded that the combination of mosapride with a PPI significantly improved reflux symptom scores compared to PPI monotherapy.[10][16] Notably, the analysis did not find significant heterogeneity between the included studies for these outcomes, suggesting a consistent effect.[15]
However, it is important to consider earlier systematic reviews which reported more equivocal results.[18] A 2013 review concluded that mosapride combination therapy was not more effective than PPI alone as a first-line treatment.[18] The more recent positive findings may be attributed to the inclusion of newer RCTs and a larger pooled sample size.[10][15]
Subgroup Analysis: Identifying Potential Responders
A crucial insight from the available evidence is that the benefit of adding mosapride may not be uniform across all GERD patients. The 2020 meta-analysis performed a subgroup analysis that revealed a significant finding:
-
Erosive Esophagitis (ERD): In patients with endoscopically confirmed erosive esophagitis, the combination of mosapride and a PPI was significantly more effective at improving reflux symptom scores and response rates compared to PPI alone.[10][15]
-
Non-Erosive Reflux Disease (NERD): In contrast, for patients with NERD, where no visible esophageal mucosal injury is present, no significant difference was found between the combination therapy and PPI monotherapy.[10]
This suggests that patients with more severe, erosive forms of GERD may derive the most benefit from the addition of a prokinetic agent like mosapride.[19] This finding is consistent with some individual RCTs which also noted a preferential benefit in the ERD population.[19][20]
A Closer Look at a Representative Randomized Controlled Trial (RCT)
To understand the practical application and methodology behind the meta-analysis data, we can examine the protocol of a typical RCT included in such reviews.
Example RCT Protocol: Mosapride + Omeprazole vs. Omeprazole Monotherapy [21]
-
Objective: To investigate whether the addition of mosapride to a PPI would provide superior symptom amelioration in Japanese patients with GERD.[21]
-
Study Design: A prospective, randomized, controlled trial.
-
Participants: 60 patients experiencing reflux symptoms (e.g., heartburn, regurgitation) more than twice a week.[21]
-
Intervention Groups:
-
Primary Outcome Measure: The change in the reflux-related symptom (RS) score of the Frequency Scale for the Symptoms of GERD (FSSG) from baseline to the end of the study.[21]
-
Results: The study found no statistically significant difference in the improvement of FSSG reflux scores between the combination group and the monotherapy group. However, a subgroup analysis indicated that the addition of mosapride was effective for specific symptoms like burping.[21]
The following workflow diagram outlines the typical process for a clinical trial evaluating this combination therapy.
Clinical Guidelines and Safety Profile
Current clinical guidelines from major gastroenterological societies, such as the American College of Gastroenterology (ACG), offer cautious recommendations regarding the use of prokinetics for GERD. The 2022 ACG guidelines recommend against the routine use of prokinetic agents for GERD therapy unless there is objective evidence of co-existing gastroparesis (delayed gastric emptying).[22][23]
Safety and Tolerability: Mosapride is generally considered to have a favorable safety profile.[8] Common side effects are typically mild and may include diarrhea, abdominal pain, and headache.[8][9]
Conclusion and Future Directions
The addition of mosapride to a standard PPI regimen presents a nuanced therapeutic option in the management of GERD.
-
Evidence of Benefit: A recent meta-analysis provides evidence that combination therapy can lead to a statistically significant improvement in reflux symptoms compared to PPI monotherapy.[15][16][17]
-
Patient Selection is Key: The most significant benefits appear to be concentrated in patients with erosive esophagitis.[10][15] For patients with NERD or undifferentiated GERD symptoms, the additive effect is less clear.[10][21]
-
Clinical Context: Despite positive findings in meta-analyses, major clinical guidelines do not recommend the routine use of prokinetics for GERD without a specific indication like gastroparesis.[22][23]
For drug development professionals and researchers, future investigations should focus on:
-
Large-scale RCTs specifically in the ERD population to confirm the findings of subgroup analyses.
-
Studies investigating the long-term efficacy and safety of combination therapy.
-
Trials in PPI-refractory GERD patients who also have objective evidence of esophageal dysmotility or delayed gastric emptying.[20]
By refining patient selection and further clarifying the risk-benefit profile, the targeted addition of mosapride to PPI therapy could become a more defined strategy for specific, difficult-to-treat GERD patient populations.
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Cho, Y. K., Choi, M. G., Park, E. Y., Kim, S. G., Lee, I. S., Kim, J. H., Jung, H. K., & Sung, I. K. (2022). Randomized Controlled Trial Comparing the Efficacy of Sustained-Release Formula of Mosapride-Plus-Esomeprazole Combination Therapy to Esomeprazole Monotherapy in Patients with Gastroesophageal Reflux Disease. Journal of Clinical Medicine, 11(7), 1965. [Link]
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Sirinawasatien, A., & Kantathavorn, N. (2019). Efficacy of the four weeks treatment of omeprazole plus mosapride combination therapy versus omeprazole monotherapy in proton pump inhibitor-refractory gastroesophageal reflux disease patients: a randomized controlled trial. Clinical and Experimental Gastroenterology, 12, 327-334. [Link]
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Cho, Y. K., Choi, M. G., Park, J. M., Lee, I. S., Kim, S. W., Chung, I. S., & Kim, S. H. (2013). Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study. Journal of Neurogastroenterology and Motility, 19(4), 497-504. [Link]
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Katz, P. O., Dunbar, K. B., Schnoll-Sussman, F. H., Pfeifer, K. W., & Castell, D. O. (2022). ACG Clinical Guideline for the Diagnosis and Management of Gastroesophageal Reflux Disease. The American Journal of Gastroenterology, 117(1), 27-56. [Link]
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A Comparative Guide to the Validation of a Stability-Indicating Assay for Mosapride Citrate
This guide provides an in-depth comparison of analytical methodologies for validating a stability-indicating assay for mosapride citrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and trustworthy analytical framework.
Introduction: The Imperative for Stability-Indicating Assays
Mosapride citrate, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to treat various gastrointestinal disorders. The stability of a drug substance like mosapride citrate is a critical quality attribute that can affect its safety and efficacy. During its shelf life, a drug may degrade due to environmental factors such as heat, light, humidity, or interactions with excipients, leading to a loss of potency and the formation of potentially harmful impurities.
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such methods are mandated by regulatory bodies worldwide and are guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A (Stability Testing) and Q2(R1) (Validation of Analytical Procedures).[1][2] This guide will compare two powerful chromatographic techniques, HPLC and HPTLC, for this purpose.
The Foundation: Forced Degradation Studies
Before any analytical method can be validated as "stability-indicating," it must first prove its ability to separate the intact drug from its potential degradation products. This is the primary objective of forced degradation, or stress testing. The rationale here is to intentionally create degradation products to challenge the specificity of the analytical method.[3] As per ICH guidelines, stress testing should expose the drug substance to a variety of conditions to induce degradation of approximately 5-20%.[3][4] Degradation beyond 20% can lead to secondary degradation products that may not be relevant to normal storage conditions.[4]
Forced degradation studies for mosapride citrate typically involve the following stress conditions:[2][5][6]
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Exposure to dry heat (e.g., 60-80°C).[4]
-
Photolytic Degradation: Exposure to UV and visible light, as specified in ICH Q1B guidelines.[6]
The successful outcome of these studies is a set of samples containing the intact mosapride citrate alongside a representative profile of its degradation products. These samples are then used to develop and validate the chromatographic method's specificity.
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A Cross-Study Comparative Analysis of Mosapride Citrate's Impact on Gastric Emptying
This guide provides an in-depth, objective comparison of mosapride citrate's performance in accelerating gastric emptying, contextualized against other prokinetic agents and placebo. It is designed for researchers, scientists, and drug development professionals, synthesizing data from multiple clinical and preclinical studies to offer a comprehensive overview of its efficacy and mechanism.
Introduction: The Role and Mechanism of Mosapride Citrate
Mosapride citrate is a gastroprokinetic agent used to treat gastrointestinal motility disorders such as functional dyspepsia, gastroparesis, and gastroesophageal reflux disease (GERD).[1][2] It belongs to the class of selective serotonin 5-hydroxytryptamine type 4 (5-HT4) receptor agonists.[3][4]
The therapeutic action of mosapride is centered on its ability to enhance gastrointestinal motility.[4] By selectively stimulating 5-HT4 receptors on enteric cholinergic neurons, mosapride facilitates the release of acetylcholine (ACh).[1][2][4] This increase in ACh promotes the coordinated contraction of smooth muscles in the gut wall, thereby accelerating gastric emptying and improving the transit of food through the digestive system.[1][4]
A key advantage of mosapride is its high selectivity for the 5-HT4 receptor with minimal affinity for 5-HT3 or dopamine D2 receptors.[4] This specificity distinguishes it from other prokinetics like metoclopramide and domperidone, which act as dopamine D2 antagonists.[5] The selective mechanism of mosapride reduces the risk of adverse effects such as extrapyramidal symptoms or hyperprolactinemia, making it a favorable option for managing chronic gastrointestinal conditions.[1][4]
Caption: Mosapride's 5-HT4 receptor agonist signaling pathway.
Comparative Efficacy in Accelerating Gastric Emptying
The clinical efficacy of mosapride has been evaluated across various patient populations and against different comparators. The primary endpoint in these studies is often the gastric emptying half-time (T½), which measures the time required for half of a standardized meal to exit the stomach.
Mosapride vs. Placebo
Multiple studies confirm that mosapride is superior to placebo in improving gastric emptying. A meta-analysis focused on patients with diabetic gastroparesis found a statistically significant improvement in gastric emptying time with mosapride compared to placebo.[3] In healthy volunteers, mosapride significantly enhanced the meal-induced gastric accommodation reflex and increased gastric emptying compared to a placebo group.[6]
Mosapride vs. Other Prokinetic Agents
Comparisons with established prokinetics like domperidone and metoclopramide have yielded mixed but informative results.
-
Domperidone: Several studies report that mosapride and domperidone have comparable efficacy in improving symptoms of functional dyspepsia and accelerating gastric emptying.[7] One meta-analysis showed no statistically significant difference between the two in treating diabetic gastroparesis.[3] However, a 2022 study concluded that mosapride had a better therapeutic effect on functional dyspepsia, leading to greater improvements in gastric motility indexes and lower recurrence rates than domperidone.[8]
-
Metoclopramide: In studies on morphine-induced gastric delay in mice, both metoclopramide and mosapride were effective in reversing the delay, with metoclopramide showing slightly greater efficacy.[9][10] A network meta-analysis on functional dyspepsia found that metoclopramide had a higher total efficacy rate than mosapride.[11]
Efficacy in Specific Patient Populations
Mosapride's effectiveness has been demonstrated in various clinical contexts:
-
Drug-Induced Gastroparesis: Mosapride has shown efficacy in mitigating delayed gastric emptying caused by other medications. In a randomized, double-blind study, mosapride prevented the significant delay in gastric emptying induced by proton pump inhibitors (PPIs).[12] Another trial found that mosapride improved gastric motility in patients with gastroparesis induced by interferon therapy for chronic hepatitis C.[13]
-
High-Viscosity Meals: In a crossover study with healthy subjects, a high-viscosity liquid meal was shown to delay gastric emptying. The administration of mosapride effectively reversed this delay, showcasing its utility in specific dietary contexts, such as for patients receiving nutrition via gastrostomy.[14]
Quantitative Data Summary
The following table summarizes key quantitative findings from comparative studies.
| Study Population | Intervention Groups | Key Gastric Emptying Outcome (T½ in minutes) | Citation |
| GERD Patients on PPIs | 1. PPI + Placebo | Baseline: 57.5 ± 12.9Post-treatment: 88.5 ± 48.2 (significant delay) | [12] |
| 2. PPI + Mosapride | Baseline: 61.2 ± 17.8Post-treatment: 65.0 ± 15.5 (no significant change) | [12] | |
| Interferon-Induced Gastroparesis | 1. Interferon (Control) | Baseline: 84.0 ± 22.1Post-treatment: 100.8 ± 28.9 (significant delay) | [13] |
| 2. Interferon + Mosapride | No significant delay observed post-treatment. | [13] | |
| Healthy Volunteers | Mosapride (10 mg) vs. Baseline | A 10 mg single dose of mosapride significantly enhanced gastric emptying. | [15] |
Experimental Protocol: The ¹³C-Acetate Breath Test for Gastric Emptying
The ¹³C-acetate (or ¹³C-octanoic acid) breath test is a non-invasive, reliable, and safe method for measuring solid-phase gastric emptying.[16] It avoids the radiation exposure associated with scintigraphy.[15] The scientific rationale is that ¹³C-labeled acetate, incorporated into a solid meal, is only absorbed in the small intestine after being emptied from the stomach. It is then metabolized in the liver, producing ¹³CO₂, which is exhaled in the breath. The rate of ¹³CO₂ appearance in the breath directly correlates with the rate of gastric emptying.
Step-by-Step Methodology
-
Patient Preparation:
-
The patient must fast overnight (at least 8-10 hours). Water is permitted until 2 hours before the test.
-
Medications that may affect gastrointestinal motility should be discontinued for an appropriate period before the study (e.g., 48-72 hours), as determined by the supervising clinician.[16]
-
The patient should avoid strenuous physical activity on the day of the test.
-
-
Baseline Breath Sample Collection:
-
Before consuming the test meal, the patient provides a baseline breath sample.
-
The patient exhales gently through a straw into a collection bag or tube until it is full. The container is then sealed. This sample determines the natural background level of ¹³CO₂.
-
-
Test Meal Ingestion:
-
The patient consumes a standardized solid meal within 10 minutes. A common meal is a scrambled egg containing ¹³C-acetate.
-
Causality: The use of a standardized meal (in terms of calories, consistency, and volume) is critical. Gastric emptying rates are highly dependent on the meal's physical and chemical properties. Standardization ensures that results are reproducible and comparable across studies and individuals.
-
-
Serial Breath Sample Collection:
-
Breath samples are collected at regular intervals post-meal. A typical schedule is every 15 minutes for the first 2 hours, then every 30 minutes for the subsequent 2-4 hours.[16]
-
The exact timing is recorded for each sample.
-
-
Sample Analysis:
-
The collected breath samples are analyzed using an isotope ratio mass spectrometer.
-
This instrument precisely measures the ratio of ¹³CO₂ to ¹²CO₂ in each sample.
-
-
Data Interpretation:
-
The change in the ¹³CO₂/¹²CO₂ ratio from baseline is plotted against time.
-
Mathematical models are applied to this curve to calculate key gastric emptying parameters, including the half-emptying time (T½) and the lag phase (Tlag), which represents the initial delay before the stomach begins to empty solids.
-
Caption: Workflow for the ¹³C-Acetate Breath Test.
Conclusion
Cross-study analysis indicates that mosapride citrate is an effective prokinetic agent for accelerating gastric emptying. It demonstrates superiority over placebo and generally comparable efficacy to domperidone, with a more favorable safety profile due to its selective 5-HT4 receptor agonist mechanism.[1][3][4] Its proven utility in treating functional dyspepsia, diabetic gastroparesis, and drug-induced delays in gastric emptying makes it a valuable therapeutic option.[2][12][13] The choice between mosapride and other prokinetics like metoclopramide may depend on the specific clinical scenario, considering the balance between efficacy and potential side effects.[11] Further long-term studies would be beneficial to fully establish its sustained efficacy in chronic conditions.
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Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice. (2006). World Journal of Gastroenterology. [Link]
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Efficacy of mosapride versus domperidone in the treatment of functional dyspepsia and its effects on gastric motility indexes and gastrointestinal hormone levels. (2022). Chinese Journal of Primary Medicine and Pharmacy. [Link]
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Effects and Mechanism of Mosapride Citrate on Diabetic Gastroparesis (MDGP). (2014). ClinicalTrials.gov. [Link]
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New Developments in Prokinetic Therapy for Gastric Motility Disorders. (2021). Frontiers in Pharmacology. [Link]
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Mosapride in the Treatment of Gastrointestinal Disorders. (2014). ResearchGate. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Mosapride Citrate in a Research Setting
This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe and compliant disposal of Mosapride Citrate. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a deep understanding of the chemical, environmental, and regulatory principles that govern responsible pharmaceutical waste management.
Foundational Principles: Why Specialized Disposal is Non-Negotiable
Mosapride Citrate is a selective serotonin 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1][2] While its therapeutic mechanisms are well-defined, the environmental fate and ecotoxicological effects of the active pharmaceutical ingredient (API) are not fully characterized. Safety Data Sheets (SDS) often lack specific aquatic toxicity data.[3] This data gap necessitates a precautionary approach.
The core principle guiding the disposal of Mosapride Citrate, like many research pharmaceuticals, is the prevention of its release into the environment.[4] Pharmaceuticals discharged into the sanitary sewer system can pass through wastewater treatment plants, which are often not equipped to fully remove complex APIs.[5][6] This can lead to the contamination of surface and drinking water, posing potential risks to aquatic ecosystems.[6][7]
Regulatory frameworks, principally the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), govern the disposal of chemical wastes, including pharmaceuticals.[4][7] A critical component of these regulations is the explicit prohibition of disposing of hazardous waste pharmaceuticals down the drain (a practice known as sewering).[5][7]
Waste Characterization: Is Mosapride Citrate a RCRA Hazardous Waste?
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" (P- or U-lists) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[8][9][10]
-
Listed Waste: Mosapride Citrate is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[9][11][12]
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the mandatory steps for the collection, storage, and disposal of Mosapride Citrate waste in a laboratory setting.
Step 1: Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Designate a Waste Stream: Establish a dedicated waste stream for Mosapride Citrate and materials contaminated with it. Do not mix this waste with solvents, biohazardous waste, or routine trash.
-
Use Appropriate Containers: Collect all Mosapride Citrate waste in a designated, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Collect All Contaminated Materials: This waste stream includes:
-
Expired or unused pure Mosapride Citrate powder.
-
Grossly contaminated personal protective equipment (PPE) such as gloves and weigh boats.
-
The first rinse of any emptied container that held the pure compound (see Table 1 for details).[3]
-
Spill cleanup materials.
-
Step 2: Labeling and Storage
Clear and accurate labeling is a strict regulatory requirement.
-
Attach a Hazardous Waste Label: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.
-
Complete the Label: Clearly write the full chemical name, "Mosapride Citrate," and list all other constituents if it's a mixture. Do not use abbreviations.
-
Store Securely: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area (SAA) within the laboratory, away from sinks and floor drains.
Step 3: Disposal Request and Removal
Final disposal must be handled by qualified professionals.
-
Schedule a Pickup: Once the container is nearly full or approaches the storage time limit specified by your institution's policy or the EPA's Academic Labs Rule (typically 12 months), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[13]
-
Engage a Licensed Contractor: Your EHS department will work with a licensed hazardous waste disposal company.
-
Method of Destruction: The universally accepted and required method for disposing of pharmaceutical waste like Mosapride Citrate is high-temperature incineration in a licensed chemical destruction plant.[3] This process effectively destroys the active pharmaceutical ingredient.
-
No Alternative Methods: Do not attempt to neutralize or degrade Mosapride Citrate with acids or bases as a form of disposal. While the compound's stability under various stress conditions has been studied for analytical purposes, these are not approved disposal methods.[14][15]
Decision Workflow for Mosapride Citrate Disposal
The following diagram illustrates the decision-making process for handling Mosapride Citrate waste in a research laboratory.
Caption: Decision workflow for the proper disposal of Mosapride Citrate waste.
Handling Contaminated Materials and Containers
Proper management of containers and labware that have come into contact with Mosapride Citrate is crucial to prevent unintended environmental release.
| Item Type | Disposal Procedure | Rationale & Citation |
| Original Product Container | 1. Empty the container of all visible powder. 2. Triple rinse with a suitable solvent (e.g., water or ethanol). 3. Collect the first rinsate as hazardous waste in your Mosapride Citrate waste container. 4. Subsequent rinses may be drain-disposed, per institutional policy. 5. Deface the label and dispose of the empty container in regular trash or recycling. | This procedure ensures that residual API is captured as hazardous waste. Rinsing renders the container "RCRA empty" and safe for conventional disposal.[3] |
| Contaminated Labware (Glass/Plastic) | Follow the same triple-rinse procedure as for the original product container. The first rinsate must be collected as hazardous waste. | Prevents the introduction of the API into the wastewater system from washing activities. |
| Contaminated PPE (Gloves, etc.) | Dispose of as solid hazardous waste in the designated Mosapride Citrate waste container. Do not overfill with bulky items; only dispose of grossly contaminated materials. | Minimizes the volume of hazardous waste while ensuring that items saturated with the compound are handled correctly. |
| Spill Cleanup Materials | All materials used to clean a spill of Mosapride Citrate powder must be collected and placed in the designated hazardous waste container. | Spill materials are considered hazardous waste by definition and must be disposed of accordingly. |
Regulatory Context for Academic Researchers
The EPA provides specific regulations for academic laboratories that offer more flexibility than the rules for industrial generators.
-
The Academic Labs Rule (40 CFR Part 262, Subpart K): This rule allows for more practical hazardous waste management in a laboratory setting. Key provisions include allowing waste determinations to be made by trained professionals at a central accumulation area and extending on-site accumulation timelines.[13][16]
-
Subpart P - Hazardous Waste Pharmaceuticals Rule: While primarily aimed at healthcare facilities, its ban on sewering hazardous pharmaceutical waste is a universal best practice.[5][17] Research labs within teaching hospitals or those that are part of a larger healthcare system may be directly subject to this rule.[7][18] Non-pharmaceutical hazardous wastes generated in the lab (e.g., solvents) remain subject to standard generator rules or the Academic Labs Rule.[19]
It is imperative that researchers consult their institution's EHS department to understand which specific regulations apply to their laboratory.
By adhering to these scientifically sound and regulatorily compliant procedures, researchers can ensure the safe handling and disposal of Mosapride Citrate, upholding their commitment to both scientific integrity and environmental stewardship.
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Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hegazy, M. A., et al. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. Drug Testing and Analysis. Retrieved from [Link]
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Pharmaceuticals and the Universal Waste Rule. (2014, February 5). Connecticut Department of Energy & Environmental Protection. Retrieved from [Link]
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Hegazy, M. A., et al. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. PubMed. Retrieved from [Link]
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Step-by-Step Guide to Notifying under Subpart P. U.S. Environmental Protection Agency. Retrieved from [Link]
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What is the mechanism of Mosapride Citrate Hydrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. WasteX. Retrieved from [Link]
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Pyrzynska, K., et al. (2022). Pharmaceuticals in the Aquatic Environment: A Review on Eco-Toxicology and the Remediation Potential of Algae. PubMed Central. Retrieved from [Link]
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Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals... (2022). U.S. Environmental Protection Agency. Retrieved from [Link]
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Effects of Mosapride Citrate, a 5HT4 Receptor Agonist, on Colonic Motility in Conscious Guinea Pigs. ResearchGate. Retrieved from [Link]
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Liu, K., et al. (2019). Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. PubMed. Retrieved from [Link]
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Effects of mosapride citrate, metoclopramide hydrochloride, lidocaine hydrochloride, and cisapride citrate on equine gastric emptying, small intestinal and caecal motility. PubMed. Retrieved from [Link]
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Kim, H. J., et al. (2018). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. PubMed Central. Retrieved from [Link]
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Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats. PubMed. Retrieved from [Link]
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A Researcher's Comprehensive Guide to Handling Mosapride Citrate: PPE, Operations, and Disposal
As a Senior Application Scientist, navigating the complexities of new chemical entities demands a rigorous approach to safety. This guide provides an in-depth, procedural framework for the safe handling of Mosapride Citrate, a substituted benzamide 5-HT4 receptor agonist. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory. We will delve into the causality behind each recommendation, ensuring every step is a self-validating component of a robust safety system.
Hazard Analysis: Understanding Mosapride Citrate
Before handling any compound, a thorough understanding of its potential hazards is paramount. Mosapride Citrate, while a valuable research compound, presents several risks that dictate our safety protocols.
According to available Safety Data Sheets (SDS), Mosapride Citrate is classified with the following hazards:
-
Serious Eye Damage/Irritation : Multiple sources classify it as causing serious eye damage or irritation.[1][2][3]
-
Skin Corrosion/Irritation : It is also noted to cause skin irritation.[3]
-
Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[3]
-
Reproductive Toxicity : At least one source flags it as a suspected reproductive toxin (Category 2).[4][5]
-
Acute Oral Toxicity : One SDS classifies it as harmful if swallowed (Acute toxicity, oral - Category 4).[3]
It is crucial to note that the toxicological properties have not been fully investigated, and occupational exposure limits have not been established.[1][2][6] Therefore, a conservative approach, treating the compound as potentially hazardous upon acute and chronic exposure, is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with Mosapride Citrate. The following table summarizes the required PPE, followed by a detailed explanation of the rationale and procedures.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][2][4] | Protects against splashes and airborne dust particles, addressing the primary hazard of serious eye damage.[1][2] |
| Hand Protection | Two pairs of powder-free, disposable nitrile gloves (chemotherapy-grade, ASTM D6978).[7][8] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination during doffing.[8] Powder-free gloves are essential as powder can aerosolize and carry the active pharmaceutical ingredient (API).[8][9] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][7][8] | Protects skin from contamination and prevents the transfer of the compound outside the work area. Impervious materials are necessary for handling potentially hazardous pharmaceutical compounds.[7][10] |
| Respiratory Protection | An N95 respirator or higher (e.g., a full-face respirator) if handling powders outside of a containment system.[4][9] | Minimizes the risk of inhaling aerosolized particles, which can cause respiratory irritation.[3] Required when engineering controls like fume hoods are not sufficient to control dust.[4] |
Donning and Doffing Procedures: A Critical Workflow
Contamination often occurs during the removal of PPE. A strict, step-by-step procedure is non-negotiable.
Workflow: PPE Donning and Doffing
Caption: Sequential workflow for correctly donning and doffing PPE.
Operational Plan: Safe Handling Protocols
All handling of Mosapride Citrate powder should occur within a designated area and employ engineering controls to minimize exposure.
Engineering Controls
-
Primary Containment : A laboratory fume hood or a powder containment hood (balance enclosure) must be used for weighing and preparing solutions to control dust and aerosols.[6]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[1] The work area should be maintained under negative pressure relative to adjacent non-laboratory areas.
-
Safety Stations : Accessible safety showers and eyewash stations are mandatory in the immediate work area.[1][2]
Step-by-Step Handling Protocol
-
Preparation : Cordon off the designated handling area. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste bags) is inside the containment unit (fume hood) before starting.
-
Don PPE : Follow the donning procedure outlined in the diagram above.
-
Weighing : Carefully weigh the Mosapride Citrate powder within the fume hood. Use smooth, deliberate motions to avoid creating airborne dust.
-
Solution Preparation : If preparing a solution, add the solvent to the powder slowly to prevent splashing. Cap containers immediately.
-
Post-Handling : After handling, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.[1] Wipe down the exterior of all containers before removing them from the hood.
-
Doff PPE : Proceed to the designated doffing area and follow the removal sequence meticulously.
-
Hand Hygiene : Wash hands thoroughly with soap and water after completing all tasks and removing PPE.[8]
Spill and Emergency Plan
Accidents can happen. A clear, rehearsed plan is essential for a swift and safe response.
Spill Response Workflow
Diagram: Spill Response Protocol
Caption: Step-by-step procedure for managing a Mosapride Citrate spill.
-
For Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
For Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1][4]
-
For Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][4]
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure. All waste generated from handling Mosapride Citrate must be treated as hazardous chemical waste.
| Waste Stream | Disposal Container | Procedure |
| Contaminated PPE | Labeled, sealed, puncture-resistant bag or container. | Place all used gloves, gowns, shoe covers, etc., into the designated hazardous waste container immediately after doffing.[8] |
| Excess Compound | Original container or a sealed, labeled hazardous waste container. | Do not attempt to wash excess solid down the drain. Collect for hazardous waste pickup. |
| Contaminated Labware | Sharps container (for glass) or labeled hazardous waste bag. | Disposable items (weigh boats, pipette tips) should be placed in the waste bag. Contaminated glassware should be rinsed with a deactivating solvent (consult your institution's EHS) with the rinsate collected as hazardous waste before conventional washing. |
| Spill Debris | Labeled, sealed, puncture-resistant bag or container. | All absorbent materials and cleaning supplies used for a spill must be disposed of as hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and pickup schedules. Never mix Mosapride Citrate waste with non-hazardous trash.
By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your experimental results and, most importantly, in the safety and well-being of your laboratory personnel.
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The following is an English translation of the package insert for the drug sold in Japan (as of April 2012). (n.d.). Retrieved January 16, 2026, from [Link]
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Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved January 16, 2026, from [Link]
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MATERIAL SAFETY DATA SHEETS MOSAPRIDE CITRATE. (n.d.). Cleanchem Laboratories. Retrieved January 16, 2026, from [Link]
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Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (n.d.). Lindstrom Group. Retrieved January 16, 2026, from [Link]
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Mosapride Citrate 5mg : A Comprehensive Guide to Its Uses, Benefits, and More. (2024, December 2). Medico Leaflets. Retrieved January 16, 2026, from [Link]
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Mosapride Citrate 5mg : A Comprehensive Guide to Digestive Health. (2024, December 2). STERIS PHARMA. Retrieved January 16, 2026, from [Link]
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 16, 2026, from [Link]
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PPE Factors For Pharmaceutical Manufacturing. (2019, December 3). International Enviroguard. Retrieved January 16, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
